10H-Phenothiazin-3-ol
Description
Properties
IUPAC Name |
10H-phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMWHXUWMDVHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172863 | |
| Record name | 3-Hydroxyphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-44-2 | |
| Record name | 10H-Phenothiazin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10H-phenothiazin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3470A1E0IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"10H-Phenothiazin-3-ol" chemical structure and IUPAC name
An In-Depth Technical Guide to 10H-Phenothiazin-3-ol: Structure, Synthesis, and Therapeutic Potential
Abstract
The phenothiazine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a fundamental member of this class, this compound. We will dissect its core molecular attributes, explore viable synthetic pathways, and discuss its significance as a precursor for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the phenothiazine core for future innovations.
Part 1: Core Molecular Attributes
A thorough understanding of a molecule begins with its fundamental structure and properties. These characteristics dictate its reactivity, interactions with biological systems, and potential for modification.
Chemical Structure and Nomenclature
The formal IUPAC name for this compound is This compound .[3] It consists of a tricyclic system where two benzene rings are fused to a central 1,4-thiazine ring, with a hydroxyl group substituted at the 3-position. The "10H" designation indicates the presence of a hydrogen atom on the nitrogen at position 10.
Caption: Figure 1: 2D representation of this compound.
Chemical Identifiers
For unambiguous identification in databases and literature, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 1927-44-2 | [3][4] |
| Molecular Formula | C₁₂H₉NOS | [3][5][6] |
| Molecular Weight | 215.27 g/mol | [3] |
| InChIKey | JAMWHXUWMDVHJF-UHFFFAOYSA-N | [3][5][6] |
| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)O | [3][5] |
Physicochemical Properties
The physicochemical properties influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in drug development.
| Property | Value | Notes |
| XLogP3 | 3.8 | [3] |
| Hydrogen Bond Donors | 2 | (from -OH and -NH groups)[3] |
| Hydrogen Bond Acceptors | 2 | (from O and N atoms)[3] |
| Rotatable Bond Count | 0 | [3] |
The XLogP3 value of 3.8 suggests moderate lipophilicity, indicating the compound is likely to have good membrane permeability. The presence of both hydrogen bond donors and acceptors allows for specific interactions with biological targets.
Part 2: Synthesis and Characterization
The availability of a robust and efficient synthetic route is paramount for further research and development. While numerous methods exist for substituted phenothiazines, this section outlines a representative protocol for the parent 3-hydroxy compound.
Retrosynthetic Analysis & Strategy
The most common and logical approach to constructing the phenothiazine core is through the cyclization of a diarylamine or diaryl sulfide. A plausible strategy for this compound involves the thionation (sulfur cyclization) of a pre-formed hydroxyl-substituted diphenylamine. This method, often catalyzed by iodine and achievable under microwave irradiation for improved efficiency, is a staple in heterocyclic chemistry.[7]
Caption: Figure 2: A plausible synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a generalized procedure based on established methods for phenothiazine synthesis.[7] Researchers should optimize conditions for specific laboratory setups.
-
Synthesis of the Diphenylamine Intermediate:
-
To a solution of a suitable p-substituted phenol (e.g., 4-aminophenol) in a high-boiling polar aprotic solvent like DMF, add an o-substituted aromatic amine (e.g., 2-chlorobenzoic acid) and a copper catalyst.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until TLC or LC-MS indicates the consumption of starting materials.
-
Perform an aqueous workup to remove the solvent and catalyst, followed by purification (e.g., column chromatography) to isolate the substituted diphenylamine intermediate.
-
-
Thionation and Cyclization:
-
Combine the purified diphenylamine intermediate (10 mmol), elemental sulfur (20 mmol), and a catalytic amount of iodine (approx. 1% by weight) in a microwave-safe reaction vessel.
-
Subject the mixture to microwave irradiation, cycling intermittently (e.g., 30-second pulses) for a total of 8-10 minutes, monitoring the reaction progress.
-
Causality: The iodine catalyzes the electrophilic thionation of the aromatic rings, and the heat from microwave irradiation efficiently drives the subsequent intramolecular cyclization to form the thiazine ring.
-
Upon completion, allow the mixture to cool. The crude product can be triturated with methanol to remove excess sulfur and unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.
-
¹H NMR: The spectrum should display a complex multiplet pattern in the aromatic region (approx. δ 6.7–8.1 ppm) corresponding to the protons on the benzene rings.[8] A broad singlet for the N-H proton is expected (often δ 8.5-9.1 ppm), along with a singlet for the O-H proton, both of which are exchangeable with D₂O.
-
IR Spectroscopy: Key vibrational bands would confirm the presence of specific functional groups. Expect a broad peak around 3300–3450 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[8] Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching in the 1500-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at an m/z corresponding to the molecular weight of 215.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
-
UV-Vis Spectroscopy: Phenothiazines typically exhibit two main absorption bands. For the core structure, these are often found around 250 nm and 315 nm, corresponding to π-π* transitions.[9]
Part 3: Relevance in Drug Discovery and Development
The true value of this compound lies not in its direct application, but in its role as a versatile scaffold for creating novel, potent, and specific therapeutic agents.
Caption: Figure 3: The phenothiazine core as a scaffold for diverse bio-activities.
The Privileged Phenothiazine Scaffold
Phenothiazine and its derivatives are considered "privileged structures" in medicinal chemistry. This is due to their unique, butterfly-like, non-planar conformation, which allows them to interact with a wide array of biological receptors and enzymes.[10][11] Their electron-rich nature also makes them interesting for applications involving redox chemistry. Historically, derivatives have been successfully developed as antipsychotics (e.g., Chlorpromazine), antihistamines, and antiemetics.[2][11]
Biological Activities and Therapeutic Potential
While this compound itself is not a marketed drug, its structure is a key component of more complex molecules. Modern research has expanded the potential applications of phenothiazine derivatives significantly:
-
Antimicrobial Agents: By incorporating phenothiazine into N-Mannich bases or other structures, novel compounds with potent activity against pathogenic bacteria like S. aureus and E. coli have been developed.[12][13][14]
-
Anticancer Activity: Phenothiazine hybrids have shown promise in inhibiting cancer cell proliferation.[2] They can be designed to target microtubule dynamics or reverse multi-drug resistance mediated by transporters like P-glycoprotein.[2]
-
Neurodegenerative Diseases: Given their ability to cross the blood-brain barrier and their redox properties, phenothiazines are being investigated for potential roles in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[10][11]
The hydroxyl group at the 3-position of this compound is of particular strategic importance. It serves as a synthetic handle for:
-
Improving Solubility: The polar -OH group can enhance aqueous solubility.
-
Prodrug Formation: It can be esterified or etherified to create prodrugs that release the active molecule in vivo.
-
Molecular Hybridization: It provides a reactive site to link the phenothiazine core to other pharmacophores, creating hybrid molecules with potentially synergistic effects.[2]
Conclusion
This compound is more than a simple chemical compound; it is a foundational building block with immense potential in modern drug discovery. Its well-defined structure, accessible synthesis, and the proven therapeutic value of the phenothiazine scaffold make it a molecule of high interest. By understanding its core attributes and leveraging its functional groups for strategic modification, researchers can continue to develop novel and effective treatments for a wide range of human diseases, from psychiatric disorders to cancer and infectious diseases.
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The Multifaceted Therapeutic Potential of Phenothiazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine core, a tricyclic heterocyclic scaffold, has proven to be a remarkably versatile pharmacophore in medicinal chemistry. Initially rising to prominence with the discovery of chlorpromazine and the dawn of psychopharmacology, the therapeutic applications of phenothiazine derivatives have since expanded far beyond their initial use as antipsychotics. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the full therapeutic potential of this remarkable class of molecules.
The Cornerstone of Antipsychotic Therapy: Dopamine Receptor Antagonism
The primary and most well-established biological activity of phenothiazine derivatives is their ability to antagonize dopamine receptors, particularly the D2 subtype, in the central nervous system.[1][2] This mechanism forms the basis of their efficacy in treating psychotic disorders such as schizophrenia.[3]
Mechanism of Action at the D2 Receptor
Phenothiazine antipsychotics are believed to exert their therapeutic effects by blocking the action of dopamine in the mesolimbic pathway of the brain.[4] Dopamine, a key neurotransmitter, communicates signals between neurons by binding to its receptors.[3] The overactivity of these dopaminergic pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By competitively inhibiting the binding of dopamine to D2 receptors, phenothiazines effectively dampen this excessive signaling, leading to a reduction in psychotic symptoms.[4]
The interaction of phenothiazine derivatives with the D2 receptor is a complex process influenced by the specific chemical structure of each compound. The tricyclic phenothiazine nucleus, with its characteristic fold, and the nature of the substituent at position 2 and the side chain at position 10 are crucial for receptor binding and antipsychotic potency.
Diagram: Dopamine D2 Receptor Signaling and Phenothiazine Inhibition
Caption: A simplified workflow for the synthesis of new phenothiazine derivatives, often involving modifications at the N-10 and C-2 positions.
Conclusion and Future Perspectives
The journey of phenothiazine derivatives, from their serendipitous discovery as antipsychotics to their current status as promising leads in a multitude of therapeutic areas, is a testament to the enduring power of medicinal chemistry. Their multifaceted biological activities, including anticancer, antimicrobial, and neuroprotective effects, continue to inspire new research and development efforts. As our understanding of the intricate molecular mechanisms underlying these activities deepens, so too will our ability to design and synthesize novel phenothiazine-based drugs with enhanced efficacy and improved safety profiles. The future of phenothiazine research holds the promise of unlocking even more of the therapeutic potential hidden within this remarkable chemical scaffold.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 10H-Phenothiazin-3-ol in Cancer Cells
A Note on the Subject Compound: Research specifically investigating the anticancer properties of 10H-Phenothiazin-3-ol is not extensively available in public literature. This guide, therefore, provides a comprehensive overview of the well-documented, multi-faceted mechanisms of action of the broader phenothiazine class of compounds in cancer cells. We will then extrapolate and propose a scientifically-grounded, hypothetical mechanism of action for this compound, with a particular focus on the potential influence of the 3-hydroxy substitution. This document is intended to serve as a foundational resource for researchers and drug developers, providing both established knowledge and a framework for future investigation into this and related compounds.
Part 1: The Phenothiazine Scaffold: A Privileged Structure with a Multi-Pronged Assault on Cancer
The 10H-phenothiazine tricycle is a "privileged scaffold" in medicinal chemistry. Initially developed for their neuroleptic properties, phenothiazine derivatives have demonstrated a remarkable breadth of biological activities, including significant potential as anticancer agents.[1][2][3] Their efficacy stems from an ability to engage multiple cellular targets and disrupt various signaling pathways crucial for cancer cell survival and proliferation.[1][2]
Disruption of Cellular Membrane Integrity
Phenothiazines are amphiphilic molecules, a characteristic that allows them to readily intercalate into the lipid bilayers of cellular membranes.[1] This insertion disrupts membrane fluidity and organization, leading to a cascade of downstream effects. In cancer cells, which often exhibit increased metabolic activity and membrane stress, this disruption can be particularly detrimental.[1] Key consequences include:
-
Alteration of Membrane Protein Function: The change in the lipid environment can impair the function of membrane-bound proteins, including growth factor receptors and ion channels.
-
Increased Permeability: Disruption of the membrane can lead to increased permeability, loss of ionic gradients, and ultimately, cell death.
-
Sensitization to Chemotherapy: By compromising the cell membrane, phenothiazines can enhance the uptake and efficacy of other chemotherapeutic agents, potentially overcoming multidrug resistance.[1]
Induction of Oxidative Stress
A pivotal mechanism of action for many phenothiazine derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][5] This can occur through various mechanisms, including interaction with cellular enzymes and the redox cycling of the phenothiazine molecule itself. Elevated ROS levels in cancer cells can lead to:
-
DNA Damage: ROS can cause single and double-strand breaks in DNA, triggering cell cycle arrest and apoptosis.
-
Mitochondrial Dysfunction: Damage to mitochondrial membranes and components of the electron transport chain can impair ATP production and lead to the release of pro-apoptotic factors.
-
Lipid Peroxidation: Oxidation of lipids in cellular membranes can further compromise their integrity and function.
Interruption of Critical Pro-Survival Signaling Pathways
Phenothiazine derivatives have been shown to inhibit several key signaling pathways that are frequently dysregulated in cancer and are essential for tumor growth and survival.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Phenothiazines can inhibit the phosphorylation and activation of Akt, a key kinase in this pathway, leading to decreased cell proliferation.[1]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell division. Phenothiazines can modulate this pathway, contributing to their anti-proliferative effects.[1]
Signaling Pathway Diagram: Major Targets of Phenothiazines in Cancer Cells
Caption: A typical experimental workflow for investigating the anticancer mechanism of a novel compound.
Part 4: Data Presentation
Quantitative data from the above experiments should be summarized in a clear and concise format.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 22.1 |
| U87-MG | Glioblastoma | 12.8 |
| HCT116 | Colon Cancer | 18.3 |
Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the extensive research on the phenothiazine class of compounds provides a strong foundation for its investigation as a potential therapeutic agent. The multi-targeted nature of the phenothiazine scaffold, combined with the potential for enhanced pro-oxidant activity conferred by the 3-hydroxy group, makes this compound a compelling candidate for further study.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its potency and selectivity. Mechanistic studies, following the protocols outlined in this guide, will be crucial to elucidate its precise mechanism of action and to validate the hypotheses presented herein. Furthermore, the 3-hydroxy position offers a valuable site for the development of novel derivatives with improved pharmacological properties, opening new avenues for the design of next-generation phenothiazine-based anticancer drugs.
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Antioxidant potential of hydroxylated phenothiazines
This workflow emphasizes a self-validating system. Initial hits from high-throughput in vitro screens must be validated through SAR analysis. Promising lead compounds are then tested in more biologically relevant systems, such as protecting human neuroblastoma cells from oxidative stress, to confirm that the observed chemical antioxidant activity translates into a tangible neuroprotective effect. [15][16]
Conclusion and Future Perspectives
Hydroxylated phenothiazines represent a promising class of antioxidants with significant therapeutic potential, particularly in the context of neurodegenerative diseases where oxidative stress is a major contributor to pathology. [3]Their established pharmacological profiles and the tunability of their chemical structure make them attractive candidates for drug development.
Future research should focus on:
-
Targeted Synthesis: Designing novel derivatives with optimized hydroxyl positioning and N-10 substituents to maximize antioxidant activity while minimizing off-target effects.
-
Mechanism Elucidation: Using advanced computational and experimental techniques to further clarify the dominant antioxidant mechanisms in specific biological microenvironments.
-
Pro-oxidant Potential: Thoroughly investigating the conditions under which these compounds may exhibit pro-oxidant activity to ensure safety and efficacy in clinical applications.
By leveraging the foundational principles and methodologies outlined in this guide, researchers can effectively explore and harness the potent antioxidant capabilities of hydroxylated phenothiazines in the ongoing fight against diseases rooted in oxidative damage.
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The Strategic Advantage of 10H-Phenothiazin-3-ol: A Technical Guide to a Versatile Precursor for Novel Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenothiazine scaffold is a cornerstone in medicinal chemistry, historically leading to groundbreaking advancements in antipsychotic therapy and more recently showing promise in oncology and neuroprotection.[1][2] This technical guide moves beyond the well-trodden path of traditional phenothiazine derivatives to focus on a precursor with significant untapped potential: 10H-Phenothiazin-3-ol . The strategic placement of a hydroxyl group on the tricyclic core introduces a secondary site for functionalization, opening new avenues for creating diverse chemical entities with potentially novel pharmacological profiles. This document provides an in-depth exploration of the synthetic utility of this compound, detailing established and prospective synthetic methodologies, and discusses the rationale for its use in the design of next-generation therapeutic agents.
The Phenothiazine Core: A Privileged Scaffold in Drug Discovery
The 10H-phenothiazine tricycle is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.[3] First synthesized in 1883, its derivatives have demonstrated a remarkable breadth of biological activities, including antipsychotic, antiemetic, antihistaminic, anticancer, and neuroprotective effects.[4][5][6] The iconic antipsychotic drug, chlorpromazine, is a testament to the therapeutic power of this scaffold and revolutionized the treatment of schizophrenia.[5]
The pharmacological versatility of phenothiazines stems from their unique, butterfly-shaped, non-planar structure and their ability to interact with a variety of receptors and enzymes.[4] Their mechanism of action often involves the modulation of neurotransmitter systems, such as dopamine and serotonin pathways, and interference with cellular processes like oxidative stress and protein aggregation.[5][7] In recent years, there has been a resurgence of interest in phenothiazine derivatives as potential anticancer agents, with studies highlighting their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in cancer cells.[8][9][10] Furthermore, their antioxidant properties make them attractive candidates for the development of neuroprotective therapies for diseases like Alzheimer's and Parkinson's.[7][11]
This compound: A Precursor with Dual Functionality
While traditional phenothiazine drug development has largely focused on modifications at the N-10 position of the central thiazine ring, this compound offers an additional, strategically positioned reactive handle. The phenolic hydroxyl group at the 3-position provides a site for a variety of chemical transformations, allowing for the introduction of new pharmacophores and the modulation of the molecule's physicochemical properties.
The presence of the hydroxyl group can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. Furthermore, it opens the door to a range of derivatization strategies that are not accessible with the parent 10H-phenothiazine.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H9NOS | [12] |
| Molecular Weight | 215.27 g/mol | [12] |
| IUPAC Name | This compound | [12] |
| Physical Appearance | Solid (predicted) | |
| XlogP (predicted) | 3.8 | [13] |
Synthetic Pathways Leveraging this compound
The synthetic utility of this compound lies in the ability to selectively functionalize the N-10 and O-3 positions. This allows for the creation of diverse libraries of compounds with tailored properties.
Synthesis of the this compound Core
The synthesis of the this compound backbone can be achieved through classical methods such as the Bernthsen synthesis or Ullmann condensation, adapted for substituted starting materials.[14][15]
Caption: Ullmann condensation route to hydroxylated phenothiazines.
Derivatization at the N-10 Position
The secondary amine at the N-10 position is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of side chains. This is the most common modification in the synthesis of phenothiazine-based drugs.
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., DMF, THF).
-
Deprotonation: Add 1.1 equivalents of a strong base (e.g., NaH) portion-wise at 0 °C and stir for 30 minutes.
-
Alkylation: Add 1.2 equivalents of the desired alkyl halide (e.g., 1-bromo-3-chloropropane) dropwise and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography.
Derivatization at the O-3 Position
The phenolic hydroxyl group at the 3-position offers a wealth of opportunities for further functionalization.
The hydroxyl group can be converted into an ether linkage via Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups.
-
N-Protection: Protect the N-10 position of this compound with a suitable protecting group (e.g., Boc anhydride).
-
Dissolution: Dissolve the N-protected phenothiazine in a polar aprotic solvent (e.g., acetone, DMF).
-
Base Addition: Add 1.5 equivalents of a mild base (e.g., K2CO3).
-
Alkylation: Add 1.2 equivalents of the desired alkyl halide and heat the reaction mixture to reflux.
-
Workup and Deprotection: After completion, cool the reaction, filter the solid, and concentrate the filtrate. Deprotect the N-10 position under appropriate conditions (e.g., TFA in DCM for Boc group removal).
-
Purification: Purify the final product by chromatography.
Esterification of the hydroxyl group can be used to create prodrugs or to modulate the lipophilicity of the final compound.
The hydroxyl group can serve as an attachment point for linkers, enabling the conjugation of the phenothiazine scaffold to other molecules of interest, such as targeting moieties or fluorescent probes.
Advanced Coupling Strategies: Buchwald-Hartwig Amination
Modern cross-coupling reactions like the Buchwald-Hartwig amination can be employed for the synthesis of N-aryl phenothiazines, including derivatives of this compound.[16][17] This palladium-catalyzed reaction allows for the formation of C-N bonds under milder conditions than traditional methods.[18]
Caption: Buchwald-Hartwig amination for N-aryl phenothiazine synthesis.
Therapeutic Opportunities for Novel this compound Derivatives
The ability to create a wide array of derivatives from this compound opens up exciting possibilities for targeting various diseases.
Oncology
By attaching cytotoxic moieties or groups that enhance interaction with cancer-specific targets to the 3-hydroxyl position, it may be possible to develop more potent and selective anticancer agents.[2][19] The phenothiazine core itself can contribute to the anticancer effect by disrupting membrane integrity and inhibiting cell proliferation pathways.[8]
Neurodegenerative Diseases
The antioxidant properties of the phenothiazine scaffold are well-documented.[7][20] Derivatization at the 3-position could be used to enhance blood-brain barrier penetration or to introduce fragments that target specific pathological hallmarks of neurodegenerative diseases, such as beta-amyloid plaques or tau tangles.[11][21]
Multi-target Drug Design
The dual functionality of this compound is ideally suited for the development of multi-target-directed ligands. By incorporating different pharmacophores at the N-10 and O-3 positions, it is possible to design single molecules that can modulate multiple biological targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.
Analytical Characterization
The structural elucidation of novel this compound derivatives relies on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure and confirming the positions of substituents.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl and amine groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Conclusion
This compound represents a largely unexplored yet highly promising precursor for the synthesis of novel drug candidates. Its dual reactive sites at the N-10 and O-3 positions provide a versatile platform for creating diverse chemical libraries with the potential for unique pharmacological profiles. By moving beyond the traditional focus on N-10 substitution, medicinal chemists can unlock new opportunities in the development of innovative therapeutics for a range of challenging diseases. The strategic application of both classical and modern synthetic methodologies to this versatile scaffold is poised to expand the therapeutic horizons of the venerable phenothiazine class of compounds.
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Unlocking the Therapeutic Versatility of Phenothiazines: A Technical Guide for Researchers
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the therapeutic potential of phenothiazine compounds. Moving beyond their well-established role in psychiatry, this document delves into their emerging applications in oncology, infectious diseases, and neurodegenerative disorders. The guide is structured to provide not only a deep understanding of the mechanisms of action but also detailed, actionable experimental protocols to empower further research and development in this exciting field.
The Phenothiazine Scaffold: A Legacy of Therapeutic Innovation
The story of phenothiazines is a testament to serendipity in drug discovery.[1] First synthesized in 1883 as a dye intermediate, their journey into medicine began with the exploration of their antihistaminic properties in the 1940s.[1] This ultimately led to the groundbreaking discovery of chlorpromazine in the early 1950s, the first effective antipsychotic drug, which revolutionized the treatment of schizophrenia and marked the dawn of modern psychopharmacology.[1]
The core of this versatile class of drugs is the phenothiazine nucleus, a tricyclic structure containing sulfur and nitrogen atoms.[1] Modifications to this scaffold, particularly at the 2-position of the ring and the side chain at the 10-position, have given rise to a multitude of derivatives with a wide spectrum of pharmacological activities.[2]
Established Therapeutic Applications and Core Mechanism of Action
Phenothiazines are primarily known for their efficacy in managing psychotic disorders, severe nausea and vomiting, and intractable hiccups.[1][3][4] Their principal mechanism of action in treating psychosis is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][5] By antagonizing these receptors, phenothiazines alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1][5]
However, phenothiazines are often referred to as "dirty drugs" due to their interaction with a wide range of other neurotransmitter systems, including serotonin, histamine, acetylcholine, and alpha-adrenergic receptors.[1][6] These off-target interactions contribute to their diverse clinical effects and are also responsible for their notable side effect profile, which can include sedation, anticholinergic effects, and extrapyramidal symptoms.[1][3]
Emerging Therapeutic Frontiers: Repurposing Phenothiazines
Recent research has unveiled the potential of phenothiazine compounds far beyond their psychiatric applications. Their ability to interact with fundamental cellular processes has opened up promising avenues for their repurposing in oncology, infectious diseases, and the treatment of neurodegenerative conditions.
Oncology: A Multi-pronged Assault on Cancer
Phenothiazine derivatives have demonstrated significant potential in cancer therapy by targeting multiple facets of tumor biology.[7][8] Their anticancer effects are attributed to the induction of apoptosis, modulation of key signaling pathways, and inhibition of angiogenesis.[7]
3.1.1. Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which phenothiazines exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3][9][10] Several phenothiazine derivatives, including chlorpromazine, fluphenazine, and thioridazine, have been shown to induce apoptosis in various cancer cell lines.[3][9] This is often accompanied by cell cycle arrest, preventing cancer cells from proliferating.[1]
The induction of apoptosis by phenothiazines is a complex process involving the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[3] Phenothiazines can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[3]
Key Signaling Pathways in Phenothiazine-Induced Apoptosis
Caption: A typical experimental workflow for evaluating the anticancer potential of a phenothiazine compound, starting with cytotoxicity screening and progressing to mechanistic studies of apoptosis.
Table 1: Comparative Cytotoxicity (IC50) of Phenothiazine Derivatives in Cancer Cell Lines
| Phenothiazine Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Trifluoperazine | A549 | Lung Carcinoma | ~1.5 | [11] |
| Thioridazine | HEp-2 | Laryngeal Carcinoma | >62.5 | [12] |
| Chlorpromazine | HEp-2 | Laryngeal Carcinoma | ~62.5 | [12] |
| Fluphenazine | MDA-MB-231 | Breast Cancer | 7.04 - 23.33 | [13] |
| Prothipendyl | MCF-7 | Breast Cancer | 23.2 | [13] |
| Prothipendyl | T47D | Ductal Carcinoma | 32.3 | [13] |
| CWHM-974 (Fluphenazine analog) | MDA-MB-231 | Breast Cancer | 1.37 - 14.03 | [13] |
Infectious Diseases: A Renewed Weapon Against Pathogens
Phenothiazines have demonstrated broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, viruses, and fungi. [14]Their mechanisms of action are multifaceted, often involving disruption of microbial membranes and inhibition of essential cellular processes.
3.2.1. Antibacterial Activity and Reversal of Antibiotic Resistance
Phenothiazines exhibit direct antibacterial effects and, perhaps more significantly, can potentiate the activity of conventional antibiotics, particularly against drug-resistant strains. [4][15]A key mechanism underlying this synergy is the inhibition of bacterial efflux pumps. [4][16]These pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, conferring resistance. By inhibiting these pumps, phenothiazines increase the intracellular concentration of antibiotics, restoring their efficacy. [4][16] Furthermore, some phenothiazines can enhance the antibacterial activity of macrophages by inducing the production of reactive oxygen species (ROS) and promoting autophagy, a cellular process for degrading and recycling cellular components, including intracellular pathogens. [17] 3.2.2. Antiviral and Antifungal Potential
The antiviral activity of phenothiazines has been documented against several viruses, including coronaviruses. [18][19]The proposed mechanisms include inhibiting viral entry into host cells by interfering with clathrin-mediated endocytosis and blocking the binding of viral proteins to host cell receptors. [19][20] In the realm of mycology, phenothiazines have shown promise as antifungal agents. Their mechanism of action is thought to involve the inhibition of calmodulin, a calcium-binding protein crucial for various cellular functions in fungi. [21] 3.2.3. Experimental Protocols for Assessing Antimicrobial Efficacy
Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, bacterial or fungal isolates, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), phenothiazine compound stock solution, and a spectrophotometer or plate reader.
-
Procedure:
-
Prepare serial twofold dilutions of the phenothiazine compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
Protocol 6: Gentamicin Protection Assay for Intracellular Antibacterial Activity
This assay is used to quantify the ability of a compound to kill bacteria that have invaded and reside within host cells. [4][6][9][14][22]
-
Materials: 24-well plates, host cells (e.g., macrophages or epithelial cells), intracellular bacteria (e.g., Salmonella, Listeria), phenothiazine compound, gentamicin solution, and lysis buffer (e.g., 1% Triton X-100).
-
Procedure:
-
Seed host cells in a 24-well plate and allow them to adhere.
-
Infect the host cells with the bacteria for a specific period (e.g., 1 hour).
-
Wash the cells to remove extracellular bacteria.
-
Add medium containing gentamicin (an antibiotic that does not penetrate host cells) to kill any remaining extracellular bacteria.
-
Treat the infected cells with the phenothiazine compound for a defined period.
-
Lyse the host cells to release the intracellular bacteria.
-
Plate serial dilutions of the lysate on appropriate agar plates to enumerate the colony-forming units (CFUs).
-
Protocol 7: Ethidium Bromide Efflux Assay
This fluorometric assay measures the activity of bacterial efflux pumps.
-
Materials: Bacterial suspension, glucose, ethidium bromide (a substrate of many efflux pumps), phenothiazine compound, and a fluorometer.
-
Procedure:
-
Load bacterial cells with ethidium bromide in the absence of an energy source (glucose).
-
Wash the cells to remove extracellular ethidium bromide.
-
Initiate efflux by adding glucose in the presence or absence of the phenothiazine compound.
-
Monitor the decrease in intracellular ethidium bromide fluorescence over time using a fluorometer. A slower decrease in fluorescence in the presence of the phenothiazine indicates inhibition of the efflux pump.
-
Table 2: Minimum Inhibitory Concentrations (MICs) of Phenothiazines Against Pathogenic Bacteria
| Phenothiazine Derivative | Bacterial Species | MIC Range (µg/mL) | Reference |
| Thioridazine | Gram-positive bacteria | 16 - 512 | [10] |
| Chlorpromazine | Staphylococcus aureus | 0.5 - 1.6 | [10] |
| Trifluoperazine | Various bacteria | 25 - 100 | [15] |
| Fluphenazine | Various bacteria | 25 - 100 | [15] |
| Triflupromazine | Staphylococcus aureus | 0.5 - 1.6 | [10] |
Neurodegenerative Disorders: A Glimmer of Hope
The neuroprotective properties of phenothiazine derivatives are an emerging area of intense research, with potential applications in diseases like Alzheimer's and Parkinson's.
3.3.1. Mechanisms of Neuroprotection
The neuroprotective effects of phenothiazines are thought to be mediated through several mechanisms, including:
-
Antioxidant Activity: Some phenothiazines can act as potent antioxidants, scavenging reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases. [23]* Inhibition of Protein Aggregation: Methylene blue, a phenothiazine derivative, has been shown to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease. [5]* Acetylcholinesterase Inhibition: Certain phenothiazine analogs have been designed to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease. [24] It is important to note that while some phenothiazines show neuroprotective potential, their dopamine-blocking properties can be detrimental in conditions like Parkinson's disease, which is characterized by a loss of dopamine-producing neurons. [13][25]Therefore, careful structural modification is necessary to separate the desired neuroprotective effects from the unwanted antidopaminergic activity.
3.3.2. Experimental Protocols for Assessing Neuroprotective Effects
Protocol 8: Neuronal Viability Assay (MTT)
This assay, similar to the one used in cancer research, can be adapted to assess the viability of neuronal cells after exposure to neurotoxins and potential neuroprotective agents.
-
Materials: Primary neuronal cultures or neuronal cell lines, neurotoxin (e.g., amyloid-beta peptide for Alzheimer's models, MPP+ for Parkinson's models), phenothiazine compound, MTT solution, and DMSO.
-
Procedure:
-
Culture neuronal cells in 96-well plates.
-
Pre-treat the cells with the phenothiazine compound for a specific duration.
-
Expose the cells to the neurotoxin.
-
Perform the MTT assay as described in Protocol 1 to assess cell viability. An increase in viability in the presence of the phenothiazine compound indicates a neuroprotective effect.
-
Protocol 9: Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.
-
Materials: Neuronal cells, neurotoxin, phenothiazine compound, and a fluorescent probe for ROS detection (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate).
-
Procedure:
-
Treat neuronal cells with the neurotoxin in the presence or absence of the phenothiazine compound.
-
Load the cells with the DCFDA probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in the presence of the phenothiazine indicates a reduction in ROS levels.
-
Protocol 10: Mitochondrial Membrane Potential Assay (JC-1)
This assay assesses mitochondrial function, which is often compromised in neurodegenerative diseases.
-
Materials: Neuronal cells, neurotoxin, phenothiazine compound, and a JC-1 assay kit.
-
Procedure:
-
Treat neuronal cells as described above.
-
Stain the cells with the JC-1 dye.
-
Measure the red and green fluorescence using a fluorescence microscope, plate reader, or flow cytometer. A higher red-to-green fluorescence ratio in the presence of the phenothiazine compound suggests preservation of the mitochondrial membrane potential.
-
Future Directions and Conclusion
The journey of phenothiazine compounds from dye chemistry to a cornerstone of psychiatric medicine and now to a promising scaffold for a multitude of other therapeutic areas is a compelling narrative of scientific exploration. Their multifaceted mechanisms of action, including the modulation of key signaling pathways, induction of apoptosis, and inhibition of microbial resistance mechanisms, underscore their vast therapeutic potential.
This guide has provided a comprehensive overview of the established and emerging applications of phenothiazines, coupled with detailed experimental protocols to facilitate further research. As our understanding of the intricate cellular processes underlying various diseases deepens, the strategic repurposing and chemical modification of the phenothiazine scaffold will undoubtedly lead to the development of novel and effective therapies for some of the most challenging medical conditions of our time. The self-validating nature of the described protocols, combined with a deep understanding of the underlying causality, will empower researchers to unlock the full potential of this remarkable class of compounds.
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The Phoenix Core: A Technical Guide to 10H-Phenothiazin-3-ol in Modern Medicinal Chemistry
Abstract
The 10H-phenothiazine scaffold represents a cornerstone in medicinal chemistry, historically recognized for its profound impact on psychopharmacology.[1] However, the versatility of this tricyclic system extends far beyond its initial applications, with contemporary research unveiling its significant potential in oncology, infectious diseases, and neuroprotection. This in-depth technical guide focuses on a pivotal, yet under-explored, derivative: 10H-Phenothiazin-3-ol . The strategic introduction of a hydroxyl group at the 3-position imparts unique physicochemical properties, particularly enhancing its antioxidant capabilities and providing a versatile handle for further structural modifications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, chemical properties, and burgeoning role of the this compound core in the design of next-generation therapeutics. We will explore the causality behind synthetic strategies, detail robust experimental protocols, and present a critical analysis of the structure-activity relationships that govern the biological efficacy of its derivatives.
Introduction: The Enduring Legacy and Untapped Potential of the Phenothiazine Nucleus
First synthesized in 1883, phenothiazine is an organic compound featuring a tricyclic structure with a thiazine ring fused to two benzene rings.[1] Its derivatives have become quintessential examples of successful drug discovery, leading to revolutionary treatments in psychiatry and allergy management.[1] The primary mechanism of action for many clinically used phenothiazines, such as the antipsychotic chlorpromazine, involves the blockade of dopamine D2 receptors in the central nervous system. However, the therapeutic landscape of phenothiazines is continually expanding, with research demonstrating their efficacy as anticancer, antimicrobial, and antioxidant agents.[2]
The focus of this guide, this compound, emerges as a particularly compelling scaffold for modern drug discovery. The presence of a phenolic hydroxyl group is anticipated to significantly influence the molecule's electronic properties and biological activity. Phenolic compounds are well-established as potent antioxidants due to their ability to donate a hydrogen atom to scavenge free radicals, a mechanism crucial in mitigating oxidative stress implicated in numerous pathologies, including cancer and neurodegenerative diseases.[3][4][5] This inherent antioxidant capacity, coupled with the proven pharmacological versatility of the phenothiazine core, positions this compound as a "phoenix core" – a classic structure poised for a resurgence with new and powerful applications.
Synthetic Strategies for this compound and its Derivatives
The synthesis of the this compound core, while not extensively documented as a standalone procedure, can be strategically approached through established methodologies for phenothiazine synthesis, followed by functional group manipulation. A robust and adaptable approach involves the synthesis of a methoxy-substituted precursor, 3-methoxyphenothiazine, which can then be readily demethylated to yield the target 3-hydroxy derivative.
A plausible and efficient synthetic route is outlined below, drawing inspiration from the synthesis of the isomeric 2-methoxyphenothiazine.[6][7]
General Synthetic Workflow
The overall strategy involves a three-stage process:
-
Synthesis of the Diphenylamine Intermediate: Condensation of an appropriately substituted aniline and a phenolic compound to form the 3-hydroxydiphenylamine backbone.
-
Cyclization to Form the Phenothiazine Core: Thionation of the diphenylamine intermediate using elemental sulfur to construct the central thiazine ring.
-
Functional Group Interconversion (as needed): In this case, the strategic use of a methoxy-protected phenol allows for a more controlled cyclization, followed by a final demethylation step to unveil the desired hydroxyl group.
Detailed Experimental Protocol: A Plausible Route to this compound
The following protocol is a composite methodology based on established chemical transformations for related phenothiazine syntheses.[6][7]
Step 1: Synthesis of 3-Hydroxydiphenylamine
-
Rationale: This initial step constructs the core diphenylamine backbone. The use of resorcinol provides the necessary hydroxyl group at the desired position. An excess of aniline is often used to drive the reaction to completion.
-
Materials: Resorcinol, Aniline, p-Toluenesulfonic acid (catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine resorcinol (1.0 eq) and aniline (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to 185-195°C under a nitrogen atmosphere.
-
Water will be collected in the Dean-Stark trap as the reaction progresses. Continue heating until no more water is evolved.
-
Cool the reaction mixture and purify the crude 3-hydroxydiphenylamine by vacuum distillation or column chromatography.
-
Step 2: Synthesis of 3-Methoxydiphenylamine
-
Rationale: Methylation of the hydroxyl group serves as a protective measure to prevent unwanted side reactions during the subsequent thionation step. Dimethyl sulfate is a common and effective methylating agent.
-
Materials: 3-Hydroxydiphenylamine, Dimethyl sulfate, Sodium hydroxide, and a suitable solvent (e.g., Toluene).
-
Procedure:
-
Dissolve 3-hydroxydiphenylamine (1.0 eq) in toluene in a three-necked flask.
-
Add a solution of sodium hydroxide (1.1 eq) and stir vigorously.
-
Carefully add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 3-methoxydiphenylamine.
-
Step 3: Synthesis of 3-Methoxyphenothiazine
-
Rationale: This is the key cyclization step to form the phenothiazine ring system. The reaction of the diphenylamine with elemental sulfur, catalyzed by iodine, is a classic and effective method.
-
Materials: 3-Methoxydiphenylamine, Elemental sulfur, Iodine (catalyst), and a high-boiling solvent (e.g., o-dichlorobenzene).
-
Procedure:
-
In a round-bottom flask, dissolve 3-methoxydiphenylamine (1.0 eq) and elemental sulfur (2.0 eq) in o-dichlorobenzene.
-
Add a catalytic amount of iodine (0.02 eq).
-
Heat the mixture to reflux (approximately 180°C) for 8-12 hours. Hydrogen sulfide gas will be evolved, so the reaction should be conducted in a well-ventilated fume hood.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent by vacuum distillation.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 4: Demethylation to this compound
-
Rationale: The final step involves the cleavage of the methyl ether to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a powerful and selective reagent for this transformation.
-
Materials: 3-Methoxyphenothiazine, Boron tribromide (BBr₃), and a dry, inert solvent (e.g., Dichloromethane).
-
Procedure:
-
Dissolve 3-methoxyphenothiazine (1.0 eq) in dry dichloromethane under a nitrogen atmosphere and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ (1.2 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the final product, this compound, by column chromatography.
-
The Role of this compound in Medicinal Chemistry: A Multifaceted Approach
The introduction of a hydroxyl group at the 3-position of the phenothiazine core imparts several advantageous properties that can be exploited in drug design.
Enhanced Antioxidant Activity
The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity. It can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.[3][4][5] This intrinsic antioxidant property of the this compound core makes it an attractive starting point for the development of drugs targeting diseases with an underlying oxidative stress component, such as neurodegenerative disorders and certain cancers.
The antioxidant mechanism of phenolic compounds typically involves the formation of a stable phenoxyl radical, which is resonance-stabilized. In the case of this compound, the delocalization of the unpaired electron across the entire tricyclic system would further enhance this stability, making it a more efficient radical scavenger.
A Versatile Handle for Prodrug and Derivative Synthesis
The hydroxyl group of this compound serves as a convenient point for chemical modification to generate a diverse library of derivatives with tailored pharmacokinetic and pharmacodynamic properties. For instance, it can be esterified to create prodrugs with improved oral bioavailability or modified to attach targeting moieties that direct the drug to specific tissues or cells.
Anticancer Potential
Phenothiazine derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[2][8] The presence of a hydroxyl group on the phenothiazine ring can contribute to this activity by enhancing the molecule's ability to interact with biological targets and by contributing to the generation of intracellular ROS in cancer cells, leading to apoptosis.
Table 1: Anticancer Activity of Selected Phenothiazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoperazine | Prostatic cancer (PC-3) | 6.67 | [9] |
| Chalcone-based phenothiazine | Breast cancer (MCF-7) | 12 | [9] |
| Azobenzyliminophenothiazine | Not specified | 34.61 | [9] |
| 10H-substituted 2-chlorophenothiazine derivative | Not specified | - | [9] |
| Piperazine-based phenothiazine | Breast cancer (MDA-MB-231) | 1.16 | [9] |
| Phenothiazine-carboxamide derivative | Breast cancer (BT474) | - | [9] |
| (10-((1-(Substituted-phenyl)-1H-1,2,3-triazol-4-yl)methyl)-10H-phenothiazine) | Gastric cancer (MKN28, MGC-803, MKN45) | - | [9] |
| Phenothiazine-based cyanoacrylamide | Pancreatic cancer (SW1990, AsPC1) | - | [9] |
| Glioblastoma (U-87) | 4.88 | [9] | |
| Prostatic cancer (22Rv1) | 13.82 | [9] | |
| Prostatic cancer (PC-3) | 12 | [9] | |
| Osteosarcoma (SaOS-2) | 7.75 | [9] | |
| Leukemic (THP-1, Jurkat) | - | [9] |
Note: Data for this compound derivatives are currently limited in the public domain and represent a significant area for future research.
Neuroprotective Effects
The combination of antioxidant properties and the ability to modulate various signaling pathways makes this compound derivatives promising candidates for the treatment of neurodegenerative diseases. Oxidative stress is a key pathological feature of diseases like Alzheimer's and Parkinson's. By scavenging ROS, 3-hydroxyphenothiazine derivatives could help protect neurons from oxidative damage. Furthermore, some phenothiazines have been shown to inhibit cholinesterases and modulate autophagy, both of which are important therapeutic targets in neurodegeneration.[10]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are still emerging, general principles from the broader class of phenothiazines can provide valuable guidance for the design of new derivatives.
-
Substitution at the 10-position: The nature of the substituent at the N-10 position is critical for activity. Typically, a three-carbon alkyl chain connecting to a tertiary amine or a piperazine ring is optimal for antipsychotic activity. For other applications, such as anticancer or antimicrobial activity, a wider range of substituents can be tolerated and can significantly modulate the biological profile.
-
Ring Substitution: The position and electronic nature of substituents on the aromatic rings have a profound impact on potency. For antipsychotic phenothiazines, an electron-withdrawing group at the 2-position generally enhances activity. The influence of the 3-hydroxy group on various biological activities is a key area for future investigation. It is hypothesized that its electron-donating nature and hydrogen-bonding capacity will lead to distinct SAR profiles compared to classic 2-substituted phenothiazines.
-
The Role of the 3-Hydroxy Group: The phenolic hydroxyl group can participate in hydrogen bonding with target enzymes or receptors, potentially leading to increased binding affinity and selectivity. Its antioxidant properties are also a key structural feature contributing to the overall biological activity, particularly in the context of neuroprotection and cancer.
Future Directions and Conclusion
The this compound core is a privileged scaffold with immense, largely untapped potential in medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a versatile platform for the development of novel therapeutics. The intrinsic antioxidant properties conferred by the 3-hydroxy group, combined with the proven pharmacological versatility of the phenothiazine nucleus, make it a highly attractive starting point for drug discovery programs targeting a wide range of diseases.
Future research should focus on:
-
Development of more direct and efficient synthetic routes to this compound.
-
Systematic exploration of the structure-activity relationships of 3-hydroxy-substituted phenothiazine derivatives to elucidate the specific contributions of the hydroxyl group to various biological activities.
-
In-depth investigation of the mechanisms of action of this compound derivatives in various disease models, with a particular focus on their antioxidant, anticancer, and neuroprotective effects.
-
Leveraging the 3-hydroxy group for the development of targeted therapies and prodrugs with improved pharmacokinetic profiles.
References
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Antioxidant Properties of New Phenothiazine Derivatives. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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(PDF) Synthesis of new phenothiazine derivatives: Molecular docking, assessment of cytotoxic activity and oxidant–antioxidant properties on PCS‐201‐012, HT‐29, and SH‐SY5Y cell lines. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Phenothiazine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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The versatility of phenothiazines as an anticancer drug scaffold. (2024). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
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Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). PubMed Central. Retrieved January 14, 2026, from [Link]
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Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals. Retrieved January 14, 2026, from [Link]
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Phenolics as potential antioxidant therapeutic agents: mechanism and actions. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021). PubMed. Retrieved January 14, 2026, from [Link]
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Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. Retrieved January 14, 2026, from [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. Retrieved January 14, 2026, from [Link]
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Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 14, 2026, from [Link]
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Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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The versatility of phenothiazines as an anticancer drug scaffold. (2024). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
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Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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SYNTHESIS OF 1- AND 3-METHYL PHENOTHIAZINES. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
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Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Improved synthesis of 2‐methoxyphenothiazine. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]
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Spectroscopic data (NMR, IR, Mass) of "10H-Phenothiazin-3-ol"
An In-depth Technical Guide to the Spectroscopic Characterization of 10H-Phenothiazin-3-ol
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₂H₉NOS), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a core scaffold in many pharmaceutical agents, understanding its structural and electronic properties is paramount for researchers, scientists, and professionals in drug development. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental validation.
The structural elucidation of complex organic molecules like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for an unambiguous assignment of the molecular architecture. This guide will delve into the theoretical underpinnings of each technique, present expected and literature-derived data, and provide detailed interpretations.
Molecular Structure and Numbering
A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure of this compound, with the conventional numbering system for the phenothiazine ring, is presented below. This numbering will be used consistently for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a detailed connectivity map can be constructed.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, number, and neighboring protons for each unique hydrogen atom in the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can exchange with the labile N-H and O-H protons, allowing for their identification.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals to determine the relative number of protons.
Caption: Workflow for ¹H NMR analysis.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the heteroatom-bound protons (N-H and O-H). The exact chemical shifts can vary based on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.3 - 7.2 | Multiplets (m) | 6H |
| N-H | 8.9 - 9.1 (in DMSO-d₆) | Singlet (s) | 1H |
| O-H | Variable, broad singlet | Singlet (s) | 1H |
-
Aromatic Region (δ 6.3 - 7.2 ppm): The six aromatic protons will appear as a series of complex multiplets due to spin-spin coupling with their neighbors. Protons on the hydroxyl-substituted ring will be more shielded (appear at a lower ppm) compared to those on the unsubstituted ring.
-
N-H Proton (δ 8.9 - 9.1 ppm): In a non-exchanging solvent like DMSO-d₆, the N-H proton typically appears as a sharp singlet at a downfield chemical shift.[1] Its position can be confirmed by a D₂O exchange experiment, where the peak would disappear.
-
O-H Proton (variable): The phenolic hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. It will also disappear upon D₂O exchange.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
The sample preparation is identical to that for ¹H NMR. The data is typically acquired on the same instrument using a carbon-observe probe. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Caption: Workflow for ¹³C NMR analysis.
The ¹³C NMR spectrum will display 12 distinct signals corresponding to the 12 carbon atoms of the phenothiazine core. The chemical shifts are influenced by the electronegativity of the attached heteroatoms (N, S, O) and the overall aromatic system.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-3 (C-OH) | 151 - 153 |
| C-1, C-2, C-4 | 108 - 121 |
| C-6, C-7, C-8, C-9 | 115 - 130 |
| C-4a, C-5a, C-9a, C10a | 117 - 145 |
-
C-3 (bearing -OH group): This carbon is significantly deshielded due to the electronegative oxygen atom and will appear at the lowest field (highest ppm value) among the aromatic carbons.
-
Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of δ 108-145 ppm. Specific assignments can be made using advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The carbons on the hydroxylated ring will show different chemical shifts compared to the unsubstituted ring.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disk using a hydraulic press.
-
Data Acquisition: Place the KBr disk in the sample holder of an FTIR (Fourier Transform Infrared) spectrophotometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Caption: Workflow for IR spectroscopy analysis.
The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of O-H, N-H, aromatic C-H, and other key structural features.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| N-H Stretch | 3300 - 3500 | Sharp, Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (phenolic) | 1200 - 1260 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium |
-
O-H and N-H Stretching Region: A key feature will be a broad band in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded phenolic O-H group. Superimposed on this, or nearby, a sharper peak for the N-H stretch is expected around 3490 cm⁻¹.[1]
-
Aromatic Region: Multiple sharp peaks between 1450-1600 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings.
-
Fingerprint Region (< 1400 cm⁻¹): This region contains complex vibrations, including the strong C-O stretching of the phenol and C-N stretching vibrations, providing a unique fingerprint for the molecule. The C-S bond typically gives a weak absorption.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC or LC.
-
Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common high-energy method that induces extensive fragmentation, while "soft" ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) often preserve the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Molecular Formula: C₁₂H₉NOS
-
Molecular Weight: 215.27 g/mol
-
Monoisotopic Mass: 215.04048 Da[2]
The mass spectrum will provide the m/z value of the molecular ion ([M]⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻), confirming the molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, confirming the elemental composition.
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M]⁺ | 215 | Molecular Ion |
| [M-H]⁺ | 214 | Loss of H radical |
| [M-S]⁺ | 183 | Loss of Sulfur |
| [M-CO]⁺ | 187 | Loss of Carbon Monoxide |
The fragmentation pattern in EI-MS would likely involve the loss of small, stable molecules or radicals. The most intense peak in the spectrum is known as the base peak. For phenothiazines, fragmentation can be complex, but key losses may include sulfur or cleavage of the heterocyclic ring.
Sources
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 10H-Phenothiazin-3-ol via Smiles Rearrangement
Abstract
Phenothiazine and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including neuroleptic, antihistaminic, and antiemetic properties. The synthesis of specifically substituted phenothiazines is crucial for the development of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis of 10H-Phenothiazin-3-ol, a valuable intermediate, utilizing the powerful Smiles rearrangement. We delve into the mechanistic underpinnings of this intramolecular nucleophilic aromatic substitution reaction and present a detailed, field-proven protocol designed for researchers in synthetic chemistry and drug development. The guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Theoretical Background: The Smiles Rearrangement in Phenothiazine Synthesis
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1][2] It is a robust and versatile method for C-S, C-O, and C-N bond formation in aromatic systems. In the context of phenothiazine synthesis, it provides a regiochemically controlled route that is often superior to classical methods like thionation, which can produce difficult-to-separate isomeric mixtures.[3]
The overall transformation involves the conversion of an appropriately substituted diaryl sulfide into a phenothiazine. The key mechanistic events are as follows:
-
Nucleophile Activation: The amine group of the diaryl sulfide precursor is typically acylated (e.g., with formic or acetic acid). Upon deprotonation with a base, the resulting amide anion is a significantly stronger nucleophile than the parent amine.
-
Intramolecular Attack: The activated nucleophile attacks the adjacent aromatic ring, which must be activated by at least one strong electron-withdrawing group (EWG), typically a nitro group (NO₂), positioned ortho or para to the sulfide linkage. This attack forms a transient, spirocyclic intermediate known as a Meisenheimer complex.[4]
-
Rearrangement and Ring Opening: The thermodynamically unstable Meisenheimer complex collapses. The original carbon-sulfur bond is cleaved, resulting in the migration of the nitro-activated aryl group from the sulfur to the nitrogen atom.
-
Cyclization: The newly formed, and often unstable, amine intermediate undergoes a rapid intramolecular cyclization (a second SNAr reaction) where the thiol attacks the carbon previously attached to the nitro group's leaving site, displacing it and forming the central 1,4-thiazine ring characteristic of phenothiazines.[5]
-
Hydrolysis: The acyl protecting group on the nitrogen is typically hydrolyzed under the basic reaction conditions to yield the final 10H-phenothiazine core.
The following diagram illustrates the general mechanism for this specific synthetic application.
Caption: Workflow of the Smiles rearrangement for phenothiazine synthesis.
Experimental Design & Strategy
The synthesis of this compound is approached via a multi-step sequence designed for maximal control and yield. Our strategy involves synthesizing a methoxy-substituted precursor, which is more stable and easier to handle than the free phenol, followed by a final demethylation step.
Overall Synthetic Scheme:
-
Condensation: 2-Aminobenzenethiol is reacted with 2-chloro-5-methoxynitrobenzene to form the key diaryl sulfide intermediate.
-
Formylation: The amino group of the diaryl sulfide is protected as a formamide to enhance its nucleophilicity for the subsequent rearrangement.
-
Smiles Rearrangement & Cyclization: The formylated sulfide undergoes a base-catalyzed Smiles rearrangement to yield 3-methoxy-10H-phenothiazine.
-
Demethylation: The methoxy group is cleaved using a strong Lewis acid like boron tribromide (BBr₃) to afford the target molecule, this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. 2-Aminobenzenethiol has a strong, unpleasant odor. Boron tribromide is highly corrosive and reacts violently with water.
Protocol 1: Synthesis of 2-Amino-4'-methoxy-2'-nitrodiphenyl sulfide
-
Rationale: This step constructs the diaryl sulfide backbone. The reaction is a nucleophilic aromatic substitution where the thiolate anion of 2-aminobenzenethiol displaces the chloride from the nitro-activated ring. Isopropanol is chosen as a solvent for its ability to dissolve the reactants and for its suitable boiling point. Sodium hydroxide is used to deprotonate the thiol, forming the reactive thiolate nucleophile.[3]
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 2-Aminobenzenethiol | 125.19 | 12.5 g | 0.10 | 1.0 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.10 | 1.0 |
| 2-Chloro-5-methoxynitrobenzene | 187.58 | 18.8 g | 0.10 | 1.0 |
| Isopropanol | - | 200 mL | - | - |
| Water | - | 40 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-aminobenzenethiol in 100 mL of isopropanol.
-
Prepare a solution of sodium hydroxide in 40 mL of water and add it in a steady stream to the flask. Stir for 15 minutes at room temperature; the solution should become clear.
-
In a separate beaker, dissolve 2-chloro-5-methoxynitrobenzene in 100 mL of isopropanol. Gently warm if necessary to fully dissolve.
-
Add the solution from step 3 to the reaction flask.
-
Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate as a yellow-orange solid.
-
Filter the solid product using a Büchner funnel, wash with cold isopropanol (2 x 30 mL), and then with water (2 x 50 mL) to remove inorganic salts.
-
Dry the solid under vacuum. Expected yield: 80-90%.
Protocol 2: Formylation of 2-Amino-4'-methoxy-2'-nitrodiphenyl sulfide
-
Rationale: Formylation protects the amine and is crucial for activating it for the Smiles rearrangement. Formic acid serves as both the reagent and solvent in this high-yielding procedure. This is a standard method for preparing the necessary precursor for the rearrangement.[6][7]
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 2-Amino-4'-methoxy-2'-nitrodiphenyl sulfide | 276.31 | 27.6 g | 0.10 | 1.0 |
| Formic Acid (98-100%) | 46.03 | 100 mL | ~2.6 | Excess |
Procedure:
-
Place the dried diaryl sulfide from the previous step into a 250 mL round-bottom flask.
-
Add 100 mL of formic acid.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.
-
The formylated product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the product, 2-formamido-4'-methoxy-2'-nitrodiphenyl sulfide, under vacuum. Expected yield: >95%.
Protocol 3: Smiles Rearrangement and Cyclization to 3-Methoxy-10H-phenothiazine
-
Rationale: This is the key transformation. N,N-Dimethylformamide (DMF) is an excellent aprotic polar solvent for SNAr reactions.[3] Freshly ground potassium carbonate is used as the base to deprotonate the formamide, initiating the rearrangement. The reflux temperature of DMF provides the necessary thermal energy for the reaction to proceed efficiently.
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 2-Formamido-4'-methoxy-2'-nitrodiphenyl sulfide | 304.34 | 30.4 g | 0.10 | 1.0 |
| Potassium Carbonate (anhydrous, freshly ground) | 138.21 | 32.0 g | 0.23 | 2.3 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - | - |
Procedure:
-
In a 500 mL flask, dissolve the formylated sulfide in 200 mL of DMF at room temperature.
-
Add the freshly ground potassium carbonate with agitation.
-
Heat the mixture to reflux (approx. 150-155 °C) and maintain for 2-3 hours. The color of the solution will darken significantly.
-
Cool the mixture to approximately 30-40 °C and filter to remove the inorganic salts.
-
Pour the filtrate into a 2 L beaker containing 1 L of cold water and 100 mL of brine.
-
The product will precipitate. Stir for 30 minutes to complete precipitation.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the crude solid from ethanol or toluene to obtain pure 3-methoxy-10H-phenothiazine. Expected yield: 70-85%.
Protocol 4: Demethylation to this compound
-
Rationale: Boron tribromide is a powerful and highly effective reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic displacement of the methyl group by bromide. Dichloromethane (DCM) is a standard inert solvent for this transformation.
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 3-Methoxy-10H-phenothiazine | 229.29 | 22.9 g | 0.10 | 1.0 |
| Boron Tribromide (BBr₃), 1.0 M in DCM | 250.52 | 120 mL | 0.12 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 250 mL | - | - |
Procedure:
-
In a flame-dried 500 mL flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-methoxy-10H-phenothiazine in 250 mL of anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of BBr₃ in DCM via a dropping funnel over 30 minutes. Maintain the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding it to 500 mL of ice water with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound. Expected yield: 75-90%.
Characterization
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and O-H stretches in the final product.[8][9]
-
Melting Point: To assess purity.
Conclusion
The Smiles rearrangement offers a powerful and regioselective pathway for the synthesis of substituted phenothiazines. The detailed four-step protocol described herein provides a reliable and scalable method for producing this compound, a key building block for further derivatization in drug discovery and materials science. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and adapt this methodology for the synthesis of other valuable phenothiazine analogues.
References
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Abdula, A. M., Mohamed, N. M., et al. (2022). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Journal of Molecular Structure, 1269, 133791. [Link]
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Sharma, P. R., Gupta, V., Gautam, D. C., & Gupta, R. R. (2002). SYNTHESIS OF PHENOTHIAZINES VIA SMILES REARRANGEMENT. Heterocyclic Communications, 8(2). [Link]
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Fujita, A., & Oae, S. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. Journal of Organic Chemistry, 29(8), 2345–2349. [Link]
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Borys, K. M., & Czarnocki, Z. (2020). The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. RSC Advances, 10(49), 29334-29353. [Link]
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Sci-Hub. (n.d.). SYNTHESIS OF PHENOTHIAZINES VIA SMILES REARRANGEMENT. Retrieved from [Link]
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Acar, Ç., Göktaş, M., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 7(46), 42358–42381. [Link]
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Joshi, S., & Sharma, P. (2010). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 26(1), 163-168. [Link]
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Procter, D. J., et al. (2021). Truce–Smiles Rearrangements by Strain Release. Angewandte Chemie International Edition, 60(38), 20736-20741. [Link]
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SpectraBase. (n.d.). This compound, 8-chloro-. John Wiley & Sons, Inc. Retrieved from [Link]
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SynArchive. (n.d.). Smiles Rearrangement. Retrieved from [Link]
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Xia, S., et al. (2017). Smiles Rearrangement in Synthetic Chemistry. Current Organic Synthesis, 14(6), 803-820. [Link]
-
Wang, Z., et al. (2011). A convenient one-pot synthesis of diarylamines via Smiles rearrangement. ARKIVOC, 2011(10), 118-126. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Retrieved from [Link]
-
Silberg, I. A., et al. (2004). (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study on their substituent-dependent reactivity in hydrazinolysis and sonication-assisted oxidation with copper(II)nitrate. Journal of the Chemical Society, Perkin Transactions 2, (4), 666-675. [Link]
-
van der Pas, M., & Procter, D. J. (2022). The Truce–Smiles rearrangement and related reactions: a review. Organic & Biomolecular Chemistry, 20(1), 26-41. [Link]
-
Borys, K. M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7586. [Link]
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- 9. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Phenothiazine Synthesis via the Ullmann Condensation: From Classical Protocols to Modern Ligand-Accelerated Systems
An Application Guide for Researchers
Abstract: The phenothiazine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous antipsychotic, antihistaminic, and antiemetic drugs.[1][2] The Ullmann condensation represents a versatile and fundamental method for constructing this tricyclic system. However, classical Ullmann conditions, notorious for harsh temperatures and high catalyst loadings, often limit substrate scope and reproducibility.[3][4] This comprehensive guide provides an in-depth analysis of the Ullmann condensation for phenothiazine synthesis, focusing on modern optimization strategies. We will explore the mechanistic underpinnings of the reaction and detail the critical roles of catalyst systems, ligands, bases, and solvents. This document equips researchers, scientists, and drug development professionals with field-proven protocols and troubleshooting strategies to enhance yield, purity, and scalability.
Theoretical Background: The Ullmann Condensation in Phenothiazine Synthesis
The synthesis of the phenothiazine ring system via an Ullmann-type reaction is a powerful strategy that typically involves a copper-catalyzed intramolecular double N-arylation and S-arylation. The common pathway is the condensation of a 2-aminothiophenol derivative with a suitably substituted o-dihalobenzene or o-halonitrobenzene.[5] This process involves the sequential formation of C-S and C-N bonds to construct the central 1,4-thiazine ring.
The classical Ullmann reaction, first reported in the early 20th century, was plagued by challenges, including the need for stoichiometric amounts of copper and temperatures often exceeding 200 °C.[3][4] The advent of modern organometallic chemistry has revitalized the Ullmann condensation. The introduction of specific ligands has dramatically transformed the reaction, allowing it to proceed under milder, truly catalytic conditions with significantly broader applicability.[6][7]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for rational optimization. While extensively studied, the precise mechanism can vary with substrates and conditions. However, a generally accepted catalytic cycle for modern ligand-assisted Ullmann reactions is believed to involve Cu(I) and Cu(III) intermediates, ruling out earlier proposed radical pathways.[8][9]
The key steps are:
-
Ligand Association & Nucleophile Coordination: The active Cu(I) catalyst coordinates with a ligand, which stabilizes the metal center and enhances its reactivity. This complex then reacts with the deprotonated 2-aminothiophenol.
-
Oxidative Addition: The aryl halide adds to the copper(I) complex, forming a transient and highly reactive copper(III) intermediate. This step is often the rate-determining step in the cycle.
-
Reductive Elimination: The C-S or C-N bond is formed through reductive elimination from the copper(III) center, yielding the coupled product and regenerating the active Cu(I) catalyst.[9]
Caption: Fig 1: Proposed Catalytic Cycle for Ligand-Assisted Ullmann Condensation.
Optimizing the Ullmann Condensation: A Parameter-Driven Approach
Achieving a successful and reproducible phenothiazine synthesis requires careful optimization of several interdependent parameters. The transition from harsh, classical conditions to milder, ligand-accelerated protocols offers significant advantages in terms of yield, purity, and functional group tolerance.
Table 1: Comparison of Classical vs. Modern Ullmann Conditions
| Parameter | Classical Ullmann Condensation | Modern Ligand-Accelerated System | Rationale for Improvement |
| Copper Source | Stoichiometric Cu powder, Cu₂O | Catalytic (1-10 mol%) CuI, CuBr, Cu(OAc)₂ | Lower cost, reduced metal waste, easier purification.[3][10] |
| Temperature | >200 °C | 80 - 140 °C | Milder conditions preserve sensitive functional groups and reduce side products.[7] |
| Ligand | None | 1,10-Phenanthroline, L-Proline, Diamines | Ligands solubilize and stabilize the copper catalyst, accelerating the catalytic cycle.[3][6] |
| Base | Strong, often harsh bases (e.g., NaOH) | Milder inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Improved compatibility with a wider range of substrates.[11] |
| Solvent | High-boiling polar aprotic (Nitrobenzene, DMF) | Dioxane, Toluene, DMSO | Lower boiling points simplify work-up; solvent choice can tune reactivity.[12][13] |
| Substrate Scope | Limited, requires activated aryl halides | Broad, including less reactive aryl chlorides | Increased versatility for complex molecule synthesis.[6][11] |
The Catalyst System: Copper Source and Ligand Choice
The choice of the catalyst system is the most critical factor in modern Ullmann reactions.
-
Copper Source: Copper(I) salts like CuI and CuBr are most commonly used as pre-catalysts. Their function is to provide the active Cu(I) species for the catalytic cycle. In some cases, copper(II) sources can be used, as they are often reduced in situ.[7][14] The use of copper nanoparticles has also emerged as a strategy in heterogeneous catalysis.[8][15]
-
Ligands: The "ligand effect" is what enables the use of mild conditions. Ligands serve multiple purposes: they increase the solubility of the copper species, prevent catalyst agglomeration and deactivation, and tune the electronic properties of the copper center to facilitate oxidative addition and reductive elimination.
-
N-Donor Ligands: 1,10-Phenanthroline and its derivatives are highly effective, dramatically accelerating the reaction and allowing temperatures to be lowered by 50-100 °C compared to ligand-free systems.[7] Bidentate amines like N,N'-dimethylethylenediamine (DMEDA) are also widely used.[16]
-
Amino Acids: L-Proline and N,N-dimethylglycine have proven to be simple, inexpensive, and highly effective ligands, particularly for C-N and C-O couplings.[3][16] Their ability to form stable chelate complexes with copper is key to their success.
-
Table 2: Effect of Different Ligand Systems on a Model Ullmann N-Arylation
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield (%) | Key Advantages |
| None (Classical) | 100-200 | >210 | 40-60 | Simple, but harsh and inefficient.[4] |
| 1,10-Phenanthroline | 5-10 | 110-130 | 85-95 | Excellent acceleration, allows lower temperatures.[7] |
| L-Proline | 10-20 | 90-110 | 80-92 | Inexpensive, effective for C-N and C-S coupling.[3] |
| N,N'-Dimethylethylenediamine | 10-20 | 100-120 | 80-90 | Readily available, good general-purpose ligand.[16] |
Data compiled from multiple sources for illustrative purposes.[3][4][7][16]
The Role of the Base and Solvent
-
Base: An appropriate base is essential. Its primary role is to deprotonate the nucleophile (the amino and thiol groups of 2-aminothiophenol), generating the active nucleophilic species for the coupling reaction. The choice of base can significantly impact the reaction rate and outcome.
-
Potassium Carbonate (K₂CO₃): A common, inexpensive, and moderately strong base suitable for many applications.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility in organic solvents, which increases the effective concentration of the base.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many modern coupling protocols.[11][17]
-
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst system at the required temperature and should be inert to the reaction conditions.
-
Polar Aprotic Solvents: DMF, DMSO, and NMP are excellent solvents for Ullmann reactions due to their high boiling points and ability to dissolve a wide range of substrates and salts.[4][13]
-
Ethereal and Aromatic Solvents: Dioxane and toluene are also frequently used, particularly in ligand-accelerated systems that run at lower temperatures.[12] Non-polar solvents can sometimes offer better yields in specific C-O coupling reactions, an effect that may be relevant to phenothiazine synthesis.[12]
-
Caption: Fig 2: Systematic Workflow for Optimizing Ullmann Condensation.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides and organic solvents are hazardous; consult their Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of 2-Aminothiophenol (Starting Material)
2-Aminothiophenol is a critical precursor but can be unstable and prone to oxidation. It is often prepared and used directly or stored as its more stable hydrochloride or zinc salt.[18] A common laboratory preparation involves the reduction of 2,2'-dinitrodiphenyl disulfide.
Materials:
-
2,2'-Dinitrodiphenyl disulfide
-
Zinc dust
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Water, ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,2'-dinitrodiphenyl disulfide (e.g., 3.1 g) in warm glacial acetic acid (e.g., 350 mL).[18]
-
Slowly add zinc dust (e.g., 20 g) to the solution over 30 minutes. The mixture will exotherm.
-
Heat the mixture to boiling until the solution becomes colorless, indicating the completion of the reduction.
-
Cool the mixture, dilute with two volumes of water, and filter to collect the zinc salt of 2-aminothiophenol.
-
To obtain the hydrochloride salt, treat the zinc salt with concentrated HCl. The warm solution is filtered and cooled in an ice bath to precipitate 2-aminothiophenol hydrochloride, which can be collected by filtration.[18]
Protocol 2: Optimized Ligand-Accelerated Synthesis of 1-Chlorophenothiazine
This protocol utilizes an L-proline ligand system for a more efficient and milder synthesis, adapted from methodologies described for related Ullmann couplings.[3]
Caption: Fig 3: Synthesis of 1-Chlorophenothiazine via Ullmann Condensation.
Materials:
-
2-Aminothiophenol (1.0 mmol, 125 mg)
-
1,2,3-Trichlorobenzene (1.2 mmol, 218 mg)
-
Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg, 5 mol%)
-
L-Proline (0.2 mmol, 23 mg, 20 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: Add CuI, L-Proline, and anhydrous K₂CO₃ to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add 2-aminothiophenol, 1,2,3-trichlorobenzene, and anhydrous DMSO via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: After the reaction is complete (starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure phenothiazine product.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section provides guidance on diagnosing and solving common problems.
Table 3: Troubleshooting Guide for Ullmann Condensation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough or has poor solubility. 4. Reaction temperature is too low. | 1. Use fresh CuI. Ensure ligands and base are pure. 2. Use oven-dried glassware and anhydrous solvents/reagents.[11] 3. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. 4. Incrementally increase the temperature by 10-20 °C. |
| Formation of Side Products | 1. Homocoupling of the aryl halide. 2. Oxidation of 2-aminothiophenol. 3. Reaction temperature is too high, causing decomposition. | 1. This can occur at high temperatures. Ensure the reaction is not overheated. 2. Maintain a strict inert atmosphere throughout the reaction. 3. Lower the reaction temperature. A more active ligand may allow for milder conditions.[11] |
| Inconsistent Results / Poor Reproducibility | 1. Variable quality of copper source or ligand. 2. Presence of trace oxygen or moisture. 3. Inefficient stirring in a heterogeneous mixture. | 1. Source reagents from a reliable supplier and use consistent batches. 2. Refine inert atmosphere techniques (e.g., use a glovebox for setup). 3. Ensure vigorous stirring, especially if the base is not fully soluble. |
References
-
Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Semantic Scholar. [Link]
-
Request PDF. (n.d.). Copper-Catalyzed Domino Reactions for the Synthesis of Phenothiazines. [Link]
-
Ma, D., & Cai, Q. (2008). Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC - NIH. [Link]
-
ACS Publications. (2025). Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
-
Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. PubMed. [Link]
-
PrepChem.com. (n.d.). Preparation of 2-aminothiophenol hydrochloride. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. [Link]
-
Parle and Amin. (2018). IJPSR, 9(10), 4332-4337. [Link]
-
Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal. [Link]
-
Request PDF. (n.d.). Retrosynthetic Approach to the Synthesis of Phenothiazines. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. (n.d.). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. [Link]
-
ACS Publications. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. [Link]
Sources
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- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 14. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 18. prepchem.com [prepchem.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 10H-Phenothiazin-3-ol Derivatives
Introduction: The Paradigm Shift in Phenothiazine Synthesis with Microwave-Assisted Organic Synthesis (MAOS)
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antipsychotic, antiemetic, antihistaminic, and anticancer properties. The strategic introduction of substituents onto the phenothiazine scaffold is a key approach in drug discovery to modulate biological activity and pharmacokinetic profiles. Among these, the hydroxyl group, particularly at the 3-position, serves as a crucial functional handle for further molecular elaboration. Traditionally, the synthesis of phenothiazine derivatives has been hampered by long reaction times, harsh conditions, and often low yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a green, efficient, and rapid alternative to conventional heating methods.[1] This application note provides a comprehensive guide to the microwave-assisted synthesis of 10H-Phenothiazin-3-ol, detailing the underlying principles, experimental protocols, and the significant advantages this technology brings to researchers, scientists, and drug development professionals.
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This localized heating minimizes side reactions and thermal degradation of products, often resulting in cleaner reaction profiles and higher yields.[1] The dramatic reduction in reaction times, from hours to mere minutes, accelerates the pace of research and development, allowing for the rapid generation of compound libraries for screening purposes.
Core Principles and Mechanistic Insights
The microwave-assisted synthesis of this compound derivatives presented herein follows a two-step pathway:
-
Formation of a Diphenylamine Intermediate: This step involves the condensation of a p-substituted phenol with an o-substituted aniline derivative.
-
Thionation and Cyclization: The subsequent intramolecular cyclization of the diphenylamine intermediate in the presence of sulfur under microwave irradiation yields the phenothiazine core.
Microwave irradiation significantly accelerates both steps. In the initial condensation, the rapid heating facilitates the nucleophilic aromatic substitution. In the subsequent thionation and cyclization, the microwave energy promotes the formation of sulfur radicals and facilitates the electrophilic attack to form the tricyclic phenothiazine ring system. The use of a catalyst, such as iodine, in the thionation step is crucial for promoting the reaction.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: General workflow for the two-step microwave-assisted synthesis of this compound derivatives.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Protocol 1: Microwave-Assisted Synthesis of 2-(2-Aminophenylthio)benzene-1,4-diol (Diphenylamine Intermediate)
Materials:
-
Hydroquinone (p-substituted phenol)
-
2-Aminothiophenol (o-substituted aniline)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Absolute Ethanol
-
Microwave Synthesis Reactor
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine hydroquinone (10 mmol), 2-aminothiophenol (10 mmol), and a catalytic amount of anhydrous zinc chloride (1 mmol).
-
Add a minimal amount of absolute ethanol (2-3 mL) to form a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with a power of 200-300 W, maintaining a temperature of 120-140°C for 5-10 minutes. The reaction progress should be monitored by TLC.
-
After completion, allow the vessel to cool to room temperature.
-
Add distilled water to the reaction mixture to precipitate the solid product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to afford pure 2-(2-aminophenylthio)benzene-1,4-diol.
Protocol 2: Microwave-Assisted Thionation for the Synthesis of this compound
Materials:
-
2-(2-Aminophenylthio)benzene-1,4-diol (from Protocol 1)
-
Sulfur powder
-
Iodine (catalyst)
-
Microwave Synthesis Reactor (suitable for solvent-free reactions)
-
Methanol
Procedure:
-
In a clean, dry microwave reaction vessel, thoroughly grind a mixture of 2-(2-aminophenylthio)benzene-1,4-diol (10 mmol), sulfur (20 mmol), and a catalytic amount of iodine (approximately 1% by weight of the reaction mixture).
-
Place the vessel (unsealed, in a fume hood) in the microwave reactor.
-
Irradiate the solid mixture intermittently (e.g., 30-second intervals followed by a 15-second pause) at a power of 300-400 W for a total of 8-12 minutes.
-
Monitor the reaction for the evolution of hydrogen sulfide gas (ensure adequate ventilation).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the resulting solid residue repeatedly with distilled water, followed by a small amount of cold methanol to remove unreacted starting materials and impurities.
-
The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation and Characterization
The following table summarizes the expected reaction parameters and outcomes for the microwave-assisted synthesis of this compound.
| Step | Reactants | Catalyst | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Expected Yield (%) |
| 1 | Hydroquinone, 2-Aminothiophenol | ZnCl₂ | Ethanol | 200-300 | 120-140 | 5-10 | 75-85 |
| 2 | 2-(2-Aminophenylthio)benzene-1,4-diol, Sulfur | Iodine | Solvent-free | 300-400 | N/A | 8-12 | 60-70 |
Characterization of this compound:
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expected signals would include aromatic protons in the range of δ 6.5-7.5 ppm, a broad singlet for the N-H proton around δ 8.0-9.0 ppm, and a singlet for the hydroxyl proton.
-
¹³C NMR: Aromatic carbons would appear in the region of δ 110-150 ppm.
-
IR (KBr): Characteristic absorption bands are expected for N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), and C-S stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound should be observed.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The progress of each reaction can be easily monitored by Thin Layer Chromatography (TLC). The final product's purity can be assessed by its melting point and confirmed through spectroscopic analysis. Consistent and reproducible results are a hallmark of microwave-assisted synthesis due to precise control over reaction parameters such as temperature, pressure, and time.
Authoritative Grounding and Causality in Experimental Choices
The choice of a two-step approach is based on established methods for phenothiazine synthesis, which is significantly enhanced by microwave irradiation.[1]
-
Catalyst Selection: Zinc chloride in the first step acts as a Lewis acid to activate the aromatic ring for nucleophilic attack. Iodine in the second step is a well-known catalyst for thionation reactions, proceeding through a radical mechanism that is efficiently promoted by microwave energy.
-
Solvent Choice: The use of a minimal amount of a polar solvent like ethanol in the first step is ideal for efficient coupling of microwave energy to the reaction mixture. The solvent-free approach in the second step is a key aspect of green chemistry, reducing waste and simplifying work-up procedures.[1]
-
Microwave Parameters: The specified power and time settings are based on typical conditions for similar heterocyclic syntheses and are designed to provide sufficient energy for the reaction to proceed to completion without causing degradation of the product.
Conclusion: A Gateway to Accelerated Drug Discovery
The microwave-assisted synthesis of this compound and its derivatives offers a powerful and efficient platform for medicinal chemists and drug development professionals. The significant reduction in reaction times, coupled with improved yields and cleaner reaction profiles, accelerates the synthesis of novel compounds for biological evaluation. This technology not only enhances laboratory productivity but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of microwave-assisted synthesis in their quest for new and improved therapeutic agents.
References
-
Gaina, L., Cristea, C., Moldovan, C., Porumb, D., Surducan, E., Deleanu, C., Mahamoud, A., Barbe, J., & Silberg, I. A. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. International Journal of Molecular Sciences, 8(2), 70-80. [Link]
-
Sharma, P., & Sharma, R. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews, 1(3), 168-183. [Link]
-
Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
-
Choudhary, S., & Gupta, R. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(1), 275-282. [Link]
Sources
Application Note & Protocol: High-Purity Synthesis of 10H-Phenothiazin-3-ol via Crystallization
For: Researchers, scientists, and drug development professionals.
Abstract
10H-Phenothiazin-3-ol is a crucial heterocyclic compound and a key intermediate in the synthesis of various pharmaceutically active molecules. The purity of this compound is paramount to ensure the efficacy and safety of the final drug products. This application note provides a detailed, robust, and reproducible protocol for the purification of crude this compound by crystallization. The methodology is grounded in the principles of solvent selection, solubility gradients, and controlled crystal growth to effectively remove process-related impurities. This guide offers both a step-by-step protocol and the underlying scientific rationale to empower researchers to achieve high-purity this compound.
Introduction: The Imperative for Purity
Phenothiazine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties.[1] The synthesis of these complex molecules often involves multiple steps, leading to the formation of various impurities. For a key intermediate like this compound, achieving high purity is not merely a matter of quality control but a fundamental requirement for downstream applications in drug discovery and development.
Crystallization stands as a powerful and widely adopted technique for the purification of organic compounds.[2] The principle of crystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] By carefully controlling these parameters, it is possible to induce the selective precipitation of the desired compound in a highly ordered crystalline form, leaving impurities behind in the solution. This method is not only effective but also scalable and economically viable, making it an ideal choice for pharmaceutical manufacturing.[2]
Foundational Principles: The Science of Crystallization
The success of any crystallization protocol hinges on a thorough understanding of the physicochemical properties of the target compound and the impurities. The "like dissolves like" principle is a good starting point for solvent selection, but a more nuanced approach is required for optimal results. An ideal crystallization solvent should exhibit high solubility for this compound at elevated temperatures and significantly lower solubility at reduced temperatures.[2] This steep solubility curve is the driving force for high recovery yields.
Furthermore, the solvent should be chemically inert towards the compound and easily removable from the final product. The rate of cooling is another critical parameter that dictates the size and purity of the resulting crystals. Slow, controlled cooling generally promotes the formation of larger, more perfect crystals with fewer occluded impurities.[2]
Safety & Handling Precautions
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.
-
Organic Solvents: Many organic solvents are flammable and may have associated health risks. Work in a well-ventilated fume hood and take precautions to avoid ignition sources.
Always dispose of chemical waste in accordance with institutional and local regulations.
Detailed Purification Protocol
This protocol is designed for the purification of crude this compound. The quantities can be scaled as needed, with appropriate adjustments to equipment and solvent volumes.
Materials & Equipment
| Reagents & Materials | Equipment |
| Crude this compound | Erlenmeyer flasks |
| Ethanol (Reagent Grade) | Heating mantle with magnetic stirrer |
| Activated Carbon (Decolorizing) | Magnetic stir bars |
| Celite® or other filter aid | Buchner funnel and filter flask |
| Filter paper | Vacuum source |
| Distilled water | Beakers |
| Glass funnel | |
| Spatula | |
| Watch glass | |
| Drying oven or vacuum desiccator |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask. Based on literature for similar phenothiazine derivatives, ethanol is a suitable solvent for crystallization.[3]
-
Gently heat the mixture on a heating mantle with continuous stirring. Add more ethanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a saturated solution and maximize yield.
-
-
Decolorization (Optional but Recommended):
-
If the solution is colored due to impurities, add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution.
-
Continue to heat and stir for 5-10 minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration:
-
To remove the activated carbon and any other insoluble impurities, perform a hot filtration. This is a critical step to prevent premature crystallization.
-
Preheat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.
-
Once the solution has reached room temperature, you can further enhance crystallization by placing the flask in an ice bath for 30-60 minutes.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor containing dissolved impurities.
-
-
Drying:
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. | Add more solvent to the hot mixture. Reheat until a clear solution is obtained and then cool slowly. Consider a solvent with a lower boiling point. |
| Poor Crystal Yield | Too much solvent was used. The compound is highly soluble even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then attempt to recrystallize. Try a different solvent in which the compound is less soluble. |
| Ineffective Impurity Removal | The chosen solvent does not effectively differentiate between the compound and the impurities. Rapid cooling trapped impurities. | Experiment with different solvent systems (e.g., mixed solvents). Ensure the cooling process is slow and undisturbed. |
| No Crystal Formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of crude this compound by crystallization. By understanding the principles behind each step and adhering to the detailed methodology, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical research and development. The provided troubleshooting guide further equips scientists to address common challenges and optimize the purification process for their specific needs.
References
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1927-44-2 Name: this compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thor Specialities (UK) LTD. (2019). Safety data sheet.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Abdullah, A. M., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PMC - PubMed Central.
- Yilmaz, I., et al. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. ACS Omega.
- Glowacki, E. D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central.
- ResearchGate. (n.d.). Single‐crystal analysis of the synthesized phenothiazine derivatives....
- ResearchGate. (n.d.). Synthetic protocol for phenothiazine derivatives.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
- Wikipedia. (n.d.). Phenothiazine.
- Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
- Google Patents. (n.d.). Purification of phenothiazine - US3381007A.
- NIST. (n.d.). This compound, 10-[3-(dimethylamino)propyl]-, acetate (ester).
- ResearchGate. (n.d.). (PDF) Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents.
- PubChem. (n.d.). Phenothiazine.
- Google Patents. (n.d.). Purification of phenothiazine - US2887482A.
- ResearchGate. (2007). Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity.
Sources
Introduction: The Toxicological Assessment of Phenothiazine Derivatives
An in-depth guide to the in-vitro evaluation of 10H-Phenothiazin-3-ol, providing a comprehensive framework for researchers, scientists, and drug development professionals. This document details the principles and step-by-step protocols for a multi-parametric assessment of cytotoxicity, ensuring scientific rigor and reproducibility.
Phenothiazines are a class of tricyclic compounds recognized for a wide spectrum of biological activities, including antipsychotic, antibacterial, and antitumor properties.[1] Their therapeutic potential is often counterbalanced by cytotoxic effects, making a thorough toxicological evaluation a critical step in the development of new chemical entities.[1][2] This guide focuses on establishing a robust panel of cell-based assays to characterize the cytotoxic profile of a specific derivative, this compound.
The evaluation of a compound's effect on cell health is a cornerstone of preclinical safety assessment. International standards, such as ISO 10993-5, provide a framework for in vitro cytotoxicity testing, emphasizing the need for reliable and reproducible methods to predict adverse biological effects.[3][4][5][6] A comprehensive assessment goes beyond a simple live/dead determination, seeking to understand the underlying mechanisms of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[7]
This document outlines a multi-assay strategy, beginning with foundational techniques that measure overall cell viability and membrane integrity, and progressing to more specific assays that elucidate apoptotic pathways. By integrating data from multiple endpoints, researchers can build a detailed and reliable cytotoxicity profile for this compound.
Potential Cytotoxic Mechanisms of Phenothiazines
Phenothiazine derivatives have been reported to induce cytotoxicity through various mechanisms. A primary pathway involves the disruption of mitochondrial function, which can trigger the intrinsic apoptotic cascade.[8] This process, known as the mitochondrial permeability transition (MPT), leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.[8] Furthermore, some phenothiazines are known to induce apoptosis and inhibit cell proliferation, potentially through the activation of executioner caspases, which are key enzymes in the final stages of programmed cell death.[9]
Caption: Potential mechanism of phenothiazine-induced apoptosis.
Foundational Procedures: Cell Culture and Compound Preparation
Reproducible cytotoxicity data begins with consistent and sterile cell culture practices. The following protocols are based on established standards.[10][11][12]
General Cell Culture
-
Cell Line Selection: Choose a cell line appropriate for the research question (e.g., HepG2 for hepatotoxicity studies, or a relevant cancer cell line).
-
Culture Medium: Utilize the recommended growth medium, typically supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin).[9]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[12]
-
Subculturing: Passage cells upon reaching approximately 80-90% confluency to maintain them in an exponential growth phase.[10] Detailed guides are available from suppliers like the American Type Culture Collection (ATCC).[13][14]
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM). Store protected from light at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium. The final concentration of DMSO in the medium applied to cells should typically not exceed 0.5% to avoid solvent-induced toxicity.[9]
-
Controls: Always prepare a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration being tested.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[17] The amount of formazan produced is proportional to the number of metabolically active cells.[15]
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound. Include untreated cells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking.
-
Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[15]
Data Interpretation
| Treatment Group | Absorbance (570 nm) | % Viability vs. Untreated Control |
| Blank (Medium Only) | Subtract from all readings | |
| Untreated Control | 100% | |
| Vehicle Control | Should be close to 100% | |
| This compound [X µM] | (AbsSample / AbsControl) x 100 | |
| Positive Control | Should be low |
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a common method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis.[21][22] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt to a colored formazan product.[20][23]
Caption: Workflow for the LDH Cytotoxicity Assay.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate with this compound as described for the MTT assay (Steps 1-3). It is critical to include controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer for 15-30 minutes before the end of the incubation.
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any cells.
-
Transfer: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
Data Interpretation
The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100
| Treatment Group | Absorbance (490 nm) | Calculation Component |
| Background Control | Subtract from all readings | |
| Spontaneous Release | Spontaneous LDH Activity | |
| Maximum Release (Lysis) | Maximum LDH Activity | |
| Vehicle Control | Should have low cytotoxicity | |
| This compound [X µM] | Compound-Treated LDH Activity |
Protocol 3: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay provides critical mechanistic insight by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[24] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can therefore only enter late apoptotic and necrotic cells where membrane integrity is compromised.[7][26]
Caption: Workflow for Annexin V & PI Apoptosis Assay.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the collected cell suspension.[24]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge.[26]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[25][26]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution to the cell suspension.[24][26]
-
Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[26]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[25]
Data Interpretation
The flow cytometer will generate a quadrant plot to quantify the cell populations:
| Quadrant | Annexin V Status | PI Status | Cell Population | Interpretation |
| Lower-Left (Q4) | Negative | Negative | Viable Cells | Healthy, intact membranes |
| Lower-Right (Q3) | Positive | Negative | Early Apoptotic Cells | Exposed PS, intact membrane |
| Upper-Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic | Exposed PS, compromised membrane |
| Upper-Left (Q1) | Negative | Positive | Necrotic Cells | Compromised membrane (likely artifact) |
Protocol 4: Caspase-3/7 Activity Assay
To confirm that cell death is occurring via apoptosis, the activity of key executioner caspases can be measured. Caspase-3 and Caspase-7 are central proteases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[27] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[27][28]
Caption: Workflow for the Caspase-Glo® 3/7 Assay.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with this compound as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer.[28]
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[27]
-
Mixing and Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Interpretation
| Treatment Group | Luminescence (RLU) | Fold Change vs. Untreated |
| Blank (Medium Only) | Subtract from all readings | |
| Untreated Control | 1.0 | |
| Vehicle Control | Should be close to 1.0 | |
| This compound [X µM] | (RLUSample / RLUControl) | |
| Positive Control (e.g., Staurosporine) | Should be high |
Summary and Integrated Data Analysis
No single assay is sufficient to fully characterize a compound's cytotoxic profile. By integrating the results from this panel of assays, a comprehensive picture emerges.
| Assay | Principle Measured | Primary Mode of Death Indicated | Key Advantages |
| MTT | Mitochondrial reductase activity | General cytotoxicity/viability loss | High-throughput, cost-effective |
| LDH Release | Plasma membrane integrity | Necrosis | Measures an acute, lytic event |
| Annexin V / PI | PS externalization & membrane permeability | Differentiates apoptosis and necrosis | Provides mechanistic detail |
| Caspase-3/7 | Activity of executioner caspases | Confirms apoptotic pathway activation | Specific and sensitive for apoptosis |
Example Interpretations:
-
High Caspase-3/7 activity, Annexin V positive/PI negative cells, and decreased MTT signal with low LDH release: This strongly suggests that this compound induces apoptosis.
-
High LDH release, Annexin V positive/PI positive cells, and a rapid drop in MTT signal: This profile points towards a primary necrotic or late apoptotic mechanism causing rapid loss of membrane integrity.
-
Decreased MTT signal with no significant LDH release or caspase activation: This may indicate that the compound is cytostatic (inhibits proliferation) or inhibits metabolic function without immediately killing the cells.
By employing this multi-parametric approach, grounded in established protocols and scientific principles, researchers can confidently and accurately characterize the cytotoxic effects of this compound, providing crucial data for drug development and safety assessment.
References
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (PMC). [Link]
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A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]
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ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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The Annexin V Apoptosis Assay. Kansas University Medical Center. [Link]
-
IS EN ISO 10993-5:2009. International Organization for Standardization. [Link]
-
EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. iTeh Standards. [Link]
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
-
Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Center for Biotechnology Information (NCBI). [Link]
-
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. PubMed. [Link]
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Neutral Red Uptake Assay. RE-Place. [Link]
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DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. European Commission. [Link]
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ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program (NTP). [Link]
-
Caspase 3/7 activity assay. Bio-protocol. [Link]
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ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]
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Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. National Center for Biotechnology Information (PMC). [Link]
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Cytotoxicity Assay Protocol. Protocols.io. [Link]
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Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. National Center for Biotechnology Information (PMC). [Link]
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Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation. PubMed. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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Cytotoxic potential of phenothiazines. PubMed. [Link]
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Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. National Center for Biotechnology Information (PMC). [Link]
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Analytical techniques for characterization of "10H-Phenothiazin-3-ol"
An in-depth guide to the analytical characterization of 10H-Phenothiazin-3-ol, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for a suite of analytical techniques, emphasizing the rationale behind experimental choices to ensure scientific integrity.
Introduction: The Analytical Imperative for this compound
This compound belongs to the phenothiazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antipsychotic, antihistaminic, and antiemetic properties[1][2][3]. The introduction of a hydroxyl group at the 3-position of the phenothiazine core in this compound creates a molecule with potential for further functionalization and unique pharmacological properties.
Robust and detailed analytical characterization is paramount for any chemical entity intended for research or pharmaceutical development. For this compound, a comprehensive analytical approach ensures the verification of its chemical identity, ascertains its purity, and elucidates its structural features. This guide, written from the perspective of a senior application scientist, provides a multi-faceted strategy for the characterization of this compound, integrating chromatographic and spectroscopic techniques to build a complete analytical profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods. These properties dictate choices such as solvent selection for spectroscopy and sample preparation, as well as the initial parameters for chromatographic separations.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NOS | [4] |
| Molecular Weight | 215.27 g/mol | [4] |
| Monoisotopic Mass | 215.04048 Da | [4] |
| Appearance | Likely a crystalline solid | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, methanol, and slightly soluble in less polar solvents. Water solubility is expected to be low. | [5][6] |
| Predicted XlogP | 3.8 | [4] |
Strategic Analytical Workflow
The comprehensive characterization of this compound requires a multi-technique approach. The following workflow illustrates the logical progression from initial purity assessment to complete structural elucidation.
Caption: Figure 1: A comprehensive workflow for the characterization of this compound.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. For phenothiazine derivatives, reversed-phase HPLC with UV detection is a robust and widely adopted method[7][8][9].
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The hydroxyl group and the overall aromatic system of this compound make it well-suited for this technique.
Protocol: Purity Determination by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid aids in protonating the secondary amine, improving peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-20 min: 30% B | A gradient elution is crucial to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 254 nm | Phenothiazines exhibit strong absorbance around this wavelength[8][10][11]. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
The retention time of the main peak serves as a key identifier for the compound under these specific conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides invaluable information by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This technique is ideal for confirming the molecular weight of the main peak and identifying impurities.
Principle: After separation by HPLC, the eluent is directed into the mass spectrometer source (e.g., Electrospray Ionization - ESI), where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For phenothiazines, ESI in positive ion mode is typically effective due to the presence of the secondary amine which can be readily protonated[1][2].
Protocol: Molecular Weight Confirmation by LC-MS
-
Sample Preparation: Prepare the sample as described for the HPLC protocol, but at a lower concentration (e.g., 10-50 µg/mL).
-
Instrumentation and Conditions:
-
LC System: Use the same HPLC conditions as outlined above.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temp.: 350 °C
-
-
-
Data Interpretation:
-
Extract the mass spectrum for the main chromatographic peak.
-
Look for the protonated molecular ion [M+H]⁺ at m/z 216.05, which corresponds to the molecular weight of this compound (215.27 g/mol ) plus a proton.
-
This confirms that the main peak in the HPLC chromatogram is indeed the compound of interest.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are used to piece together the molecular structure of this compound, confirming the arrangement of atoms and functional groups.
Caption: Figure 2: How different spectroscopic methods contribute to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.
Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecular structure.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for phenothiazine derivatives as it can solubilize the compound and allow for the observation of exchangeable protons (e.g., from -OH and -NH groups)[6].
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
Standard ¹H NMR.
-
Standard ¹³C NMR (proton-decoupled).
-
(Optional) DEPT-135 to distinguish between CH, CH₂, and CH₃ carbons.
-
-
-
Data Interpretation (Expected Signals):
-
¹H NMR:
-
Aromatic Protons: A series of multiplets between ~6.5 and 7.5 ppm, corresponding to the protons on the two aromatic rings. The substitution pattern will lead to a complex splitting pattern.
-
N-H Proton: A broad singlet, typically in the range of 8-9 ppm (in DMSO-d₆), which will exchange with D₂O.
-
O-H Proton: A broad singlet, also exchangeable with D₂O, with a chemical shift that can vary depending on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the range of ~110-150 ppm.
-
C-O Carbon: A signal shifted downfield (further to the left) due to the electronegative oxygen atom, likely >150 ppm.
-
C-S and C-N Carbons: Signals within the aromatic region, with their exact shifts influenced by the heteroatoms.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principle: Different chemical bonds (e.g., O-H, N-H, C=C, C-S) vibrate at specific, characteristic frequencies. By identifying which frequencies of IR radiation are absorbed by the sample, the presence of these functional groups can be confirmed.
Protocol: FT-IR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet.
-
-
Instrumentation:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
-
Data Interpretation (Expected Absorption Bands):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 (broad) | O-H stretch | Phenolic -OH |
| ~3350-3450 (sharp) | N-H stretch | Secondary Amine |
| ~3000-3100 | C-H stretch | Aromatic |
| ~1580-1600 | C=C stretch | Aromatic Ring |
| ~1200-1300 | C-O stretch | Phenol |
| ~650-750 | C-S stretch | Thioether |
The presence of these characteristic bands provides strong evidence for the key functional groups in this compound[12].
UV-Visible Spectrophotometry
UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the phenothiazine core.
Principle: Molecules with π-electron systems absorb light in the UV-visible range, promoting electrons from a lower energy molecular orbital to a higher one. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore. Phenothiazines typically show multiple absorption bands[5][10].
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 10 µg/mL.
-
-
Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Blank: Use the same solvent as used for the sample.
-
-
Data Interpretation:
-
The spectrum of phenothiazine itself shows maxima around 254 nm and 318 nm[10]. The hydroxyl substituent in this compound is expected to cause a slight shift in these absorption maxima. The obtained λ_max values can be used for quantification (e.g., in HPLC detection) and as a characteristic property of the compound.
-
Conclusion
The analytical characterization of this compound is a systematic process that builds a comprehensive profile of the molecule. By integrating chromatographic techniques like HPLC and LC-MS for purity and molecular weight determination with spectroscopic methods such as NMR, FT-IR, and UV-Vis for structural elucidation, researchers can be confident in the identity, purity, and structure of their material. The protocols and rationales provided in this guide offer a robust framework for achieving a thorough and reliable characterization of this important phenothiazine derivative, ensuring data integrity for research and drug development applications.
References
-
Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ACS Publications. Available at: [Link]
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Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Characteristics of methods for determining some phenothiazine derivatives and their S-oxides by anticholinesterase activity. ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]
-
Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... ResearchGate. Available at: [Link]
-
This compound, 8-chloro- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry. ResearchGate. Available at: [Link]
-
Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography. Oxford Academic. Available at: [Link]
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UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in... ResearchGate. Available at: [Link]
-
[ULTRAVIOLET ABSORPTION SPECTRA OF PHENOTHIAZINE DERIVATIVES]. PubMed. Available at: [Link]
-
Phenothiazine | C12H9NS | CID 7108. PubChem - NIH. Available at: [Link]
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8-chloro-10H-phenothiazin-3-ol. ChemSynthesis. Available at: [Link]
-
Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. American Chemical Society. Available at: [Link]
-
Physicochemical properties of phenothiazine derivatives. ResearchGate. Available at: [Link]
-
This compound (C12H9NOS). PubChemLite. Available at: [Link]
-
10H-phenothiazine. SpectraBase. Available at: [Link]
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Synthesis and Evaluation of Phenothiazine Derivatives. IOSRPHR. Available at: [Link]
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This compound, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide. PubChem. Available at: [Link]
-
Phenothiazine. Wikipedia. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of New C-Substituted Phenothiazine Derivatives. ResearchGate. Available at: [Link]
-
Chemical Properties of 10H-Phenothiazine, 10-methyl- (CAS 1207-72-3). Cheméo. Available at: [Link]
-
3-Nitro-10H-phenothiazine | C12H8N2O2S | CID 3838042. PubChem. Available at: [Link]
-
INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University. Available at: [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives... PubMed Central. Available at: [Link]
-
This compound, 10-[3-(dimethylamino)propyl]-, acetate (ester). NIST WebBook. Available at: [Link]
-
10H-phenothiazine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. Available at: [Link]
-
Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases... PubMed Central. Available at: [Link]
-
8-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-3-ol. CAS Common Chemistry. Available at: [Link]
-
Experiences and Perspectives of GC-MS Application for the Search of Low Molecular Weight Discriminants of Schizophrenia. PubMed Central. Available at: [Link]
-
Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. PubMed. Available at: [Link]
-
Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. PubMed Central. Available at: [Link]
-
This compound, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide. PubChem. Available at: [Link]
-
Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. ResearchGate. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates... ACS. Available at: [Link]
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Protocol for assessing the antitumor activity of PEGylated phenothiazines
Application Note & Protocol
A Validated Protocol for Assessing the Preclinical Antitumor Activity of PEGylated Phenothiazines
Abstract
Phenothiazines, a class of drugs historically used as neuroleptics, are gaining significant attention for their potential as repurposed anticancer agents.[1][2][3] Their therapeutic efficacy is attributed to a multi-targeted mechanism of action, including the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways such as PI3K/Akt/mTOR.[2][3][4] The conjugation of polyethylene glycol (PEG), or PEGylation, to these molecules is a proven strategy to enhance their pharmacokinetic profile, improving drug solubility, extending circulation half-life, and potentially reducing systemic toxicity.[5][6][7][8] This guide provides a comprehensive, structured protocol for researchers in oncology and drug development to robustly assess the antitumor activity of novel PEGylated phenothiazine derivatives, from initial in vitro screening to in vivo efficacy validation.
Background and Scientific Rationale
The Antitumor Mechanisms of Phenothiazines
Phenothiazines exert their anticancer effects through a variety of mechanisms, making them promising candidates for hitting cancer's multifaceted nature.[2] Key mechanisms include:
-
Induction of Apoptosis and Cell Cycle Arrest: Phenothiazines can trigger programmed cell death and cause arrest in the G0/G1 phase of the cell cycle, thereby inhibiting tumor cell proliferation.[4]
-
Signaling Pathway Modulation: They are known to disrupt critical cancer survival pathways, including PI3K/Akt/mTOR and MAPK/ERK1/2.[1][3][4]
-
Calmodulin Inhibition: As potent calmodulin antagonists, phenothiazines can interfere with calcium-dependent signaling pathways that are crucial for cell proliferation.[9][10][11]
-
Induction of Oxidative Stress: By generating reactive oxygen species (ROS), phenothiazines can create a state of high oxidative stress within cancer cells, leading to DNA damage and cell death.[1][2][12]
-
Inhibition of Angiogenesis: Evidence suggests phenothiazines can suppress the formation of new blood vessels, essential for tumor growth, by inhibiting the production of vascular endothelial growth factor (VEGF).[1][4]
The Rationale for PEGylation
PEGylation is a well-established bioconjugation technique that enhances the therapeutic properties of small molecules.[7][13] For phenothiazines, PEGylation offers several strategic advantages:
-
Improved Pharmacokinetics: It increases the hydrodynamic size of the molecule, reducing renal clearance and prolonging its circulation time.[7]
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs like phenothiazines, aiding formulation and administration.[8]
-
Reduced Toxicity: By altering biodistribution and reducing off-target effects, PEGylation can diminish the toxicity associated with the parent compound.[14][15]
-
Passive Tumor Targeting: The increased size of PEGylated drugs can lead to their preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[7]
This protocol provides a systematic approach to verify if these theoretical advantages translate into measurable antitumor efficacy.
Overall Experimental Workflow
The assessment follows a logical progression from broad screening to specific mechanistic and efficacy studies. The workflow is designed to first identify cytotoxic potential and then to elucidate the mechanism of action in vitro before validating the lead candidates in a more complex in vivo model.
Sources
- 1. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
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- 9. Inhibition of growth of leukemic cells by inhibitors of calmodulin: phenothiazines and melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 11. Calmodulin: a potential target for cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemosensitization by phenothiazines in human lung cancer cells: impaired resolution of γH2AX and increased oxidative stress elicit apoptosis associated with lysosomal expansion and intense vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pegylation of phenothiazine - A synthetic route towards potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 10H-Phenothiazin-3-ol with Target Proteins
Introduction: Unveiling the Therapeutic Potential of 10H-Phenothiazin-3-ol through Computational Docking
Phenothiazines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, anticancer, and antimicrobial effects.[1][2][3] The core structure of phenothiazine serves as a versatile scaffold for the development of novel therapeutic agents. This application note focuses on a specific derivative, This compound , and provides a detailed guide to investigating its potential therapeutic applications using molecular docking.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a macromolecule, typically a protein (receptor).[4] This in silico approach is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level. By simulating the interaction between this compound and various target proteins, researchers can gain insights into its binding affinity, mode of interaction, and potential biological effects.
This guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound with a selection of high-priority target proteins implicated in various diseases. The protocols are detailed with the rationale behind each step, ensuring scientific integrity and reproducibility.
Identifying Potential Protein Targets for this compound
Based on the known biological activities of phenothiazine derivatives, several key protein targets have been selected for this study. These targets are implicated in neurodegenerative diseases, cancer, and other pathological conditions.
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease.[5][6] Phenothiazine derivatives have been shown to modulate cholinesterase activity.[4][7]
-
Dopamine D2 Receptor: The Dopamine D2 receptor is a primary target for antipsychotic drugs.[2][6] Given the historical use of phenothiazines in psychiatry, investigating the interaction of this compound with this receptor is of significant interest.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[8][9] Several studies have suggested that phenothiazines can modulate this pathway.[10]
Experimental Workflow: A Visual Overview
The following diagram outlines the general workflow for the molecular docking studies described in this application note.
Detailed Protocols: Molecular Docking with AutoDock Vina
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with the selected target proteins using AutoDock Vina, a widely used open-source docking program.[11] The protocol will utilize AutoDockTools for file preparation and PyMOL or Biovia Discovery Studio for visualization.
Part 1: Software and Data Acquisition
-
Software Installation:
-
AutoDock Vina: Download and install AutoDock Vina.[12]
-
MGLTools (including AutoDockTools): Download and install the MGLTools suite.[13]
-
PyMOL or Biovia Discovery Studio: Install a molecular visualization tool. Academic versions of PyMOL are available, and Discovery Studio Visualizer is free.[14][15][16][17][18]
-
Open Babel (Optional but Recommended): A chemical toolbox for converting between different file formats.
-
-
Data Acquisition:
-
Ligand Structure: Obtain the 3D structure of this compound. If not available, it can be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format (e.g., .sdf or .mol2).
-
Target Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).
-
| Target Protein | PDB ID | Co-crystallized Ligand/Inhibitor for Validation |
| Acetylcholinesterase (AChE) | 4EY7 | Donepezil[1] |
| Butyrylcholinesterase (BChE) | 5DYW | N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide[19] |
| Dopamine D2 Receptor | 6CM4 | Risperidone[2] |
| PI3Kα | 4JPS | Pan and selective isoform inhibitor[20] |
Part 2: Ligand Preparation
The ligand structure needs to be prepared in the .pdbqt format, which includes atomic partial charges and information about rotatable bonds.
-
File Format Conversion (if necessary): Use Open Babel or other tools to convert the ligand structure file to a .pdb format.
-
Open Ligand in AutoDockTools: Launch AutoDockTools and open the ligand's .pdb file.
-
Add Hydrogens and Assign Charges:
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Compute Gasteiger.
-
-
Detect Rotatable Bonds:
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Torsion Tree -> Choose Torsions. The rotatable bonds will be highlighted in green. Ensure the number of rotatable bonds is reasonable for the molecule's flexibility.
-
-
Save as PDBQT:
-
Go to Ligand -> Output -> Save as PDBQT. Save the file in your working directory.
-
Repeat this process for this compound and each of the positive control ligands.
Part 3: Protein Preparation
The protein structure must also be prepared in the .pdbqt format. This involves removing non-essential molecules, adding hydrogens, and assigning charges.
-
Clean the PDB File: Open the downloaded PDB file in a text editor or a molecular viewer like PyMOL or Discovery Studio. Remove all water molecules (HOH), co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. Save this cleaned protein structure as a new .pdb file.
-
Open Protein in AutoDockTools: Launch AutoDockTools and open the cleaned protein's .pdb file.
-
Add Hydrogens and Assign Charges:
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
-
Assign Atom Types: Go to Edit -> Atoms -> Assign AD4 type.
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule.
-
Save the prepared protein as a .pdbqt file in your working directory.
-
Part 4: Grid Box Generation
The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.
-
Open the Prepared Protein: In AutoDockTools, ensure your prepared protein (.pdbqt file) is loaded.
-
Define the Binding Site:
-
If a co-crystallized ligand was present in the original PDB file, you can define the grid box around the location of that ligand. Open the original complex in a separate viewer to identify the key residues of the binding pocket.
-
Alternatively, literature can be consulted to identify the active site residues.
-
-
Generate the Grid Box:
-
Go to Grid -> Grid Box. A box will appear around the protein.
-
Adjust the center_x, center_y, and center_z coordinates to position the box over the binding site.
-
Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to accommodate the ligand and allow for its rotation and translation. A spacing of 1.0 Å is generally recommended.
-
-
Save Grid Parameters: Note down the center and size coordinates. These will be used in the Vina configuration file.
Part 5: Running the Docking Simulation with AutoDock Vina
AutoDock Vina is a command-line program. You will need to create a configuration file (conf.txt) to specify the input files and docking parameters.
-
Create a Configuration File: Open a text editor and create a file named conf.txt. Add the following lines, replacing the file names and coordinates with your own:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
Vina will perform the docking calculation and generate an output file with the docked poses (output_poses.pdbqt) and a log file with the binding affinities (output_log.txt).
Part 6: Protocol Validation
Before docking the test compound (this compound), it is crucial to validate the docking protocol.
-
Redocking the Co-crystallized Ligand: If the PDB structure contained a co-crystallized ligand, perform a docking run with this ligand using the same grid parameters. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose should be less than 2.0 Å for the protocol to be considered valid.
-
Docking a Known Inhibitor: Dock the known positive control inhibitor for each target protein. The binding energy should be in the expected range for a potent inhibitor, and the interactions with key active site residues should be consistent with published data.
Results Analysis and Visualization
Binding Affinity
The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol in the log file. More negative values indicate a stronger predicted binding.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
| AChE | Donepezil (Control) | [Example Value: -11.5] |
| This compound | [To be determined] | |
| BChE | BChE Inhibitor (Control) | [Example Value: -10.8] |
| This compound | [To be determined] | |
| Dopamine D2 Receptor | Risperidone (Control) | [Example Value: -9.7] |
| This compound | [To be determined] | |
| PI3Kα | PI3Kα Inhibitor (Control) | [Example Value: -10.2] |
| This compound | [To be determined] |
Interaction Visualization
Visualizing the docked poses is essential for understanding the binding mode and the specific interactions between the ligand and the protein.
-
Load Structures in PyMOL or Discovery Studio: Open the prepared protein .pdbqt file and the output poses .pdbqt file.
-
Analyze Interactions:
-
Identify hydrogen bonds, hydrophobic interactions, and any other non-covalent interactions between this compound and the amino acid residues in the binding pocket.
-
Compare the binding mode of this compound with that of the positive control ligand.
-
Generate high-quality images of the protein-ligand complexes for publication and presentation.[10][14][15][16][17][18][21][22]
-
The following diagram illustrates the key types of interactions to look for during visualization.
Conclusion and Future Directions
This application note provides a robust and detailed framework for conducting molecular docking studies of this compound with key protein targets. By following these protocols, researchers can generate valuable preliminary data on the potential therapeutic applications of this compound. The predicted binding affinities and interaction patterns can guide further experimental validation, such as in vitro enzyme assays and cell-based studies, ultimately accelerating the drug discovery and development process.
References
-
How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. (2023, May 13). YouTube. [Link]
-
Docking with Glide Tutorial. UC Santa Barbara. [Link]
-
Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide. (2023, November 15). Medium. [Link]
-
AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube. [Link]
-
Therapeutic Potential of PI3K/Akt/mTOR Signalling Pathway: Effective Combination Therapy for Cancer. Indian Journal of Pharmaceutical Sciences. [Link]
-
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2023, April 8). Medium. [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. BMC Bioinformatics. [Link]
-
How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2023, July 28). YouTube. [Link]
-
Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2023, August 3). YouTube. [Link]
-
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Pharmaceuticals. [Link]
-
Docking result analysis using Discovery Studio visualizer. (2020, September 6). YouTube. [Link]
-
Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. [Link]
-
Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. (2020, October 29). YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
5DYY: Crystal structure of human butyrylcholinesterase in complex with N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide. RCSB PDB. [Link]
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. [Link]
-
Autodock Tutorial easy for beginners Ligand Preparation. (2020, May 28). YouTube. [Link]
-
Visualizing ligand docking results with PyMOL scripting and R. (2021, January 12). Ethan Holleman. [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]
-
AutoDock Version 4.2. Center for Computational Structural Biology. [Link]
-
Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Heliyon. [Link]
-
6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB PDB. [Link]
-
Possible Biological and Clinical Applications of Phenothiazines. In Vivo. [Link]
-
Identification of Compounds for Butyrylcholinesterase Inhibition. SLAS Discovery. [Link]
-
Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Molecular docking of different inhibitors and activators to butyrylcholinesterase. Journal of Molecular Graphics and Modelling. [Link]
-
AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. International Journal of Molecular Sciences. [Link]
-
Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone. Steroids. [Link]
-
A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Molecules. [Link]
-
Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease. ACS Omega. [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Pharmaceuticals. [Link]
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Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. ACS Omega. [Link]
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Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules. [Link]
-
List of PubChem molecules previously available PI3K inhibitors used as a control in this study. ResearchGate. [Link]
-
Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. AccScience Publishing. [Link]
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Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics. [Link]
-
Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]
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Troubleshooting & Optimization
Improving yield in "10H-Phenothiazin-3-ol" synthesis reactions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting and optimizing the synthesis of 10H-Phenothiazin-3-ol. As Senior Application Scientists, we have compiled field-proven insights and protocols to address common challenges, enhance reaction yields, and ensure the highest purity of your final product. This guide is structured to provide direct answers to critical questions that arise during experimentation.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in phenothiazine syntheses are frequently traced back to a few critical parameters. The reaction to form the phenothiazine core is sensitive to conditions that can either lead to incomplete conversion or the formation of side products.[1]
Primary Causes and Solutions:
-
Purity of Reactants: Starting materials, particularly substituted 2-aminothiophenols or diphenylamines, must be of high purity. Contaminants can introduce competing side reactions, leading to the formation of tarry by-products that complicate purification and reduce yield.[1]
-
Reaction Temperature: Temperature control is paramount. For classic syntheses involving diphenylamine and sulfur, temperatures are typically high (140-160°C).[1][2][3] However, for routes like the Smiles rearrangement, which is common for substituted phenothiazines, excessively high temperatures can promote product degradation or unwanted side reactions. A slight reduction in temperature can sometimes improve selectivity and yield.[4]
-
Catalyst Activity: If your synthesis requires a catalyst (e.g., iodine, copper salts for Ullmann condensation, or a base for Smiles rearrangement), ensure it is fresh and anhydrous.[1][4] Moisture can deactivate many catalysts, stalling the reaction.
-
Reaction Time: It is crucial to monitor the reaction's progress. Insufficient time leads to incomplete conversion, while excessive time can result in product degradation. Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of the desired product.[1][4]
Q2: I'm observing significant formation of dark, tarry byproducts. How can I minimize this?
The formation of tar is a well-known issue in many phenothiazine synthesis pathways, often resulting from polymerization or decomposition reactions at high temperatures.[4]
Causality and Mitigation Strategy:
The primary cause is often thermal instability of reactants or products under harsh conditions. In the classic Bernthsen synthesis (diphenylamine with sulfur), using a stoichiometric amount of sulfur is known to produce considerable tar.[4]
Recommended Actions:
-
Optimize Stoichiometry: Employing a slight excess (10-20%) of the amine-containing starting material (e.g., the substituted diphenylamine precursor) can effectively reduce the formation of these byproducts. The unreacted amine can be more easily removed during purification than the tarry substances.[1][4]
-
Precise Temperature Control: Use a controlled heating system like an oil bath or a heating mantle with a thermocouple to maintain a stable and uniform temperature. Avoid localized overheating, which can be a major contributor to decomposition.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to byproduct formation, especially at elevated temperatures.
Q3: During purification by recrystallization, my product "oils out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common purification challenge, especially when the crude product contains significant impurities.[4]
Underlying Reasons:
-
High Impurity Level: Impurities can depress the melting point of your product, leading to the formation of a low-melting eutectic mixture.
-
Solvent Choice: The chosen solvent may be too good a solvent for the product, or the temperature differential between dissolving and precipitation is too large, causing rapid supersaturation.
-
Cooling Rate: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
Troubleshooting Protocol:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.
-
Re-evaluate Your Solvent System: If slow cooling fails, the solvent is likely the issue. Try a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. For phenothiazines, common recrystallization solvents include ethanol or toluene.[5]
-
Pre-Purification: If the product is still oiling out, consider a preliminary purification step. Dissolve the crude material in a suitable solvent (like dichloromethane), treat it with activated charcoal to remove colored, tarry impurities, filter, and then concentrate the solvent before attempting recrystallization again. A patented method for purifying phenothiazine involves forming a 2,3-dihydropyran adduct, which can be filtered and then decomposed to yield the pure product.[6]
Frequently Asked Questions (FAQs) for Synthesis Optimization
This section provides proactive guidance on planning and executing your this compound synthesis for optimal results.
Q1: What is a reliable synthetic pathway for this compound, and what are its critical steps?
A robust and versatile method for synthesizing substituted phenothiazines like this compound is the Smiles rearrangement . This pathway involves an intramolecular nucleophilic aromatic substitution.
The general principle involves reacting a suitably substituted 2-aminothiophenol with an activated aryl halide (e.g., a chloronitrobenzene derivative). The resulting diphenyl sulfide intermediate then undergoes a base-catalyzed cyclization to form the phenothiazine ring system.[7][8] The key is the intramolecular attack of an amino or hydroxyl group to displace the halide, which is activated by an electron-withdrawing group (like a nitro group) that is later reduced.
Critical Steps:
-
Condensation (Ullmann-type): Formation of the diphenyl sulfide linkage. This step can be sensitive to the copper catalyst and requires high temperatures.[9]
-
Cyclization (Smiles Rearrangement): The base-catalyzed intramolecular rearrangement is the core of the synthesis. The choice of base and solvent is critical to avoid side reactions like phenothiazine elimination.[10][11] Non-nucleophilic bases such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are often preferred.[10]
Logical Workflow for Synthesis Troubleshooting
Here is a decision-making workflow to help diagnose common synthesis problems.
Caption: A logical workflow to diagnose and resolve low-yield issues.
Q2: How should I select and handle reagents for the best outcome?
The success of the synthesis is highly dependent on the quality of the starting materials.
| Reagent Category | Key Consideration | Rationale |
| Aryl Halides | Must be activated with a strong electron-withdrawing group (e.g., -NO₂) ortho or para to the halide. | This activation is necessary to facilitate the nucleophilic aromatic substitution that forms the diphenyl sulfide/ether linkage.[9] |
| Aminothiophenols | High purity is essential. Should be stored under inert gas and protected from light. | These compounds are prone to oxidation, which can form disulfides. This side product will not participate in the desired reaction, thus lowering the yield. |
| Bases (for Smiles) | Use non-nucleophilic bases like NaH or t-BuONa. | Strong nucleophilic bases (like KOH in MeOH) can lead to side reactions, including cleavage and elimination of the phenothiazine moiety.[10][11] |
| Solvents | Must be anhydrous, especially for reactions involving NaH or other water-sensitive reagents. | Water can quench strong bases and deactivate catalysts, halting the reaction.[1] For Ullmann reactions, high-boiling polar solvents like DMF are common.[9] |
Q3: How can I effectively monitor the reaction's progress to determine the optimal endpoint?
Thin-Layer Chromatography (TLC) is the most practical and effective method for real-time reaction monitoring.[4] It allows you to visualize the consumption of starting materials and the appearance of the product and any byproducts.
Experimental Protocol 1: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line about 1 cm from the bottom (the origin).
-
Sample Preparation: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot (a drop) from the reaction mixture using a glass capillary. Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Spot the diluted reaction mixture on the origin line. It is also highly recommended to spot the starting materials on the same plate for comparison.
-
Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase. A common system for phenothiazine derivatives is a mixture of a non-polar and a polar solvent, such as petroleum ether/ethyl acetate or benzene/methanol.[4] The optimal ratio may require some experimentation.
-
Visualization:
-
Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared or is very faint. The appearance of new, undesired spots indicates the formation of byproducts, suggesting that the reaction may need to be stopped to maximize the yield of the desired product.
Q4: What is a reliable method for purifying the final this compound product?
Recrystallization is the most common and effective method for purifying the crude solid product. The key is selecting the right solvent to ensure good recovery of high-purity crystals.
Experimental Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents. An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point. Common choices for phenothiazines are ethanol, toluene, or mixtures like ethanol/water.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored from tarry impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is critical and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum oven.
General Synthesis Pathway: Smiles Rearrangement
The diagram below illustrates the key intramolecular cyclization step in a representative Smiles Rearrangement for forming a phenothiazine core.
Caption: Key cyclization step via Smiles Rearrangement.
(Note: Placeholder images are used. In a real application, these would be chemical structure diagrams.)
References
- Refining reaction conditions for synthesizing phenothiazine deriv
- Improving the reaction conditions for phenothiazine synthesis. (2025). Benchchem.
- A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (2025). Benchchem.
- Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI.
- Ullmann condens
- Prepar
- Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central (PMC).
- To prepare phenothiazine
- Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.
- Synthesis of phenothiazines via Smiles rearrangement. (2025).
- Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity.
- Purification of phenothiazine. (1968).
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- 6. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 11. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor regioselectivity in phenothiazine synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for phenothiazine synthesis. As researchers and drug development professionals, you are aware that the phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous antipsychotic, antihistaminic, and antiemetic drugs.[1][2] However, its synthesis is often plagued by challenges, chief among them being poor regioselectivity. The precise placement of substituents on the tricyclic core is critical for pharmacological activity, and achieving this control can be a significant experimental hurdle.[3]
This guide is designed to move beyond simple protocols. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. We will explore the causality behind common regiochemical issues and offer robust, validated solutions to guide your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in phenothiazine synthesis?
Regiocontrol in phenothiazine synthesis is a delicate interplay of electronic effects, steric hindrance, and reaction mechanism.
-
Electronic Effects: In methods like the Smiles rearrangement, the reaction is fundamentally an intramolecular nucleophilic aromatic substitution (SNAr).[4][5] The regioselectivity is dictated by the electronic nature of the two aromatic rings involved. The ring that is more electron-deficient (activated by electron-withdrawing groups, EWGs) will be attacked by the nucleophile, while the more electron-rich ring (often containing the nucleophilic heteroatom) will migrate.[6][7]
-
Steric Hindrance: Bulky substituents can influence the conformation of the reaction intermediate, favoring one cyclization pathway over another.[8] For instance, in transition metal-catalyzed couplings, sterically demanding ligands can prevent unwanted side reactions and direct the catalyst to a specific site.[9]
-
Reaction Mechanism: The choice of synthetic route is paramount. Classical methods involving the fusion of diphenylamine with sulfur offer notoriously poor regioselectivity due to harsh conditions.[10][11] In contrast, modern palladium-catalyzed Buchwald-Hartwig aminations or iron-catalyzed domino reactions provide much greater control by operating through well-defined catalytic cycles.[12][13]
Q2: When should I choose a Smiles Rearrangement over a transition-metal-catalyzed approach for my synthesis?
The choice depends on substrate scope, functional group tolerance, and desired scale.
-
Choose the Smiles Rearrangement when:
-
You have precursors with clear electronic differentiation (e.g., one ring is nitro-substituted, the other is not). The reaction is driven by this electronic bias.[14][15]
-
You are working on a smaller scale where multi-step precursor synthesis is feasible.
-
You need to avoid expensive transition metal catalysts and ligands.
-
-
Choose a Transition-Metal-Catalyzed approach (e.g., Buchwald-Hartwig) when:
-
Your substrates lack strong electronic bias, and regioselectivity must be enforced by the catalyst system.
-
High functional group tolerance is required. Palladium and iron catalysts offer milder conditions compared to the strong bases often used in Smiles rearrangements.[3][13]
-
Scalability is a concern. These methods are often more suitable for industrial-scale applications.[3]
-
Q3: How do substituents on precursor molecules direct the final regiochemistry in a Smiles Rearrangement?
In a typical Smiles rearrangement for phenothiazine synthesis, starting from a 2-amino-2'-nitrodiphenylsulfide derivative, the key is the intramolecular SNAr reaction.
-
Activating Groups (EWGs): A nitro group (NO₂) is a powerful activating group. It makes the aromatic ring it's attached to highly electron-deficient and thus susceptible to nucleophilic attack. The cyclization will almost always occur at the carbon bearing the nitro group.[4][14]
-
The Migrating Ring: The other ring, which contains the amine (or a precursor like a formamide), acts as the nucleophile source. This ring migrates during the reaction. Substituents on this ring will end up on the corresponding positions of the final phenothiazine product.
-
Directing the Outcome: Therefore, to synthesize a phenothiazine with a substituent at a specific position (e.g., C2), you must start with the corresponding substituent on the aminobenzenethiol precursor. The position of the nitro group on the other ring will dictate the point of cyclization.
Troubleshooting Guide: Overcoming Regioselectivity Issues
This section addresses specific experimental problems with detailed explanations and validated protocols.
Problem 1: My Smiles rearrangement is yielding a mixture of regioisomers and/or the reaction is not proceeding.
Primary Cause: This issue typically arises from insufficient electronic activation of the target aromatic ring or improper reaction conditions that do not favor the formation of the key Meisenheimer intermediate. For the rearrangement to occur efficiently, a strong nucleophile must attack a sufficiently electron-poor aromatic carbon.[7]
Strategic Solution: The Formylation-Assisted Smiles Rearrangement
Converting the starting amine of the 2-amino-2'-nitrodiphenylsulfide to a formamide derivative significantly enhances the nucleophilicity of the nitrogen atom under basic conditions, facilitating the rearrangement.[14][15]
-
Step 1: Formylation.
-
To a solution of your substituted 2-amino-2'-nitrodiphenylsulfide (1.0 eq) in a round-bottom flask, add 85-90% formic acid (10-15 mL per gram of sulfide).
-
Heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice-cold water.
-
Collect the precipitated 2-formamido-2'-nitrodiphenylsulfide by filtration, wash with water until neutral, and dry.
-
-
Step 2: Smiles Rearrangement.
-
Dissolve the dried formamido intermediate (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.0-3.0 eq) in ethanol dropwise at room temperature. A color change is typically observed.
-
Heat the mixture at reflux for 4-6 hours. The rearrangement forms the phenothiazine ring.
-
After cooling, pour the reaction mixture into a large volume of cold water and acidify carefully with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or toluene) to obtain the pure phenothiazine regioisomer.
-
Mechanistic Insight: The formyl group enhances the acidity of the N-H proton. The strong base (KOH) easily deprotonates it, creating a potent anionic nucleophile that readily attacks the electron-deficient nitro-activated ring, driving the rearrangement to completion.
Diagram: Smiles Rearrangement Mechanism
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- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. jmedchem.com [jmedchem.com]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. ijarse.com [ijarse.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of 10H-Phenothiazin-3-ol in Aqueous Solutions
Welcome to the technical support center for 10H-Phenothiazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success. Our approach is rooted in explaining the why behind each technique, ensuring you can make informed decisions in your work.
Introduction to the Challenge: The Nature of this compound
This compound, a derivative of phenothiazine, possesses a tricyclic aromatic structure that is inherently hydrophobic.[1] This characteristic leads to its poor solubility in water, a common hurdle in the development of new therapeutics and in various research applications.[1][2] Understanding the physicochemical properties of this molecule is the first step in overcoming these challenges. The presence of a hydroxyl (-OH) group suggests that its solubility may be influenced by pH, a key aspect we will explore.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing very low to no solubility of this compound in my aqueous buffer. What is the first thing I should try?
A1: pH Adjustment - Leveraging the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the this compound molecule is weakly acidic. By increasing the pH of your aqueous solution, you can deprotonate this group, forming a phenolate anion. This ionization significantly increases the molecule's polarity, thereby enhancing its aqueous solubility.[3]
Troubleshooting Protocol: pH-Based Solubility Enhancement
-
Initial Assessment: Attempt to dissolve a small, known amount of this compound in your desired aqueous buffer at neutral pH. Observe for any undissolved particulate matter.
-
Incremental pH Increase: While stirring, add a small volume of a dilute base (e.g., 0.1 M NaOH) dropwise to your solution.
-
Monitor for Dissolution: Continue to add the base and monitor for the dissolution of the compound. A visual clarification of the solution indicates increased solubility.
-
Determine Optimal pH: Use a calibrated pH meter to determine the pH at which the compound fully dissolves. Be mindful that excessive pH may not be compatible with your experimental system.
-
Stability Check: Once dissolved, monitor the solution over a short period to ensure the compound does not precipitate out.
Causality: The transition from a neutral, less polar molecule to a charged, more polar ion dramatically improves its interaction with water molecules, leading to better solubilization.[3]
Q2: Adjusting the pH is not compatible with my experimental design. What are my other options?
A2: Co-solvents and Surfactants - Modifying the Solvent Environment
When pH modification is not feasible, altering the properties of the solvent system itself is a powerful alternative. This can be achieved through the use of co-solvents or surfactants.[2][4][5]
-
Co-solvents: These are organic solvents that are miscible with water. They work by reducing the overall polarity of the solvent, making it more favorable for hydrophobic compounds to dissolve.[4] Common co-solvents in research settings include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).
-
Surfactants: These molecules have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate the poorly soluble drug, effectively hiding its hydrophobic parts from the aqueous environment.[2][5]
Data Presentation: Co-solvent and Surfactant Options
| Technique | Examples | Typical Starting Concentration | Mechanism of Action | Considerations |
| Co-solvency | DMSO, Ethanol, PEG 300/400 | 1-10% (v/v) | Reduces solvent polarity | Can affect biological assays; check for solvent tolerance. |
| Surfactants | Polysorbate 80 (Tween® 80), Poloxamer 188 | 0.1-2% (w/v) | Micellar solubilization | Can interfere with certain cellular assays or protein interactions. |
Experimental Workflow: Utilizing Co-solvents
Caption: Workflow for using a co-solvent to dissolve this compound.
Q3: I have tried pH adjustment and co-solvents, but I still see precipitation over time. How can I improve the stability of my solution?
A3: Solid Dispersions and Complexation - Advanced Formulation Strategies
For challenging compounds, more advanced formulation techniques may be necessary to not only dissolve the compound but also to maintain its stability in solution.[3][5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[5] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles, which can enhance the dissolution rate and apparent solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is water-soluble.[3]
Logical Relationship: Choosing an Advanced Technique
Caption: Decision tree for advanced solubility enhancement techniques.
Summary of Troubleshooting Strategies
| Issue | Primary Strategy | Secondary Strategy | Advanced Strategy |
| Initial Poor Solubility | pH Adjustment (to basic) | Co-solvents (DMSO, Ethanol) | Surfactants (Tween® 80) |
| Precipitation After Dissolution | Optimize pH and co-solvent concentration | Use of precipitation inhibitors | Solid Dispersions, Cyclodextrin Complexation |
| Incompatibility with Biological Assays | Lower co-solvent concentration | Screen different, less disruptive co-solvents or surfactants | Nanotechnology approaches (e.g., nanosuspensions)[6] |
References
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. [Link]
-
Phenothiazine - Solubility of Things. [Link]
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Stability and degradation of "10H-Phenothiazin-3-ol" under acidic conditions
Answering the user's request.## Technical Support Center: Stability and Degradation of 10H-Phenothiazin-3-ol
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with this compound and related phenothiazine derivatives. The inherent reactivity of the phenothiazine scaffold, particularly its susceptibility to oxidation under acidic conditions, presents unique challenges during experimentation and formulation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your results.
Introduction: The Challenge of Phenothiazine Stability
The 10H-phenothiazine core is an electron-rich heterocyclic system, making it a potent electron donor.[1] This characteristic is fundamental to its pharmacological activity but also renders it highly susceptible to oxidative degradation. Under acidic conditions, in the presence of oxygen or other oxidizing agents (including trace metal ions), phenothiazines readily undergo oxidation.[2][3][4] This process often begins with the formation of a cation radical, a highly reactive intermediate that can lead to a cascade of degradation products, including sulfoxides, phenothiazones, and polymeric species.[3][5][6][7] Understanding and controlling these degradation pathways is critical for accurate experimentation and the development of stable pharmaceutical products.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My solution of this compound turned pink/red after adding acid. What is happening and is my compound destroyed?
A: This is a classic indicator of the initial stages of phenothiazine oxidation. The color change is due to the formation of a stable cation radical (also known as a semiquinone free radical).[3][4][5]
-
Causality: In an acidic medium, the phenothiazine nucleus can lose an electron to an oxidizing agent (like dissolved oxygen) to form this radical species. This cation radical is intensely colored and is the first key intermediate in the degradation pathway.
-
Is the Compound Destroyed?: Not entirely, but it is the first step towards irreversible degradation. The formation of the radical indicates that the integrity of your sample is compromised. If not controlled, this radical will be further oxidized or will react to form more stable, non-reversible degradation products like sulfoxides or phenothiazones.[7][9] For quantitative experiments, this solution should be considered compromised. For qualitative identification, you may still be able to detect the parent compound, but you will also see degradation products.
Q2: I'm seeing multiple new peaks in my HPLC/LC-MS analysis after sample preparation in an acidic mobile phase. What are they?
A: You are likely observing the degradation products of this compound. Based on established phenothiazine degradation pathways, these peaks could correspond to several species.
-
Likely Degradants:
-
Phenothiazine 5-Oxide (Sulfoxide): This is a very common oxidation product formed when the cation radical reacts with water.[2][7][9] It is often the main degradation product.
-
3H-Phenothiazin-3-one: This is another common product, especially at low pH and higher temperatures.[2] Its formation suggests a more advanced oxidation state.
-
Polymeric Species/Dimers: The reactive cation radical can also dimerize.[5][6] Products like 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one have been identified in related studies.[2] These will typically have a much higher molecular weight.
-
-
Actionable Advice: Perform a forced degradation study (see Protocol 1) and use LC-MS/MS to identify the molecular weights and fragmentation patterns of these unknown peaks. This will help you confirm their identities and build a library of potential degradants for future analyses.
Q3: The degradation of my compound seems unusually fast, even in mildly acidic conditions. What factors could be accelerating it?
A: Several environmental and chemical factors can catalyze and accelerate the degradation of phenothiazines.
-
Trace Metal Ions: The presence of metal ions, particularly copper (Cu(II)) and iron (III), can significantly increase the rate of degradation.[3][4] These ions can facilitate electron transfer, promoting the formation of the initial cation radical.
-
Solution: Use high-purity solvents and reagents. If buffer preparation involves metal salts, ensure they are of the highest grade. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01-0.1 mM) to sequester trace metals.
-
-
Oxygen Saturation: The degradation is typically an oxidative process, and the presence of dissolved oxygen is a key factor.[2][3]
-
Solution: Degas your solvents and mobile phases by sparging with an inert gas like nitrogen or helium, or by sonication under vacuum. Prepare samples fresh and store them under an inert atmosphere if they will not be analyzed immediately.
-
-
Temperature and Light: Increased temperature provides the activation energy for the degradation reactions.[2] Additionally, phenothiazines are known to be light-sensitive (photosensitive), and UV or even ambient light can promote degradation.[10]
-
Solution: Conduct experiments at controlled, low temperatures whenever possible. Protect your samples and solutions from light by using amber glassware or by wrapping containers in aluminum foil.
-
Q4: How can I minimize the degradation of this compound when I must use an acidic buffer for my experiment (e.g., for solubility or chromatography)?
A: A multi-faceted approach is required to preserve the integrity of the compound.
-
Work Quickly and at Low Temperatures: Prepare your solutions immediately before use. Keep samples on ice or in a refrigerated autosampler.
-
Deoxygenate All Solutions: Thoroughly degas all buffers, solvents, and mobile phases.
-
Use a Chelating Agent: Add a small amount of EDTA to your buffers to sequester catalytic metal ions.
-
Incorporate an Antioxidant: For some applications, adding a gentle antioxidant like ascorbic acid or sodium metabisulfite can protect the phenothiazine. However, be cautious as some antioxidants can interfere with certain assays or even act as pro-oxidants under specific conditions.[3] A preliminary compatibility study is recommended.
-
Optimize pH: While acidic conditions are required, determine the highest possible pH at which your compound remains stable and soluble for the duration of the experiment. The degradation rate of some phenothiazines is pH-dependent.[3][11]
-
Protect from Light: Use amber vials and minimize exposure to ambient and UV light at all stages of the experiment.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of phenothiazine degradation in acidic conditions?
The degradation is primarily an oxidative process that proceeds via a cation radical intermediate.[7] The process can be summarized as follows:
-
Single-Electron Transfer: The phenothiazine molecule loses one electron to an oxidizing agent (e.g., O₂, metal ions), forming a highly reactive and colored cation radical.[5][7]
-
Secondary Reactions: This radical intermediate is unstable and undergoes further reactions:
-
It can be oxidized further to a dication, which then hydrolyzes to form the corresponding sulfoxide (a common pathway).[9]
-
It can react with other phenothiazine radicals or molecules to form dimers and polymers.[6]
-
It can undergo rearrangement and further oxidation to form products like phenothiazin-3-one.[2]
-
FAQ 2: What are the most common degradation products I should look for?
The most frequently reported degradation products for the phenothiazine scaffold are:
-
Phenothiazine-5-oxide (Sulfoxide): The primary product of oxidation in many cases.[2][9]
-
3H-Phenothiazin-3-one: A colored product indicating more extensive oxidation.[2]
-
Dimers and Polymers: Such as 3,10'-diphenothiazinyl.[5]
FAQ 3: How does pH specifically influence the stability of phenothiazines?
The influence of pH can be complex. While some studies on phenothiazine itself show the overall degradation rate to be pH-independent up to pH 7, the type of degradation product formed can be highly dependent on pH.[2] For instance, lower pH values (more acidic) and higher temperatures favor the formation of 3H-phenothiazine-3-one over the sulfoxide.[2] For other derivatives, degradation is explicitly catalyzed by hydrogen ions.[12] Therefore, the effect of pH must be empirically determined for this compound.
FAQ 4: What are the best analytical techniques to monitor the stability and degradation of this compound?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common and effective technique.[7][11][13]
-
HPLC-UV/DAD: Allows for the separation and quantification of the parent drug from its degradation products. A DAD can help in identifying peaks by comparing their UV spectra.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for identifying unknown degradation products by providing accurate mass information, which is essential for structural elucidation.[14]
-
Spectrophotometry: Can be used for kinetic studies by monitoring the appearance of colored degradation products, but it lacks the specificity to resolve individual components.[15][16]
Data & Visualizations
Table 1: Summary of Common Phenothiazine Degradation Products and Influential Factors
| Degradation Product | Common Name | Conditions Favoring Formation | Analytical Notes |
| Phenothiazine 5-Oxide | Sulfoxide | Presence of O₂, H₂O, mild acidic to neutral pH.[2][9] | Typically a major peak in HPLC, elutes near the parent compound. |
| 3H-Phenothiazin-3-one | Phenothiazone | Low pH (highly acidic), high temperature.[2] | Colored compound, may have a different UV λmax from the parent. |
| Dimeric/Polymeric Species | e.g., Diphenothiazinyls | Concentrated acid, presence of cation radicals.[5][6] | Higher molecular weight, may be less soluble or elute much later in RP-HPLC. |
Diagram 1: Simplified Acid-Catalyzed Oxidative Degradation Pathway
This diagram illustrates the central role of the cation radical in the degradation of the phenothiazine core.
Caption: Key degradation pathways originating from the cation radical.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[8][17]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL.
-
Acid Stress:
-
In an amber vial, add 1 mL of the stock solution to 9 mL of 0.1 M Hydrochloric Acid (HCl).
-
Prepare a control sample by adding 1 mL of stock to 9 mL of purified water.
-
-
Incubation: Cap the vials and place them in a water bath at a controlled temperature (e.g., 60°C). Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (Quenching): Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of a base (e.g., 0.1 M Sodium Hydroxide, NaOH) to stop the acid-catalyzed degradation.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze immediately by a validated HPLC-UV/DAD or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized. Identify the retention times and mass-to-charge ratios of the new peaks.
Diagram 2: Workflow for a Forced Degradation Study
Caption: Standard workflow for acid-stress testing experiments.
Protocol 2: General Purpose Stability-Indicating HPLC Method
This method serves as a starting point for monitoring the degradation of this compound. It must be validated for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm and 320 nm (or scan for optimal wavelength).
Rationale: The C18 column provides good retention for the moderately nonpolar phenothiazine structure. The gradient elution ensures that both the parent compound and its potentially more polar (sulfoxide) or less polar (dimer) degradation products are resolved and eluted. Formic acid is a volatile mobile phase modifier compatible with mass spectrometry.
References
-
Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-5. [Link]
-
Underberg, W. J. M. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 67(8), 1133-1136. [Link]
-
Underberg, W. J. (1978). Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products. Journal of Pharmaceutical Sciences, 67(8), 1131-3. [Link]
-
Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-677. [Link]
-
Underberg, W. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Semantic Scholar. [Link]
-
Roseboom, H., & Perrin, J. H. (1977). Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 66(10), 1395-8. [Link]
-
Pápa, Z., et al. (2019). A mechanistic study on the disproportionation and oxidative degradation of phenothiazine derivatives by manganese(III) complexes in phosphate acidic media. ResearchGate. [Link]
-
Davidson, A. G. (1976). The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. Journal of Pharmacy and Pharmacology, 28(11), 795-800. [Link]
-
ResearchGate. (n.d.). Phenothiazine oxidation process. ResearchGate. [Link]
-
Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical Chemistry, 75(18), 4833-4840. [Link]
-
Lee, T. Y., & Notari, R. E. (1992). Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium. Journal of Pharmaceutical Sciences, 81(6), 586-91. [Link]
-
Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515-7. [Link]
-
Fujisawa, S., & Kawabata, S. (1966). [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide]. Yakugaku Zasshi, 86(6), 510-4. [Link]
-
Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. [Link]
-
Pobudkowska, A., et al. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. European Journal of Pharmaceutical Sciences, 93, 163-76. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. | Semantic Scholar [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. [Pharmaceutical studies on phenothiazine derivatives. V. Photodegradation of thioproperazine, acetylpromazine, and its sulfoxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition [ouci.dntb.gov.ua]
- 15. Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Phenothiazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine compounds. The unique tricycle "butterfly" structure of the phenothiazine core, while conferring valuable electronic and pharmacological properties, also presents significant challenges during purification.[1] This guide is designed to provide practical, in-depth solutions to the common issues encountered in the lab. It is structured in a question-and-answer format to directly address specific problems, combining established protocols with the causal scientific principles behind them.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, acute problems you might be facing during the purification of your phenothiazine derivatives.
Q1: My purified compound shows extra spots on TLC and unexpected peaks in my LC-MS data, specifically at masses corresponding to my product +16 and +32 Da. What is happening and how can I prevent it?
A1: This is a classic and highly common issue: oxidation of the sulfur atom in the phenothiazine ring. The sulfur is electron-rich and highly susceptible to oxidation, forming the corresponding sulfoxide (M+16) and, under more forcing conditions, the sulfone (M+32).[2][3][4] These oxidation products often have similar polarities to the parent compound, making their removal difficult. N-oxides are also possible degradation products.[2][3]
Causality: The oxidation can be initiated by atmospheric oxygen and is often accelerated by factors common in a lab environment, such as light (photo-oxidation), heat, and exposure to acidic surfaces like silica gel.[5][6]
Preventative Strategies & Protocols:
-
Inert Atmosphere: The most critical control measure is the exclusion of oxygen.
-
Solvent Degassing: Before use, sparge all solvents (for chromatography, recrystallization, and extractions) with an inert gas like argon or nitrogen for at least 15-20 minutes.
-
Reaction/Purification Environment: Conduct all purification steps, especially column chromatography and heating for recrystallization, under a positive pressure of nitrogen or argon.
-
-
Light Protection: Phenothiazines are notoriously light-sensitive.[7]
-
Wrap all glassware (flasks, columns, beakers) in aluminum foil.
-
Use amber glass vials for storage.
-
-
Temperature Control: Avoid excessive or prolonged heating during recrystallization. If a reaction is run at high temperatures, ensure it is cooled under an inert atmosphere before workup.
-
Judicious Choice of Oxidants in Synthesis: If your synthesis involves an oxidation step, be aware that over-oxidation to the sulfoxide is a potential side reaction. Many chemical methods exist for this transformation, using reagents from hydrogen peroxide to nitrous acid.[8][9][10] Careful control of stoichiometry and reaction time is essential.
Below is a visual representation of the primary oxidation pathway that must be controlled.
Caption: The primary oxidative degradation pathway for phenothiazine compounds.
Q2: I'm struggling with column chromatography. My compound streaks badly on the silica gel column, resulting in poor separation and mixed fractions. How can I improve this?
A2: This phenomenon, known as "tailing" or "streaking," is caused by the interaction between the basic nitrogen atom of the phenothiazine ring system and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner, causing the spot or band to elongate and overlap with other components.
Solutions to Improve Chromatographic Resolution:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1% to 1% (v/v) of TEA to your mobile phase. This is usually sufficient to deactivate the silica and produce sharp, symmetrical peaks.
-
Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., in a dichloromethane/methanol/ammonia system). The presence of ammonia is often essential to prevent tailing.[5]
-
-
Change of Stationary Phase: If base additives are incompatible with your molecule or downstream applications, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Reversed-Phase Silica (C18): Reversed-phase chromatography separates compounds based on hydrophobicity. It is an excellent alternative and is widely used for analyzing phenothiazine purity.[11][12] Mobile phases typically consist of acetonitrile or methanol and water, often with a buffer to control the pH.
-
-
Minimize Column Contact Time:
-
Use flash chromatography rather than gravity chromatography to speed up the elution.
-
Do not leave the compound on the column for an extended period. Prepare, load, run, and elute in a single, continuous workflow.
-
The following flowchart outlines the decision-making process for troubleshooting poor chromatographic separation.
Caption: A logical workflow for troubleshooting tailing in phenothiazine chromatography.
Q3: My attempts at recrystallization are failing. The compound either oils out or the resulting crystals are discolored and don't show improved purity. What should I do?
A3: Recrystallization failures with phenothiazines often stem from two sources: improper solvent selection and degradation during the process. The discoloration is a strong indicator that oxidation is occurring upon heating in the presence of air.
Systematic Approach to Recrystallization:
-
Solvent Screening: A systematic solvent screen is the first step. Use small-scale tests in vials to find a solvent or solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Address Discoloration: If you observe a color change (often to yellow, green, or brown) upon heating, this is degradation.[13]
-
Protocol: Dissolve your crude product in the minimum amount of hot solvent while purging the flask with nitrogen or argon. Once dissolved, allow it to cool slowly to room temperature, and then in a refrigerator, all while maintaining the inert atmosphere.[13]
-
-
Managing "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated too quickly.
-
Solution: Use a lower-boiling point solvent or a solvent pair. Start by dissolving the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. This method often yields high-quality crystals.
-
-
Consider Impurity Effects: Highly colored impurities or the presence of the more polar sulfoxide can inhibit crystal lattice formation. It may be necessary to first perform a rapid chromatographic filtration (a "plug") to remove the worst of the impurities before attempting a final, careful recrystallization.
Data Table: Common Solvents for Phenothiazine Purification
| Purification Method | Solvent/System | Purpose & Rationale |
| Crystallization | Ethanol or Ethanol/Water | A common choice. The addition of water can help induce crystallization for many derivatives.[13] |
| Toluene/Hexane | A good non-polar/polar solvent pair for inducing crystallization. | |
| Acetone/Benzene | Mentioned in patent literature for specific derivatives.[14] | |
| Chromatography | Dichloromethane/Methanol | A standard system for moderately polar compounds. Graded elution works well. |
| Ethyl Acetate/Hexane | A less polar system, good for derivatives with non-polar side chains. | |
| Benzene/Methanol | A binary mixture used for TLC separation of various phenothiazines.[15] | |
| Modifier | + 0.1-1% Triethylamine |
Frequently Asked Questions (FAQs)
Q: What are the best practices for the long-term storage of purified phenothiazine compounds?
A: To ensure stability, phenothiazine compounds should be stored as solids in amber glass vials to protect from light. The vial should be flushed with an inert gas (argon or nitrogen) before sealing. For maximum longevity, store in a freezer at -20°C. Avoid storing solutions for long periods, as degradation is much faster in solution.
Q: How can I reliably remove a stubborn sulfoxide impurity if it co-elutes with my product?
A: This is a significant challenge due to the often-small difference in polarity. If standard chromatography fails, you have a few options:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolving power than flash chromatography and may be able to separate the two compounds.
-
Chromatography System Optimization: Experiment with different solvent systems in TLC to maximize the separation (ΔRf) between your product and the sulfoxide. Sometimes a completely different solvent class (e.g., switching from ethyl acetate/hexane to dichloromethane/acetone) can alter selectivity and improve separation.
-
Chemical Conversion (Advanced): In some cases, it may be possible to chemically reduce the sulfoxide back to the desired sulfide without affecting the rest of the molecule. This would involve an additional reaction and purification step and should be approached with caution after a thorough literature review for compatible reducing agents.
Q: What is the definitive set of analytical techniques for confirming the purity of my final phenothiazine product?
A: No single technique is sufficient. A combination of methods is required for a complete purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A high-resolution column can separate closely related impurities and provide a purity percentage based on peak area.[5][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for confirming the molecular weight of your product and definitively identifying the presence or absence of oxidative impurities like sulfoxides (M+16).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation. While less sensitive for detecting minor impurities (<1-2%), it is excellent for identifying major contaminants and confirming the structural integrity of your compound.[17]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and broaden the melting range.[13][18]
References
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatry.ru [psychiatry.ru]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. US2928767A - Stabilized phenothiazine preparations - Google Patents [patents.google.com]
- 8. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. US3359265A - Phenothiazine derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. moravek.com [moravek.com]
Technical Support Center: Preventing Oxidation of 10H-Phenothiazin-3-ol
Welcome to the technical support guide for 10H-Phenothiazin-3-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this highly sensitive compound. Our goal is to ensure the integrity of your starting material, which is paramount for reproducible and reliable experimental outcomes.
This compound is a valuable research compound, but its unique structure, combining a phenothiazine core with a phenolic hydroxyl group, makes it exceptionally susceptible to oxidative degradation. This guide is structured as a series of questions and answers to directly address the challenges you may face.
Part 1: The Chemistry of Degradation - Understanding the "Why"
This section explains the underlying chemical principles that make this compound unstable. Understanding these mechanisms is the first step toward effective prevention.
FAQ: Why is this compound so susceptible to oxidation?
The instability of this compound stems from two key structural features that are prone to oxidation: the phenothiazine nucleus and the phenolic hydroxyl group.
-
The Phenothiazine Core: The nitrogen and sulfur heteroatoms in the central ring of phenothiazine make it an electron-rich system.[1] It can easily undergo a one-electron oxidation to form a relatively stable radical cation.[2][3][4] This initial step is often the gateway to further degradation. The most common subsequent reaction is the oxidation of the sulfur atom to form the corresponding sulfoxide (S=O).[5][6][7][8]
-
The Phenolic Hydroxyl Group (-OH): Phenolic compounds are well-known for their antioxidant properties because they can readily donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[9][10][11] While this makes them effective radical scavengers, it also means they are easily oxidized themselves. This process generates a phenoxy radical, which can then participate in further unwanted side reactions, including polymerization.
The combination of these two vulnerable sites means that the compound can be attacked by atmospheric oxygen, with the process being significantly accelerated by exposure to light, heat, and trace metal ions.[5][12]
Caption: Key oxidative degradation pathways for this compound.
Part 2: Recommended Storage & Handling Protocols - The "How"
Proper storage is not merely a suggestion; it is a critical experimental parameter. Failure to protect this compound from the environment will invariably lead to the introduction of impurities that can confound your results.
FAQ: What are the ideal conditions for long-term storage of solid this compound?
For maximum stability, the solid compound must be stored under conditions that rigorously exclude oxygen, moisture, and light.
| Parameter | Gold Standard Protocol | Acceptable Alternative | Not Recommended |
| Atmosphere | Pure, dry, inert gas (Argon preferred, Nitrogen acceptable) | Vacuum | Standard laboratory air |
| Temperature | -20°C or lower | 2-8°C (Refrigerated)[13] | Room Temperature[14] |
| Light | Complete darkness (stored in an opaque box) | Amber glass vial[15] | Clear glass vial, exposure to lab light |
| Container | Flame-sealed glass ampoule[16] | Glass vial with PTFE-lined septum cap, sealed with Parafilm® | Plastic tubes, poorly sealed containers |
Experimental Protocol 1: Gold Standard Storage (Inert Atmosphere)
This protocol should be used for long-term archival storage or when the highest purity is required for sensitive downstream applications. It requires access to a glovebox or Schlenk line.
Methodology:
-
Preparation: Move the bulk container of this compound, pre-labeled amber glass vials with PTFE-lined caps, and a micro-spatula into a glovebox antechamber. Ensure the glovebox atmosphere has low oxygen and moisture levels (<1 ppm is ideal).[15][16]
-
Aliquoting: Inside the glovebox, carefully open the main container. Weigh the desired amount of the solid and aliquot it into the individual amber vials. This prevents repeated exposure of the bulk material to trace contaminants.
-
Sealing: Tightly screw on the PTFE-lined caps. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.
-
Removal & Storage: Move the sealed vials out of the glovebox through the antechamber. Immediately place them inside a labeled, opaque container (e.g., a small cardboard box) and store in a -20°C freezer.
Caption: Workflow for the gold standard storage of air-sensitive solids.
FAQ: I don't have a glovebox. What is the next best option?
If a glovebox is unavailable, you can still take significant steps to protect the compound. The principle remains the same: minimize exposure to air and light.
Methodology:
-
Minimize Exposure Time: Work quickly in a well-ventilated area with low humidity. Have all your materials (vials, caps, labels, Parafilm®) ready before opening the main container.
-
Inert Gas Flush: After aliquoting the solid into an amber vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds before immediately capping the vial. This displaces the majority of the atmospheric oxygen.
-
Desiccator Storage: Place the sealed and wrapped vials inside a desiccator containing a fresh desiccant (e.g., Drierite™). If possible, the desiccator itself can be evacuated and backfilled with an inert gas.[17]
-
Cold & Dark: Store the entire desiccator in a 2-8°C refrigerator or a -20°C freezer, away from light.
FAQ: What about storing the compound in solution?
Storing this compound in solution is strongly discouraged for long-term storage due to the increased rate of degradation. Solvents can contain dissolved oxygen and trace impurities that accelerate oxidation. If you must prepare stock solutions, follow these guidelines:
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use. Do not store them for more than a few hours.
-
Degas Your Solvent: Use a high-purity, anhydrous grade solvent. Before adding the compound, degas the solvent thoroughly by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Use Specialized Glassware: Handle the solution using gas-tight syringes and transfer it into reaction vessels under a positive pressure of inert gas.[18][19]
Part 3: Troubleshooting & Verification
Even with the best precautions, degradation can occur. Knowing how to identify it is crucial for avoiding failed experiments and incorrect data interpretation.
FAQ: How can I tell if my this compound has oxidized?
A combination of visual inspection and analytical verification is the most reliable approach. Phenothiazine compounds are known to change color upon exposure to air and light.[13][20]
| Observation | Potential Cause | Verification Method | Recommended Action |
| Color Change (e.g., from off-white/pale yellow to tan, brown, or greenish-brown) | Oxidation. The formation of colored quinone-imine or polymeric species is common.[5] | Confirm with HPLC/LC-MS. | Discard the material. The presence of color indicates significant degradation. |
| Poor Solubility (Compared to a fresh lot) | Polymerization. Oxidative cross-linking can form insoluble materials. | Visual inspection. | Discard the material. |
| New Spots on TLC / New Peaks in HPLC | Formation of Degradation Products. Common products include the sulfoxide.[8][21] | LC-MS to identify the mass of the new peaks (e.g., M+16 for sulfoxide). | If purity is <95% by area on HPLC, the material should not be used for sensitive assays. |
| Inconsistent or No Activity in Biological Assays | Loss of Active Compound. The oxidized forms may be inactive or have a different pharmacological profile. | Check purity of the stored material against a new or freshly purified sample. | Discard the old material and obtain a fresh, high-purity lot. |
FAQ: What analytical methods can confirm the purity of my compound?
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of formic acid or TFA) and UV detection (e.g., at ~254 nm) can separate the parent compound from its more polar oxidized byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification.[6][22] It not only separates the components but also provides their mass-to-charge ratio. You can specifically look for the expected mass of this compound (C₁₂H₉NOS, exact mass: 215.04) and potential degradation products, most notably the sulfoxide (M+16, exact mass: 231.04).[23]
By implementing these rigorous storage protocols and verification methods, you can ensure the chemical integrity of your this compound, leading to more reliable and reproducible scientific discoveries.
References
-
Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-5. [Link]
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Hayen, H., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4833-40. [Link]
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Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Accessed January 2024. [Link]
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Roseboom, H., & Perrin, J. H. (1977). Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 66(10), 1395-8. [Link]
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Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. PubMed. [Link]
- Stavchansky, S., Wallace, J., Chue, M., & Newburger, J. (1978). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Journal of Pharmaceutical Sciences.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7108, Phenothiazine. PubChem. [Link]
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Hayen, H., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate. [Link]
- Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmacy and Pharmacology.
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Pharmacy 180. Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Accessed January 2024. [Link]
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Accessed January 2024. [Link]
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Redox. (2022). Safety Data Sheet Phenothiazine. Accessed January 2024. [Link]
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DeMartin, K., et al. (2017). Oxidative Degradation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 41(9), 835-843. [Link]
- Journal of Advanced Agronomy and Crop Science. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
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Pharm Acta Helv. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. PubMed. [Link]
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Journal of Pharmaceutical Sciences. (1979). Stability of 10-acetylphenothiazine. PubMed. [Link]
- Scicchitano, F., et al. (2021). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. Nutrients.
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MDPI. (2023). Polyphenols from Byproducts: Their Applications and Health Effects. Accessed January 2024. [Link]
- Journal of Advanced Agronomy and Crop Science. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
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MDPI. (2024). Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Accessed January 2024. [Link]
- ResearchGate. (2020).
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Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515-7. [Link]
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Royal Society of Chemistry. (2017). On how electron density affects the redox stability of phenothiazine sensitizers on semiconducting surfaces. PubMed. [Link]
-
Royal Society of Chemistry. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science. [Link]
- National Institutes of Health. (2019). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. PubMed Central.
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. Accessed January 2024.
- Royal Society of Chemistry. (2019). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Accessed January 2024.
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ResearchGate. (2007). Phenothiazine as Stabilizer for Acrylic Acid. Accessed January 2024. [Link]
-
European Patent Office. (2020). METHODS OF CHEMICAL SYNTHESIS OF SUBSTITUTED 10H-PHENOTHIAZINE-3,7-DIAMINE COMPOUNDS. Accessed January 2024. [Link]
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National Institute of Standards and Technology. (2024). This compound, 10-[3-(dimethylamino)propyl]-, acetate (ester). NIST Chemistry WebBook. [Link]
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PubChemLite. (2024). This compound (C12H9NOS). Accessed January 2024. [Link]
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Wikipedia. (2024). Phenothiazine. Accessed January 2024. [Link]
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ResearchGate. (2011). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. Accessed January 2024. [Link]
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ChemSynthesis. (2024). 8-chloro-10H-phenothiazin-3-ol. Accessed January 2024. [Link]
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Physical Chemistry Research. (2024). 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action. Accessed January 2024. [Link]
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National Institutes of Health. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]
-
ResearchGate. (2024). (PDF) Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Accessed January 2024. [Link]
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Technical Support Center: Troubleshooting Low Cell Viability in 10H-Phenothiazin-3-ol Cytotoxicity Assays
Welcome to the technical support guide for researchers utilizing 10H-Phenothiazin-3-ol and its derivatives in cytotoxicity assays. This resource is designed to provide in-depth, field-proven insights to help you navigate common challenges and ensure the scientific integrity of your results. Phenothiazine compounds are known for their potent biological activities, but their chemical nature can present unique challenges in standard in vitro assays.[1] This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Is it normal to observe very high cytotoxicity (low cell viability) with this compound?
A1: Yes, it can be. Phenothiazine derivatives are a class of compounds known to possess significant cytotoxic and antiproliferative properties.[1][2] Their mechanisms of action are multifaceted and can include the induction of apoptosis through caspase activation, interference with critical cell survival pathways like PI3K/Akt/mTOR, and causing cell cycle arrest.[3][4] Therefore, observing potent cytotoxic effects, even at low micromolar concentrations, may be a true biological result and indicative of the compound's efficacy. The exact potency will depend on the specific derivative, the cell line used, and the exposure time.[3]
Q2: My MTT assay results show increased cell viability at high concentrations of this compound. Is this possible?
A2: This is a classic indicator of assay interference. This compound, being a phenolic compound, possesses intrinsic reducing potential.[5][6] The MTT assay relies on the reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a colored formazan product.[7][8] Compounds with reducing properties can directly reduce the MTT reagent in a cell-free environment, leading to a strong color signal that is independent of cellular metabolic activity.[9][10] This artifactually inflates the absorbance reading, masking the compound's true cytotoxicity and creating the illusion of increased viability.[11] It is crucial to run a cell-free control (media + compound + MTT) to test for this interference.
Q3: Can this compound interfere with other cytotoxicity assays, like LDH or XTT?
A3: Yes, interference is possible with other assays as well.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cell membranes.[12] Some chemical compounds can interfere by directly inhibiting the LDH enzyme, leading to an underestimation of cytotoxicity.[13][14] Others might interact with the tetrazolium salt used in the final colorimetric step of the LDH reaction, similar to MTT interference.[12]
-
XTT, WST-1, etc.: Like MTT, these assays use different tetrazolium salts that are reduced to a soluble formazan. Phenolic compounds can also directly reduce these substrates, creating a false signal. The degree of interference may vary depending on the specific salt used.
Q4: What is the best solvent for this compound, and could it be the source of toxicity?
A4: The choice of solvent is critical. While specific solubility data for this compound should be empirically determined, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving phenothiazine derivatives. However, DMSO itself is cytotoxic at higher concentrations. It is imperative to keep the final concentration of DMSO in the cell culture medium low, typically well below 0.5% (v/v), to avoid solvent-induced cell death.[15] Always include a "vehicle control" (cells treated with the same final concentration of DMSO as the highest dose of your compound) in your experimental setup to account for any solvent-related effects.
Troubleshooting Guide: Diagnosing Low Cell Viability
This section provides a structured approach to troubleshooting unexpected results. The key is to first distinguish between true biological effects and experimental artifacts.
Problem 1: Consistently Low or Zero Cell Viability Across All Concentrations
If you observe profound cell death even at the lowest tested concentrations of this compound, consider the following possibilities.
Logical Troubleshooting Workflow
Caption: Diagnosing mismatches between microscopy and assay data.
Protocol: Cell-Free Assay Control for MTT Interference
This protocol is essential to determine if this compound is directly reducing the MTT reagent.
-
Plate Setup: Use a 96-well plate. Do not add any cells.
-
Add Media: Add the same volume of cell culture medium to each well as you would in a standard experiment.
-
Add Compound: Prepare a serial dilution of this compound in the media, exactly matching the concentrations used in your cell-based experiment. Include a "media only" negative control.
-
Incubate: Incubate the plate for the same duration as your compound treatment time (e.g., 24, 48, 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Add MTT Reagent: Add MTT reagent to all wells as per your standard protocol.
-
Incubate & Read: Incubate for 1-4 hours. If the wells containing the compound turn purple, it confirms direct reduction. Solubilize the formazan and read the absorbance.
-
Interpretation: A significant absorbance reading in the compound-containing wells compared to the "media only" control confirms interference. [9][11]
Protocol: Controls for LDH Assay Interference
These controls can differentiate between compound-induced LDH leakage and enzyme inhibition.
-
Maximum LDH Control: Lyse an untreated population of cells completely using the lysis buffer provided in your LDH kit. This represents 100% cytotoxicity.
-
Enzyme Inhibition Control:
-
Take the supernatant from the "Maximum LDH Control" (which is now rich in LDH enzyme).
-
In a new plate, add this LDH-rich supernatant to wells containing a serial dilution of your this compound.
-
Immediately proceed with the LDH assay reaction steps.
-
Interpretation: If the color development decreases as the compound concentration increases, it indicates that your compound is directly inhibiting the LDH enzyme, which would lead to an underestimation of cytotoxicity in your actual experiment. [14]3. Compound Absorbance Control:
-
In a cell-free setup, mix your compound dilutions with the LDH assay reagents.
-
Interpretation: Read the absorbance at the required wavelength. If the compound itself absorbs light at this wavelength, it will create a high background signal that needs to be subtracted. [16]
-
Validating Cytotoxicity: Recommended Alternative Assays
If interference is confirmed, switching to an orthogonal method is the most scientifically rigorous approach.
| Assay Method | Principle | Advantages for Phenothiazines | Considerations |
| Trypan Blue / Dye Exclusion | Measures membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not. | Simple, direct measurement of cell death. Not dependent on enzymatic activity. | Low-throughput, requires manual or automated cell counting. |
| Crystal Violet Staining | Stains the DNA of adherent cells. The amount of dye retained is proportional to the number of surviving cells. | Excellent for adherent cells. Less prone to chemical interference than metabolic assays. | Endpoint assay; requires cell fixation. |
| High-Content Imaging | Uses fluorescent probes to simultaneously measure multiple cytotoxicity indicators (e.g., nuclear condensation, membrane permeability, mitochondrial potential). | Provides multi-parametric, detailed data on the mechanism of cell death. Highly robust. | Requires specialized imaging equipment and software. |
| Real-Time Impedance Sensing | Measures the electrical impedance of cells adhered to microelectrodes. Cell proliferation increases impedance, while cell death causes a decrease. | Label-free, provides kinetic data on cytotoxicity over the entire experiment. | Requires specialized plates and instrumentation. |
The Mechanistic Pathway of Phenothiazine-Induced Apoptosis
Understanding the underlying biology is key to interpreting your results. Phenothiazine derivatives are known to induce apoptosis through both intrinsic and extrinsic pathways. [3]This often involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of a caspase cascade, culminating in programmed cell death.
Caption: Simplified intrinsic pathway of phenothiazine-induced apoptosis.
References
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Gornicka, M., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. PMC. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21857538, this compound, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide. Available at: [Link]
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Wang, P., et al. (2017). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Molecules. Available at: [Link]
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Wang, X., et al. (2018). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. Available at: [Link]
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Creative Diagnostics. (2025). Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances. Creative Diagnostics. Available at: [Link]
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Motohashi, N., et al. (2006). Cytotoxic potential of phenothiazines. Current Drug Targets. Available at: [Link]
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Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica. Available at: [Link]
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Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 74725, 3-Hydroxyphenothiazine. Available at: [Link]
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Al-Ani, L., et al. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. Available at: [Link]
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Lee, J., et al. (2021). Inactivation of lactate dehydrogenase by several chemicals: Implications for in vitro toxicology studies. OUCI. Available at: [Link]
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Fuso, A., et al. (2001). Photosensitization of biomolecules by phenothiazine derivatives. Current Drug Targets. Available at: [Link]
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Lehnert, S. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. Research Communications in Chemical Pathology and Pharmacology. Available at: [Link]
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Yang, T., et al. (2023). Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway. MDPI. Available at: [Link]
-
NIST. This compound, 10-[3-(dimethylamino)propyl]-, acetate (ester). NIST WebBook. Available at: [Link]
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Al-Haddad, A. M. S., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. NIH. Available at: [Link]
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Gupta, S., & D'Souza, D. (1991). Antitumor properties of phenothiazines. Cancer Investigation. Available at: [Link]
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Held, P. (2019). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. ResearchGate. Available at: [Link]
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Sastry, S. S., & Sastry, C. S. (1998). Oxidation of phenothiazines by human term placental peroxidase in non-smokers. Reproductive Toxicology. Available at: [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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Kulikova, L., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. MDPI. Available at: [Link]
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Physical Chemistry Research. (2024). Regular Article. Physical Chemistry Research. Available at: [Link]
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Gutierrez, A., et al. (2014). Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia. The Journal of Clinical Investigation. Available at: [Link]
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PubChemLite. This compound (C12H9NOS). PubChemLite. Available at: [Link]
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Stenutz. This compound. Stenutz. Available at: [Link]
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Powers, R., & Dean, K. (2018). Determining the Interference of Lactate and Lactate Dehydrogenase in an Ethanol Enzyme Assay. Digital Commons @ New Haven. Available at: [Link]
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Li, Y., et al. (2014). Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells. PMC - PubMed Central. Available at: [Link]
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Sadhu, K., et al. (2018). Switching photorelease to singlet oxygen generation by oxygen functionalization of phenothiazine photocages. Chemical Communications. Available at: [Link]
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Gutierrez, A., et al. (2014). Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia. PubMed. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21815869, this compound, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide. Available at: [Link]
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ChemSynthesis. 8-chloro-10H-phenothiazin-3-ol. ChemSynthesis. Available at: [Link]
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Al-Shuhaib, M. B. S., et al. (2022). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Available at: [Link]
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Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry. Available at: [Link]
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Pawelek, J., & Lerner, A. (1978). Comparative cytotoxicity of phenols in vitro. ResearchGate. Available at: [Link]
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Cheméo. Chemical Properties of 10H-Phenothiazine, 10-methyl- (CAS 1207-72-3). Cheméo. Available at: [Link]
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CAS Common Chemistry. 8-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-3-ol. CAS. Available at: [Link]
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Gutierrez, A., et al. (2014). Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia. The Journal of Clinical Investigation. Available at: [Link]
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ResearchGate. (2024). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. ResearchGate. Available at: [Link]
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Technical Support Center: Enhancing the Biocompatibility of Phenothiazine Derivatives through PEGylation
Welcome to the technical support center for enhancing the biocompatibility of phenothiazine derivatives through PEGylation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic, antiemetic, and more recently, anticancer properties.[1][2] However, their clinical application can be limited by factors such as poor water solubility and potential toxicity.[3] PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a well-established strategy to overcome these limitations.[4][] This process can improve a drug's pharmacokinetic and pharmacodynamic properties by increasing its solubility, extending its circulation half-life, and reducing immunogenicity.[][6]
This guide will provide you with practical, field-proven insights into the nuances of PEGylating phenothiazine derivatives, helping you to navigate the complexities of synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers often have when embarking on the PEGylation of phenothiazine derivatives.
Q1: Why is PEGylation a desirable strategy for phenothiazine derivatives?
A1: PEGylation offers several key advantages for phenothiazine derivatives:
-
Enhanced Biocompatibility and Reduced Toxicity: Studies have shown that PEGylating phenothiazine derivatives can significantly decrease their toxicity. For instance, the LD50 in mice increased substantially after PEGylation, indicating a better safety profile.[7][8]
-
Improved Solubility: Phenothiazines are often hydrophobic.[3] The hydrophilic nature of PEG can dramatically improve the water solubility of these derivatives, which is crucial for parenteral drug administration.[9]
-
Prolonged Circulation Time: The PEG chain creates a hydrophilic shield around the phenothiazine molecule, reducing renal clearance and protecting it from enzymatic degradation, thereby extending its half-life in the body.[10]
-
Potentially Enhanced Therapeutic Efficacy: By improving the drug's pharmacokinetic profile, PEGylation can lead to more sustained exposure of the target tissues to the therapeutic agent, potentially enhancing its efficacy.[7][8]
Q2: What are the critical parameters to consider when choosing a PEGylation reagent for my phenothiazine derivative?
A2: The choice of PEGylation reagent is a critical decision that will impact the entire workflow. Key considerations include:
-
Reactive Group: The functional group on the PEG reagent must be compatible with the available reactive sites on your phenothiazine derivative. Common reactive groups on PEG include N-hydroxysuccinimide (NHS) esters for targeting primary amines, and maleimides for targeting thiols.[11][12]
-
PEG Size (Molecular Weight): The molecular weight of the PEG chain will influence the final properties of the conjugate. Higher molecular weight PEGs generally provide a greater shielding effect but can sometimes hinder the biological activity of the parent molecule due to steric hindrance.[]
-
PEG Architecture: PEG can be linear, branched, or multi-arm. Branched or multi-arm PEGs can offer a more extensive shielding effect for a given molecular weight.[]
-
Linker Chemistry: The bond connecting the PEG to the phenothiazine can be stable or cleavable. A stable linkage creates a new, permanent conjugate, while a cleavable linker is designed to release the parent drug under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes).[]
Q3: How do I determine the optimal molar ratio of PEG reagent to my phenothiazine derivative?
A3: The optimal molar ratio is crucial for controlling the degree of PEGylation (the number of PEG chains attached to each phenothiazine molecule). This is typically determined empirically through a series of small-scale optimization reactions. Start with a range of molar ratios (e.g., 1:1, 1:5, 1:10 of phenothiazine to PEG) and analyze the reaction products using techniques like HPLC or SDS-PAGE to assess the distribution of unreacted, mono-PEGylated, and multi-PEGylated species. The ideal ratio will yield the desired degree of PEGylation with minimal side products.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the PEGylation of phenothiazine derivatives.
Issue 1: Low or No PEGylation Efficiency
Symptoms:
-
Analysis of the reaction mixture by HPLC or LC-MS shows a large peak corresponding to the unreacted phenothiazine derivative and little to no product formation.
-
Characterization techniques like NMR or FTIR do not show the expected signals for the PEG moiety.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Reaction pH | The reactivity of many PEG reagents is highly pH-dependent. For example, NHS esters react efficiently with primary amines at a pH of 7-9.[13] | 1. Verify the pKa of the target functional group on your phenothiazine derivative. 2. Carefully buffer the reaction mixture to the optimal pH for your chosen PEG reagent. 3. Monitor the pH throughout the reaction and adjust as necessary. |
| Inactive PEG Reagent | PEG reagents, especially those with active esters like NHS, can hydrolyze over time, particularly if exposed to moisture. | 1. Use fresh, high-quality PEG reagents. 2. Store PEG reagents under anhydrous conditions as recommended by the supplier. 3. Consider performing a small-scale test reaction with a model compound to confirm the reactivity of your PEG reagent. |
| Steric Hindrance | The reactive site on the phenothiazine derivative may be sterically hindered, preventing the bulky PEG molecule from accessing it. | 1. Consider using a PEG reagent with a longer, more flexible spacer arm to overcome steric hindrance. 2. If possible, explore alternative reactive sites on the phenothiazine molecule that are more accessible. |
| Low Reaction Temperature | While some PEGylation reactions proceed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. | 1. Consult the literature or the supplier's technical data sheet for the recommended reaction temperature for your specific PEG reagent. 2. Experiment with incrementally increasing the reaction temperature, while monitoring for potential degradation of your phenothiazine derivative. |
Issue 2: Difficulty in Purifying the PEGylated Product
Symptoms:
-
Chromatographic purification (e.g., size-exclusion or ion-exchange chromatography) results in poor separation of the desired PEGylated product from unreacted starting materials and byproducts.
-
The isolated product is a viscous oil or gel that is difficult to handle and characterize.[14]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Heterogeneous Reaction Mixture | PEGylation reactions often produce a mixture of species with varying degrees of PEGylation, which can have similar physicochemical properties, making separation challenging.[15] | 1. Optimize the reaction conditions (e.g., molar ratio, reaction time) to favor the formation of the desired PEGylated species. 2. Employ high-resolution chromatography techniques. A combination of different chromatographic methods (e.g., ion-exchange followed by size-exclusion) can be effective.[][17] |
| Oily Nature of PEGylated Compounds | PEGylated small molecules are often non-crystalline, oily substances, which complicates their isolation and handling.[14] | A novel strategy involves the complexation of PEGylated compounds with magnesium chloride (MgCl2). This can transform the oily product into a solid complex that is easier to handle and purify. The MgCl2 can be subsequently removed by an aqueous workup.[9][14] |
| Inappropriate Purification Method | The chosen purification method may not be suitable for the specific properties of your PEGylated phenothiazine. | 1. Size-Exclusion Chromatography (SEC): Effective for separating species based on size, particularly for removing unreacted small molecules from larger PEGylated products.[17] 2. Ion-Exchange Chromatography (IEX): Useful if the PEGylation alters the overall charge of the phenothiazine derivative.[17] 3. Reverse-Phase Chromatography (RPC): Can be used for analytical and small-scale purification, separating based on hydrophobicity.[] |
Experimental Protocols & Workflows
General Protocol for Amine-Reactive PEGylation of a Phenothiazine Derivative
This protocol provides a general workflow for the PEGylation of a phenothiazine derivative containing a primary amine using an NHS-ester activated PEG.
1. Materials:
-
Phenothiazine derivative with a primary amine
-
mPEG-NHS ester (e.g., MS(PEG)n from Thermo Fisher Scientific)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
2. Procedure:
-
Dissolve the phenothiazine derivative in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the mPEG-NHS ester in the anhydrous solvent immediately before use to the desired stock concentration.
-
Add the desired molar excess of the mPEG-NHS ester solution to the phenothiazine derivative solution while gently stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or as optimized.
-
Quench the reaction by adding an excess of the quenching reagent to consume any unreacted mPEG-NHS ester.
-
Proceed with the purification of the PEGylated product.
Workflow for PEGylation and Purification:
Caption: Workflow for PEGylation, purification, and characterization.
Characterization of PEGylated Phenothiazine Derivatives
Thorough characterization is essential to confirm the successful synthesis and purity of your PEGylated product.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the degree of PEGylation.[18] | Appearance of new peaks with different retention times corresponding to the PEGylated products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the PEGylated conjugate.[][20] | The mass spectrum should show a mass increase corresponding to the addition of one or more PEG chains. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the covalent attachment of the PEG chain and identify the site of conjugation.[21][22] | Appearance of characteristic proton signals from the ethylene glycol repeating units of the PEG chain. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the final product and confirm the formation of the new linkage (e.g., amide bond).[3][21] | Appearance of new absorption bands or shifts in existing bands corresponding to the newly formed chemical bond. |
Visualizing the PEGylation Reaction:
Caption: Amine-reactive PEGylation of a phenothiazine derivative.
Conclusion
The PEGylation of phenothiazine derivatives is a powerful strategy for enhancing their biocompatibility and therapeutic potential. By carefully selecting the appropriate PEGylation reagents, optimizing reaction conditions, and employing suitable purification and characterization techniques, researchers can successfully develop novel drug candidates with improved safety and efficacy profiles. This guide provides a solid foundation for troubleshooting common experimental hurdles and is intended to support your research endeavors in this exciting field.
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Li, L., et al. (2013). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry, 24(5), 751-761. [Link]
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Cibotaru, S., et al. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure-Activity Relationship. International Journal of Molecular Sciences, 24(6), 5483. [Link]
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Cibotaru, S., et al. (2020). Water Soluble PEGylated phenothiazines. Synthesis, Characterization and Antitumor Properties. Materials Science and Engineering: C, 118, 111216. [Link]
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Rudin, J. (2007). The Benefits and Challenges of PEGylating Small Molecules. Pharmaceutical Technology, 31(7), 64-74. [Link]
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Zhang, T. Y., et al. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development, 25(9), 2270-2276. [Link]
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Marin, L., et al. (2020). Water soluble PEGylated phenothiazines as valuable building blocks for bio-materials. Materials Science and Engineering: C, 118, 111216. [Link]
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Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
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Cibotaru, S., et al. (2020). PEG-ylated Phenothiazine Derivatives. Synthesis and Antitumor Activity. IFMBE Proceedings, 76, 349-352. [Link]
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Semantic Scholar. (n.d.). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. [Link]
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Cibotaru, S., et al. (2020). PEG-Ylated Phenothiazine Derivatives. Synthesis and Antitumor Activity. IFMBE Proceedings, 76, 349-352. [Link]
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Cibotaru, S., et al. (2020). Water Soluble PEGylated phenothiazines. Synthesis, Characterization and Antitumor Properties. ResearchGate. [Link]
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Malmakova, A., & Jones, A. M. (2022). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 3(4), 296-321. [Link]
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IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. [Link]
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Moghimi, S. M., et al. (2024). PEGylation technology: addressing concerns, moving forward. Drug Delivery, 31(1), 1-5. [Link]
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Hude, M., et al. (2013). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry, 24(10), 1738-1748. [Link]
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of Phenothiazine Derivatives: A Framework for Evaluating 10H-Phenothiazin-3-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the cytotoxicity of novel phenothiazine compounds, using 10H-Phenothiazin-3-ol as a focal point for discussion. While direct experimental data on this compound is not extensively available in current literature, this document leverages established knowledge of phenothiazine structure-activity relationships (SAR) and detailed experimental protocols to empower researchers to conduct their own comparative analyses. We will explore the known cytotoxic mechanisms of benchmark phenothiazines and provide the necessary tools to evaluate new derivatives against them.
Introduction: The Expanding Therapeutic Potential of Phenothiazines
Phenothiazines are a class of tricyclic heterocyclic compounds first developed in the 1950s.[1] While initially revolutionizing psychopharmacology as antipsychotic agents that primarily antagonize dopamine receptors, their therapeutic applications have since expanded.[2][3] A growing body of evidence reveals their potential as anticancer agents, capable of inducing cell cycle arrest, apoptosis, and autophagy across a diverse range of cancer cell lines.[1][4]
The anticancer properties of phenothiazines are of particular interest for drug repurposing, which offers a faster and more cost-effective route to new therapies.[4] Their cytotoxicity is intricately linked to their chemical structure, specifically the substituents at positions C-2 and N-10 of the phenothiazine core.[5] This guide will delve into these relationships to provide a predictive context for evaluating a novel derivative like this compound, which features a hydroxyl group at a less commonly studied position.
Mechanisms of Phenothiazine-Induced Cytotoxicity
Phenothiazines exert their cytotoxic effects through a multi-pronged approach, disrupting several key cellular signaling pathways that govern cell survival, proliferation, and death.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism of phenothiazine cytotoxicity.[4] This process can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Many phenothiazines cause mitochondrial dysfunction, leading to the permeabilization of the mitochondrial outer membrane. This releases cytochrome c, which forms an apoptosome complex with Apaf-1, activating the initiator caspase-9 and subsequently the effector caspase-3, leading to cell death.[4] This pathway is tightly regulated by the Bcl-2 family of proteins, and phenothiazines have been shown to alter the Bax/Bcl-2 ratio to favor apoptosis.[4][6]
-
The Extrinsic (Death Receptor) Pathway: This pathway is activated by ligands such as TNF-α binding to death receptors on the cell surface, which activates caspase-8 and, in turn, the same effector caspases.[4] Thioridazine, for example, has been shown to promote the activation of caspase-8 and -3 in acute lymphoblastic leukemia cells.[7]
Modulation of Key Signaling Pathways
Phenothiazines interfere with critical cancer-promoting signaling cascades. By disrupting these pathways, they inhibit proliferation and promote cell death.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Several phenothiazines, including thioridazine and promethazine, have been shown to inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis or autophagy.[1][8]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. Phenothiazines can modulate this pathway to suppress tumor growth.[1]
The diagram below illustrates the convergence of these mechanisms in inducing cancer cell death.
Caption: Key signaling pathways affected by phenothiazines leading to cytotoxicity.
Structure-Activity Relationship (SAR) and Comparative Analysis
The cytotoxicity of phenothiazines is highly dependent on their chemical structure. Understanding these relationships is crucial for predicting the potential efficacy of new derivatives.[5][9]
-
Substitution at C-2: This position is a key determinant of activity. Electron-withdrawing groups, such as trifluoromethyl (-CF3) in Trifluoperazine or chlorine (-Cl) in Chlorpromazine, generally enhance cytotoxic potential.[5][9] Thioridazine, with a methylthio (-SCH3) group at C-2, is also one of the most potent derivatives.[9] The effect of a hydroxyl (-OH) group, as in this compound, is less characterized and warrants direct experimental investigation.
-
Side Chain at N-10: The nature of the aliphatic side chain at the N-10 position also influences cytotoxicity. The incorporation of the terminal amino group into a piperazine ring (e.g., Trifluoperazine, Fluphenazine) often increases toxicity compared to a simple dimethylaminopropyl chain (e.g., Chlorpromazine).[9]
The following table summarizes the reported cytotoxic activity (IC50 values) of several well-characterized phenothiazines against various cancer cell lines. This provides a benchmark against which this compound can be compared once data is generated.
| Compound | C-2 Substituent | N-10 Side Chain | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 3-OH | H | Data to be determined | TBD | |
| Chlorpromazine | -Cl | Dimethylaminopropyl | Various | ~15-50 | [1][10] |
| Trifluoperazine | -CF3 | Piperazinylpropyl | Various | ~5-25 | [1][10][11] |
| Fluphenazine | -CF3 | Piperazinylpropyl | Various | ~7-23 | [1][11] |
| Thioridazine | -SCH3 | Piperidinylethyl | Various | ~10-40 | [1][7] |
| Perphenazine | -Cl | Piperazinylpropyl | T-ALL | ~5-15 | [12][13] |
Note: IC50 values are approximate and can vary significantly based on the cell line and experimental conditions.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To empirically determine and compare the cytotoxicity of this compound, a robust and reproducible experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[14][15]
Causality Behind Experimental Choices:
-
Cell Line Selection: Choose a panel of cell lines relevant to the intended research (e.g., HepG2 for liver cancer, MCF-7 for breast cancer).[16] Including a non-cancerous cell line (e.g., normal human dermal fibroblasts, NHDF) is crucial for assessing selectivity.[16]
-
Concentration Range: A logarithmic dose-response curve (e.g., 0.1 µM to 100 µM) is necessary to accurately determine the IC50 value.
-
Incubation Time: A 48 or 72-hour incubation period is standard for assessing the effects of a compound on cell proliferation and viability.[11][15]
-
Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin or a benchmark phenothiazine (positive control) is critical for validating the assay's performance.
Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and other comparator phenothiazines in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours. During this period, viable cells will convert the yellow MTT into insoluble purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
The following diagram outlines this self-validating experimental workflow.
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A Comparative Analysis of Phenothiazine-Based Antipsychotics: Chlorpromazine as a Benchmark and the Unexplored Potential of 10H-Phenothiazin-3-ol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of chlorpromazine, a cornerstone phenothiazine antipsychotic, and the structurally related but largely uncharacterized compound, 10H-Phenothiazin-3-ol. Due to a significant lack of published experimental data on the antipsychotic activity of this compound, a direct, data-driven comparison is not currently feasible.
Instead, this document will first offer an in-depth analysis of chlorpromazine, covering its mechanism of action, receptor binding profile, and the experimental methodologies used to determine its efficacy. Subsequently, we will discuss the general structure-activity relationships (SAR) of the phenothiazine class of drugs. This will provide a foundational framework for postulating the potential antipsychotic properties of this compound and for outlining the necessary experimental work to characterize its activity.
Chlorpromazine: The Archetypal Phenothiazine Antipsychotic
Chlorpromazine, marketed under trade names like Thorazine and Largactil, was the first antipsychotic medication to be developed in the 1950s, revolutionizing the treatment of schizophrenia and other psychotic disorders.[1][2] It belongs to the class of typical or first-generation antipsychotics.[3]
Mechanism of Action
The antipsychotic effects of chlorpromazine are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5] Overactivity in this pathway is linked to the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] By blocking these receptors, chlorpromazine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[2][5]
However, chlorpromazine's pharmacological profile is broad, and it interacts with a variety of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side effect profile.[1][5] These include:
-
Serotonin (5-HT) Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is thought to contribute to its antipsychotic efficacy and may modulate some of the extrapyramidal side effects.[1][6]
-
Adrenergic Receptors: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension and dizziness.[1]
-
Histamine H1 Receptors: Antagonism at H1 receptors is responsible for its sedative effects.[3]
-
Muscarinic M1 Receptors: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[3]
dot
Caption: Workflow for in vitro receptor binding assays.
In Vivo Models: Assessing Antipsychotic Efficacy
Animal models are essential for evaluating the in vivo effects of a potential antipsychotic drug.
Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
-
Acclimation: Acclimate rodents (rats or mice) to the testing environment (e.g., an open-field arena).
-
Drug Administration: Administer the test compound (this compound) or a vehicle control.
-
Psychosis Induction: After a predetermined time, administer a psychostimulant, such as d-amphetamine, to induce hyperlocomotion, which is considered a model for the positive symptoms of psychosis.
-
Behavioral Assessment: Record and analyze the locomotor activity of the animals for a specified duration.
-
Data Analysis: Compare the locomotor activity of the animals treated with the test compound to that of the control group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.
Other relevant in vivo models include the conditioned avoidance response and prepulse inhibition of the startle reflex. [7]
Conclusion
Chlorpromazine remains a critical reference compound in the study of antipsychotic drugs, with a well-characterized mechanism of action centered on dopamine D2 receptor antagonism. In stark contrast, this compound is a chemical entity for which no public data on antipsychotic activity exists.
Based on the established structure-activity relationships of phenothiazines, it is plausible that this compound could exhibit some activity at dopamine and other receptors. However, its precise pharmacological profile and therapeutic potential can only be determined through rigorous experimental evaluation. The protocols outlined in this guide provide a roadmap for the necessary in vitro and in vivo studies to elucidate the antipsychotic properties of this and other novel phenothiazine derivatives. Future research in this area is warranted to explore the potential of such compounds as new therapeutic agents for psychotic disorders.
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Mahadnik, S. P., La-Mull, J. A., Scheffer, R., Kim, H. S., & Korenovsky, A. (2001). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 53(3), 317-345. [Link]
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A Comparative Guide to Validating the Antioxidant Capacity of 10H-Phenothiazin-3-ol via DPPH Assay
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antioxidant potential of 10H-Phenothiazin-3-ol. We will delve into the mechanistic underpinnings of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, present a detailed experimental protocol, and compare the compound's efficacy against established antioxidant standards, namely Trolox and Ascorbic Acid. The objective is to offer a scientifically rigorous yet practical approach to screening and characterizing novel antioxidant compounds.
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has spurred significant interest in the discovery and development of novel antioxidant agents.
The phenothiazine scaffold is a promising privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3] The inherent electron-rich nature of the tricyclic phenothiazine core suggests a capacity for radical scavenging. Specifically, this compound, with its hydroxyl substituent, is hypothesized to be an effective hydrogen atom donor, a primary mechanism for neutralizing free radicals.
To validate this hypothesis, a reliable and efficient screening method is required. The DPPH assay is a widely adopted, simple, and rapid spectrophotometric method for preliminary evaluation of the radical scavenging ability of compounds.[4][5] This guide will demonstrate its application in characterizing this compound.
The DPPH Assay: A Mechanistic Overview
The DPPH assay is predicated on the interaction between an antioxidant and the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6]
-
The Radical: In its radical form, DPPH has a deep violet color in solution (typically methanol or ethanol) due to the delocalization of its spare electron, exhibiting a strong absorbance maximum around 517 nm.[5]
-
The Reaction: When an antioxidant compound (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[4]
-
The Measurement: This reduction process neutralizes the radical and results in a color change from deep violet to a pale yellow.[1] The corresponding decrease in absorbance at 517 nm is directly proportional to the concentration of the antioxidant and its scavenging efficacy.[6]
This stoichiometric reaction allows for the quantitative determination of a compound's radical scavenging capacity.
Caption: DPPH radical scavenging mechanism.
Experimental Design: Protocol for DPPH Assay
This section details a robust protocol for assessing the antioxidant capacity of this compound in a 96-well microplate format, which is ideal for screening multiple concentrations.
Materials and Reagents
-
This compound (Test Compound)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Standard)[7][8]
-
L-Ascorbic Acid (Standard)[9]
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (Spectrophotometric Grade)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
Preparation of Solutions
-
Test Compound (this compound): Prepare a 1 mg/mL stock solution in methanol. From this stock, create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.
-
Standard Solutions (Trolox and Ascorbic Acid): Prepare 1 mg/mL stock solutions for both Trolox and Ascorbic Acid in methanol. Serially dilute these stocks to the same concentration range as the test compound.[10]
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a light-protected container (e.g., amber bottle or wrapped in aluminum foil) to prevent degradation.[11] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[5]
Assay Procedure
-
Plate Layout: Designate wells for blanks, controls, standards, and test samples.
-
Sample/Standard Addition: Add 100 µL of each concentration of the test compound and standard solutions into their respective wells.
-
Control/Blank: Add 100 µL of methanol to the control and blank wells.
-
DPPH Addition: Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells except the blank wells.
-
Blank: Add 100 µL of methanol to the blank wells.
-
Incubation: Mix the plate gently and incubate for 30 minutes at room temperature in the dark.[6]
-
Absorbance Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
Data Analysis and Interpretation
The antioxidant activity is expressed as the percentage of DPPH radical scavenging.
-
Calculate Percentage Inhibition: Use the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the test compound or standard.[12]
-
-
Determine IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[6] Plot a graph of % Inhibition versus the concentration of the test compound/standard. The IC50 value can be determined from the resulting dose-response curve. A lower IC50 value signifies a higher antioxidant capacity.
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A Comparative Guide to Phenothiazine Derivatives in Combating Drug-Resistant Cancers
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer.[1] Tumor cells can develop resistance to a wide array of structurally and functionally diverse anticancer drugs, often through the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux therapeutic agents from the cell.[2][3] This guide provides a comprehensive comparison of phenothiazine derivatives, a class of compounds historically used as antipsychotics, and their efficacy against drug-resistant cancer cells. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays.
The Promise of Phenothiazines in Oncology
Phenothiazines, characterized by their tricyclic structure, have demonstrated significant potential in oncology.[4] Their anticancer effects are multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the modulation of critical signaling pathways involved in cancer progression and survival.[4][5] Notably, several phenothiazine derivatives have been shown to reverse MDR, making them attractive candidates for combination therapies.[1]
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of phenothiazine derivatives stems from their ability to interact with various cellular targets and pathways:
-
Inhibition of Efflux Pumps: A key mechanism by which phenothiazines combat drug resistance is the inhibition of efflux pumps like P-glycoprotein.[4] By binding to these transporters, they prevent the removal of co-administered chemotherapeutic drugs, thereby increasing their intracellular concentration and restoring their efficacy. Some phenothiazines have been shown to directly interact with the drug-binding sites of P-gp.[6]
-
Induction of Apoptosis: Phenothiazine derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[7] They have been shown to modulate the expression of key apoptosis-related proteins such as the Bcl-2 family members (Bcl-2, Bax, Bad) and activate caspases.[7][8]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly G0/G1 or G2/M.[9]
-
Modulation of Signaling Pathways: Phenothiazines are known to interfere with crucial signaling cascades that promote cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[4]
Comparative Efficacy of Phenothiazine Derivatives
The anticancer potency of phenothiazine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed that modifications to the phenothiazine ring and the nature of the side chain play a crucial role in their efficacy. For instance, some studies suggest that the presence of electron-withdrawing groups on the phenothiazine nucleus can enhance cytotoxic activity.
While specific data on "10H-Phenothiazin-3-ol" derivatives remains limited in the context of drug-resistant cancer, the broader class of phenothiazines offers a wealth of comparative data. The following table summarizes the in vitro cytotoxicity of various phenothiazine derivatives against different cancer cell lines, including drug-resistant variants.
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) | Reference |
| Fluphenazine | A375 (Melanoma) | 9.35 | - | - | [9] |
| CWHM-974 (Fluphenazine analog) | A375 (Melanoma) | 1.37 | - | - | [9] |
| Phenothiazine-1,2,3-triazole hybrid (9f) | MCF-7 (Breast Cancer) | 0.8 | 5-Fluorouracil | - | [8] |
| PEGylated phenothiazine (PPO) | HepG2 (Liver Cancer) | 161.3 | - | - | [10] |
| PEGylated phenothiazine (PPO) | MCF-7 (Breast Cancer) | 131.7 | - | - | [10] |
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer potential of novel phenothiazine derivatives, a series of standardized in vitro assays are essential. Here, we provide detailed, step-by-step methodologies for three fundamental experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the phenothiazine derivative and a vehicle control. Include a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture and treat cells with the phenothiazine derivative as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[16]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[17]
-
Analysis: Analyze the stained cells by flow cytometry.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[18] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.[19]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA, ensuring that PI only binds to DNA.[19]
-
PI Staining: Stain the cells with a PI solution.[19]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[20]
Caption: Workflow for cell cycle analysis using PI staining.
Signaling Pathways Targeted by Phenothiazines
As mentioned, phenothiazines can modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates the inhibitory effects of phenothiazine derivatives on the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.
Caption: Inhibition of PI3K/Akt/mTOR and MAPK/ERK1/2 pathways by phenothiazines.
Conclusion and Future Directions
Phenothiazine derivatives represent a promising class of compounds for the development of novel anticancer therapies, particularly for overcoming multidrug resistance. Their ability to act on multiple cellular targets provides a robust strategy to combat the complex nature of cancer. While the existing literature provides a strong foundation for the anticancer potential of the broader phenothiazine class, further research is warranted to explore the efficacy of specific derivatives, such as those of this compound, against drug-resistant cancer cells. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel compounds, paving the way for the development of more effective cancer treatments.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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National Institutes of Health. (2023). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to 10H-Phenothiazin-3-ol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 10H-Phenothiazin-3-ol, a hydroxylated derivative of the versatile phenothiazine scaffold, presents a valuable synthon for the development of new therapeutic agents and functional materials. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for specific research and development needs.
The phenothiazine tricycle is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The introduction of a hydroxyl group at the 3-position offers a handle for further functionalization, potentially leading to compounds with enhanced potency, selectivity, or modified pharmacokinetic profiles. However, the direct and efficient synthesis of this compound is not without its challenges. This guide will explore the most viable synthetic strategies, focusing on practicality, yield, and the purity of the final product.
Key Synthetic Strategies
Two principal retrosynthetic approaches emerge for the synthesis of this compound:
-
Late-Stage Functionalization of a Pre-formed Phenothiazine Core: This strategy involves the synthesis of a suitable phenothiazine precursor, followed by the introduction of the hydroxyl group at the 3-position. The most promising pathway within this approach is the synthesis of 3-aminophenothiazine and its subsequent conversion to the target compound.
-
Convergent Synthesis via Cyclization of Functionalized Precursors: This approach involves the construction of the phenothiazine ring system from precursors that already contain the desired hydroxyl group or a protected equivalent.
This guide will primarily focus on the first approach, as it is the most documented and arguably the more practical route for laboratory-scale synthesis.
Method 1: Synthesis via 3-Aminophenothiazine Intermediate
This multi-step synthesis is the most established route to this compound. It involves three key transformations: the nitration of phenothiazine, the reduction of the nitro group to an amine, and finally, the diazotization of the amine followed by hydrolysis.
Step 1: Synthesis of 3-Nitrophenothiazine
The regioselective nitration of phenothiazine is a critical first step. The electron-rich nature of the phenothiazine ring system makes it susceptible to electrophilic substitution, with the 3 and 7 positions being the most activated.
Reaction Scheme:
Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid in the presence of a strong acid catalyst like sulfuric acid, acts as the electrophile. The electron-donating effect of the nitrogen and sulfur heteroatoms directs the substitution to the 3 and 7 positions. Careful control of reaction conditions is necessary to minimize the formation of dinitro and other isomeric byproducts.
Step 2: Reduction of 3-Nitrophenothiazine to 3-Aminophenothiazine
The reduction of the nitro group to a primary amine is a well-established transformation. Several reducing agents can be employed for this purpose.
Reaction Scheme:
Common Reducing Agents:
-
Tin(II) chloride (SnCl₂): A classical and effective method for the reduction of aromatic nitro compounds.
-
Sodium dithionite (Na₂S₂O₄): A milder reducing agent that can be used in aqueous or biphasic systems.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, though it may require specialized equipment.
The choice of reducing agent can depend on the scale of the reaction, the desired purity, and the available laboratory infrastructure.
Step 3: Diazotization of 3-Aminophenothiazine and Hydrolysis to this compound
This is the final and most delicate step in the sequence. The primary aromatic amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Reaction Scheme:
Mechanistic Insight: The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid.[1] The amine then reacts with nitrous acid to form a diazonium salt.[1] These salts are typically unstable and are generated at low temperatures (0-5 °C) to prevent decomposition.[2] The subsequent hydrolysis step involves the nucleophilic attack of water on the diazonium salt, leading to the evolution of nitrogen gas and the formation of the desired hydroxyl group. Careful temperature control is paramount for the success of this reaction.[2]
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Via 3-Aminophenothiazine |
| Overall Yield | Moderate |
| Purity of Final Product | Good, with appropriate purification |
| Scalability | Feasible for laboratory and pilot scales |
| Reagent Availability & Cost | Readily available and relatively inexpensive |
| Safety Considerations | Nitration step requires careful handling of strong acids. Diazotization involves unstable intermediates and requires strict temperature control. |
| Environmental Impact | Use of heavy metals (e.g., tin) in the reduction step can be a concern. Acidic and basic waste streams are generated. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-10H-phenothiazine
Materials:
-
10H-Phenothiazine
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Methanol
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, dissolve 10H-phenothiazine in glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice-water bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the phenothiazine solution, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into a large beaker containing ice water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-nitro-10H-phenothiazine.
Protocol 2: Synthesis of 3-Amino-10H-phenothiazine
Materials:
-
3-Nitro-10H-phenothiazine
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 3-nitro-10H-phenothiazine in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir for 3-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is strongly alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-amino-10H-phenothiazine.
Protocol 3: Synthesis of this compound
Materials:
-
3-Amino-10H-phenothiazine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid
-
Water
-
Ice
Procedure:
-
In a beaker, prepare a solution of 3-amino-10H-phenothiazine in a dilute sulfuric acid solution.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.[2]
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
To induce hydrolysis, slowly and carefully heat the reaction mixture to 50-60 °C. The evolution of nitrogen gas will be observed.
-
Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound via a 3-aminophenothiazine intermediate.
Conclusion and Future Perspectives
The synthesis of this compound via the 3-aminophenothiazine intermediate represents a reliable and well-documented approach for obtaining this valuable compound. While the multi-step nature of this route may result in moderate overall yields, the individual steps are generally robust and can be optimized for improved efficiency. The key challenges lie in the regioselective nitration and the careful control of the diazotization and hydrolysis steps.
Future research in this area could focus on the development of more direct and efficient methods for the synthesis of this compound. This might include the exploration of novel cyclization strategies using precursors that already incorporate the hydroxyl functionality, potentially through modern cross-coupling reactions. Additionally, the investigation of enzymatic or biocatalytic methods for the hydroxylation of the phenothiazine core could offer a greener and more selective alternative to traditional chemical methods. For now, the pathway detailed in this guide provides a solid foundation for researchers to access this compound and explore its potential in various scientific disciplines.
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A Comparative In Vivo Toxicological Assessment of 10H-Phenothiazin-3-ol in Zebrafish (Danio rerio) Embryos
A Senior Application Scientist's Guide to Comparative Toxicity Profiling
Executive Summary
The phenothiazine scaffold is a cornerstone in medicinal chemistry, yet the toxicological profiles of its novel derivatives remain largely uncharacterized. This guide presents a comprehensive framework for the in vivo toxicity assessment of a novel derivative, 10H-Phenothiazin-3-ol, using the zebrafish (Danio rerio) embryo model. We provide a comparative analysis against two benchmark compounds: the parent phenothiazine structure and the widely used antipsychotic drug, Chlorpromazine. This document outlines a multi-endpoint approach, detailing validated protocols for assessing acute toxicity, developmental toxicity (teratogenicity), cardiotoxicity, and neurotoxicity. The rationale behind experimental choices, step-by-step methodologies, and data interpretation strategies are designed to ensure scientific rigor and reproducibility, offering researchers a robust template for preclinical safety assessment.
Introduction
1.1 The Phenothiazine Scaffold: A Double-Edged Sword Phenothiazines are a class of nitrogen and sulfur-containing heterocyclic compounds. While renowned for their therapeutic applications, particularly as antipsychotics, their biological activity is not without risk.[1][2] Off-target effects and dose-dependent toxicity are significant concerns in the development of new phenothiazine-based agents.[3][4] Therefore, early and comprehensive toxicity screening of novel derivatives is paramount.
1.2 Compound of Interest: this compound this compound is a derivative of the core phenothiazine structure. Its unique substitution patterns may offer novel therapeutic potential, but concurrently, could introduce unforeseen toxicological liabilities. This guide establishes a systematic approach to de-risk this and similar compounds early in the development pipeline.
1.3 The Zebrafish Model: A Powerhouse for Predictive Toxicology The zebrafish embryo has emerged as a leading alternative model for in vivo toxicity testing, strongly aligning with the 3Rs principles (Replacement, Reduction, and Refinement).[5][6] Its high genetic homology with humans (~80%), rapid external development, and optical transparency make it an ideal system for observing organogenesis and identifying adverse outcomes in real-time.[6][7] The model's high concordance with mammalian developmental toxicity data makes it a valuable and predictive tool.[5][8]
1.4 Study Objectives The primary objective is to characterize the in vivo toxicity profile of this compound by assessing multiple critical endpoints. This profile will be benchmarked against two reference compounds:
-
Phenothiazine (Parent Compound): To establish a baseline toxicity for the core scaffold.
-
Chlorpromazine (Well-Characterized Drug): A widely studied phenothiazine derivative with a known, complex toxicity profile, including neurotoxic and cardiotoxic effects.[9][10][11][12]
Experimental Design & Rationale
2.1 Test Compounds and Comparators A comparative approach is essential for contextualizing toxicity data. By comparing this compound to its parent structure and a clinically relevant derivative, we can discern whether its toxicity is inherent to the scaffold or a result of its specific modifications.
2.2 Overall Experimental Workflow The experimental workflow is designed for efficiency and comprehensiveness, moving from broad indicators of toxicity to more specific organ-system effects.
Caption: Overall experimental workflow from embryo collection to data analysis.
2.3 Endpoint Selection: A Multi-Tiered Rationale
-
Acute and Developmental Toxicity: This is the foundational screen. It follows the OECD Test Guideline 236 (Fish Embryo Acute Toxicity Test) to determine lethal concentrations (LC50) and identify teratogenic effects (malformations).[13][14][15][16][17] This combined assessment efficiently categorizes the compound's general toxicity.
-
Cardiotoxicity: Phenothiazines are known to have cardiotoxic effects.[3][4] Assessing heart rate and rhythm in the transparent zebrafish embryo is a direct and highly translational measure of potential cardiovascular liability.[18]
-
Neurotoxicity: As the phenothiazine class primarily targets the central nervous system, evaluating neurotoxic potential is critical. The Photomotor Response (PMR) assay is a high-throughput method to assess sensorimotor function in response to a light stimulus, revealing potential hypo- or hyperactivity indicative of neurotoxicity.[19][20][21][22][23]
Materials & Methods
3.1 Zebrafish Husbandry and Embryo Collection
-
Maintenance: Adult zebrafish (e.g., AB strain) are maintained in a recirculating system at 28.5°C on a 14/10-hour light/dark cycle.[21]
-
Breeding: Embryos are obtained from group spawning events induced by the onset of light.
-
Collection: Fertilized eggs are collected within 30 minutes, washed, and maintained in E3 embryo medium. Only healthy, fertilized embryos are selected for experiments.
3.2 Protocol: Acute & Developmental Toxicity Assay (Modified OECD TG 236)
-
Preparation: At 4-6 hours post-fertilization (hpf), place one healthy embryo per well into a 96-well plate containing 200 µL of E3 medium.
-
Dosing: Prepare serial dilutions of this compound, Phenothiazine, and Chlorpromazine in E3 medium. A vehicle control (e.g., 0.1% DMSO) and a negative control (E3 medium) must be included.
-
Exposure: Carefully replace the medium in each well with the appropriate test or control solution. Seal the plate with a breathable film.
-
Incubation: Incubate plates at 28.5°C for up to 96 hours.
-
Daily Assessment: At 24, 48, 72, and 96 hpf, observe embryos under a stereomicroscope.
-
Lethality Endpoints (per OECD 236): Record coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[14][17]
-
Teratogenic Endpoints: Score for specific malformations such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.[24]
-
3.3 Protocol: Cardiotoxicity Assay
-
Exposure: Prepare and expose embryos as described in the acute toxicity assay (steps 1-3).
-
Acclimation: At 48 hpf, transfer the 96-well plate to a heated stage (28.5°C) on an inverted microscope. Allow 5 minutes for acclimation.
-
Heart Rate Measurement: Visually count the ventricular contractions for 15 seconds for each embryo and multiply by four to get beats per minute (bpm). Alternatively, use high-speed video recording and subsequent analysis software.
-
Arrhythmia: Note any observable arrhythmias or irregular beating patterns.
3.4 Protocol: Neurotoxicity Assay (Photomotor Response, PMR)
-
Exposure: Expose a separate cohort of embryos from 6 hpf to 30 hpf in 96-well plates.
-
Dark Adaptation: At 30 hpf, place the plate into an automated behavioral analysis unit (e.g., ZebraBox). Allow for a 10-minute dark adaptation period.[19]
-
PMR Assay: The assay protocol consists of defined phases of light and dark. A typical protocol is:
-
Phase 1 (Baseline): 5 minutes of darkness.
-
Phase 2 (Stimulus): A sudden, intense pulse of white light for 1-2 seconds.
-
Phase 3 (Response): Record larval movement (e.g., total distance moved) for the next 5-10 seconds.
-
Phase 4 (Refractory): 1-2 minutes of darkness.
-
-
Data Acquisition: The instrument's software tracks the movement of each larva, generating quantitative data on activity levels before, during, and after the light stimulus. The typical response is a latency period followed by a burst of high-frequency movement.[19][21]
Results & Discussion
4.1 Comparative Acute & Developmental Toxicity Data should be summarized to compare the lethal and teratogenic potential of the compounds. The 96-hour LC50 (Lethal Concentration, 50%) is calculated using probit analysis. The Teratogenic Index (TI = LC50 / EC50), where EC50 is the concentration causing malformations in 50% of surviving embryos, can be used to assess specific teratogenic risk.
Table 1: Comparative Acute and Developmental Toxicity Data (Hypothetical)
| Compound | 96h LC50 (µM) | Key Malformations Observed | Teratogenicity |
|---|---|---|---|
| This compound | 15.2 | Pericardial edema, spinal curvature | High |
| Phenothiazine | 35.8 | Yolk sac edema | Moderate |
| Chlorpromazine | 8.5 | Severe pericardial & yolk sac edema, craniofacial defects | Very High |
| Vehicle Control (0.1% DMSO) | >100 | None | None |
Discussion: In this hypothetical scenario, this compound shows higher acute toxicity than the parent phenothiazine but is less toxic than Chlorpromazine. The specific malformations observed can provide clues to the underlying mechanism of developmental toxicity.
4.2 Cardiotoxicity Profile Heart rate data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test to compare each concentration against the vehicle control.
Table 2: Comparative Cardiotoxicity at 48 hpf (Hypothetical Data)
| Compound | Concentration (µM) | Mean Heart Rate (bpm) ± SD | % Change from Control |
|---|---|---|---|
| Vehicle Control | 0 | 145 ± 8 | 0% |
| This compound | 5 | 122 ± 10* | -15.9% |
| 10 | 98 ± 12* | -32.4% | |
| Chlorpromazine | 2.5 | 115 ± 9* | -20.7% |
| 5 | 85 ± 11* | -41.4% |
p < 0.05 vs. Vehicle Control
Discussion: The data indicate that both this compound and Chlorpromazine induce concentration-dependent bradycardia (slowing of the heart rate). This is a significant finding that warrants further investigation into effects on cardiac ion channels, a known liability for some phenothiazine drugs.[4]
4.3 Neurotoxic Potential PMR data are analyzed by comparing the total distance moved during the excitatory phase across different treatment groups.
Table 3: Comparative Neurotoxicity (Photomotor Response) at 30 hpf (Hypothetical Data)
| Compound | Concentration (µM) | Mean Distance Moved (mm) ± SD | Behavioral Phenotype |
|---|---|---|---|
| Vehicle Control | 0 | 85 ± 15 | Normal |
| This compound | 5 | 81 ± 18 | No significant change |
| 10 | 42 ± 11* | Hypoactivity | |
| Chlorpromazine | 2.5 | 55 ± 13* | Hypoactivity |
| 5 | 28 ± 9* | Severe Hypoactivity |
p < 0.05 vs. Vehicle Control
Discussion: The observed hypoactivity (reduced movement) for both compounds is consistent with the neuroleptic (tranquilizing) effects expected from this drug class. The concentration-response relationship allows for a direct comparison of potency.
4.4 Mechanistic Insights & Proposed Pathway The collective data (teratogenicity, bradycardia, hypoactivity) suggests that this compound, like Chlorpromazine, likely interferes with fundamental neurotransmitter signaling pathways, such as dopamine signaling, which are crucial for the development and function of the cardiac and central nervous systems.
Caption: Proposed mechanisms of phenothiazine-induced toxicity in zebrafish.
Conclusion
This guide provides a validated, multi-endpoint strategy for assessing the in vivo toxicity of this compound. By comparing it to benchmark compounds within the zebrafish model, we can efficiently generate a robust toxicological profile. The hypothetical results suggest that this compound possesses significant biological activity, with notable effects on developmental, cardiac, and neurological systems. This approach enables data-driven decisions, helping to prioritize compounds with the most favorable safety profiles for further development.
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Costa, G. G., et al. (2016). Methylene blue toxicity in zebrafish cell line is dependent on light exposure. Cell Biology International, 40(8), 895-905. Available at: [Link]
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Brannen, K. C., et al. (2009). Zebrafish: A Nonmammalian Model of Developmental Toxicology. Developmental Toxicology, Third Edition. Available at: [Link]
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Raldúa, D., & Piña, B. (2014). In vivo zebrafish assays for analyzing drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 10(5), 685-697. Available at: [Link]
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A Technical Guide to the Structure-Activity Relationship of 10H-Phenothiazin-3-ol Analogs in Neuroprotection
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 10H-Phenothiazin-3-ol analogs, with a primary focus on their potential as neuroprotective agents. While direct and comprehensive SAR studies on this specific subclass of phenothiazines are nascent, this document synthesizes established principles from the broader phenothiazine family, incorporates available data on hydroxylated derivatives, and presents a framework for the rational design of novel therapeutic candidates. We will delve into the key structural modifications that influence biological activity, compare their performance with relevant alternatives, and provide detailed experimental protocols for their evaluation.
Introduction: The Promise of the Phenothiazine Scaffold in Neurodegenerative Disease
Phenothiazines are a class of tricyclic heterocyclic compounds that have long been a cornerstone in medicinal chemistry, most notably for their antipsychotic properties.[1] However, emerging research has unveiled their significant potential in combating neurodegenerative diseases, driven by their multifaceted mechanisms of action that include antioxidant, anti-inflammatory, and cholinesterase inhibitory activities.[2][3] The this compound core, featuring a critical hydroxyl group, presents a particularly interesting scaffold for the development of novel neuroprotective agents. This hydroxyl group offers a key site for hydrogen bonding and potential metabolic transformations, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profiles.
Deciphering the Structure-Activity Relationship (SAR) of Phenothiazine Analogs
The biological activity of phenothiazine derivatives is intricately linked to their molecular architecture. Modifications at three primary positions—the C2 and C3 positions on the aromatic rings and the N10 position of the central thiazine ring—dictate their potency and selectivity.
The Critical Role of Substitution at the C2 and C3 Positions
Substituents on the phenothiazine rings profoundly impact the electronic properties and, consequently, the biological activity of the molecule.
-
Electron-Donating Groups and Antioxidant Activity: The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), on the phenothiazine ring is generally associated with enhanced antioxidant activity.[4] This is attributed to the increased ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals. The 3-hydroxyl group in this compound is therefore a key determinant of its antioxidant potential.
-
Electron-Withdrawing Groups and Neuroleptic Activity: Conversely, electron-withdrawing groups, such as trifluoromethyl (-CF₃) or chlorine (-Cl), particularly at the C2 position, are known to enhance the neuroleptic (antipsychotic) activity of phenothiazines.[5] This is thought to be due to favorable van der Waals interactions with the dopamine receptor.[6]
The Influence of the N10 Side Chain
The nature of the substituent at the N10 position is a major determinant of the pharmacological profile of phenothiazine derivatives.
-
Alkyl Side Chain Length: A three-carbon alkyl chain connecting the nitrogen of the phenothiazine ring to a terminal amine is often considered optimal for neuroleptic activity.[5]
-
Terminal Amine Group: The basicity and steric bulk of the terminal amine group are crucial. Tertiary amines are generally preferred, and the nature of the substituents on this nitrogen can influence receptor binding and pharmacokinetic properties. For instance, piperazine-containing side chains often lead to potent dopamine receptor antagonists.[6]
The this compound Subclass: A Focus on Neuroprotection
The 3-hydroxyl group of this compound analogs positions them as promising candidates for neuroprotective applications, primarily through their antioxidant properties. The phenolic hydroxyl group can readily donate a hydrogen atom to scavenge damaging free radicals, a key pathological mechanism in many neurodegenerative diseases.
While specific SAR studies on a wide range of this compound analogs are limited, we can extrapolate from the broader phenothiazine class. It is hypothesized that:
-
Modifications of the 3-OH Group: Esterification or etherification of the 3-hydroxyl group may serve as a prodrug strategy, potentially improving bioavailability and brain penetration. Subsequent in vivo hydrolysis would then release the active 3-hydroxy form.
-
Substitution at Other Ring Positions: The introduction of additional electron-donating groups on the aromatic rings could further enhance antioxidant activity. Conversely, the addition of electron-withdrawing groups might introduce a dual activity profile, combining neuroleptic and neuroprotective effects.
-
Variation of the N10 Side Chain: Optimizing the N10 side chain for blood-brain barrier permeability and target engagement (e.g., acetylcholinesterase) is a critical aspect of drug design.
Comparative Analysis of Antioxidant Activity
To contextualize the potential of this compound analogs, it is essential to compare their antioxidant performance against established antioxidants and other phenothiazine derivatives. The following table summarizes hypothetical IC₅₀ values from a DPPH radical scavenging assay, a common method for evaluating antioxidant potency.
| Compound | Structure | Hypothetical IC₅₀ (µM) | Reference |
| This compound | (Structure of this compound) | 15 | - |
| 10H-Phenothiazine | (Structure of 10H-Phenothiazine) | 50 | [7] |
| 2-Chloro-10H-phenothiazine | (Structure of 2-Chloro-10H-phenothiazine) | 75 | - |
| Trolox (Standard) | (Structure of Trolox) | 25 | [4] |
| Ascorbic Acid (Standard) | (Structure of Ascorbic Acid) | 30 | [1] |
Note: The IC₅₀ values for the phenothiazine analogs are hypothetical and for illustrative purposes to demonstrate expected trends based on general SAR principles. Actual values would need to be determined experimentally.
Experimental Protocols for Evaluation
The robust evaluation of this compound analogs requires a suite of well-defined experimental protocols.
Synthesis of this compound Analogs
The synthesis of the 10H-phenothiazine core can be achieved through several methods, with a common approach being the cyclization of a substituted diphenylamine with sulfur.[8]
Caption: General synthetic scheme for the 10H-phenothiazine core.
Further modifications, such as N-alkylation at the 10-position and substitutions on the aromatic rings, can be carried out using standard organic chemistry techniques.[9]
In Vitro Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[2]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add a solution of DPPH in methanol to each well.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical cation solution with ethanol or water to a specific absorbance.
-
Add varying concentrations of the test compound to the ABTS radical cation solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
In Vitro Neuroprotection Assays
The human neuroblastoma SH-SY5Y cell line is a widely used model to study neurotoxicity and neuroprotection.
Protocol:
-
Culture SH-SY5Y cells in appropriate media.
-
Pre-treat the cells with varying concentrations of the this compound analog for a specified time.
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After incubation, assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Determine the concentration-dependent protective effect of the analog.
Caption: Workflow for in vitro neuroprotection assay.
Signaling Pathways Implicated in Neuroprotection
The neuroprotective effects of phenothiazine derivatives are often mediated through the modulation of key cellular signaling pathways. One such critical pathway is the Keap1-Nrf2 pathway, a primary regulator of the endogenous antioxidant response.
Caption: Activation of the Nrf2 antioxidant pathway by phenothiazines.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel neuroprotective agents. The inherent antioxidant properties conferred by the 3-hydroxyl group, combined with the vast chemical space available for modification at the C2 and N10 positions, provides a fertile ground for the discovery of potent and selective drug candidates. Future research should focus on systematic SAR studies of this compound analogs to elucidate the precise structural requirements for optimal neuroprotective activity. Furthermore, a deeper understanding of their mechanisms of action, including their effects on various signaling pathways and their pharmacokinetic profiles, will be crucial for translating these promising compounds into clinically effective therapies for neurodegenerative diseases.
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Benchmarking the Antimicrobial Activity of Novel Phenothiazine Compounds: A Comparative Guide for Drug Development
In the face of escalating antimicrobial resistance, the scientific community is compelled to explore and repurpose existing pharmacological scaffolds for novel therapeutic applications. Phenothiazines, a class of compounds historically recognized for their neuroleptic properties, have emerged as a promising avenue for antimicrobial drug discovery.[1][2][3] Their multifaceted mechanisms of action, including the inhibition of bacterial efflux pumps and disruption of fungal cell signaling, present a compelling case for their development as next-generation antimicrobial agents.[2][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antimicrobial activity of novel phenothiazine compounds. We will delve into the essential experimental protocols, the rationale behind their selection, and methods for comparative data analysis, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships that govern their efficacy.
The Antimicrobial Promise of Phenothiazines: A Multifaceted Approach
Phenothiazines exert their antimicrobial effects through various mechanisms, making them particularly attractive in an era of rampant drug resistance.[1][4] A key mechanism is the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antibiotics, thereby rendering them ineffective.[2][4] By disabling these pumps, phenothiazines can restore the susceptibility of resistant bacteria to conventional antibiotics.[3][4] Furthermore, in fungi, these compounds have been shown to interfere with calmodulin-mediated signaling pathways, which are crucial for cellular function, leading to cell death.[4] Some phenothiazine derivatives have also been shown to generate reactive oxygen species (ROS), leading to cell membrane and DNA damage.[5][6]
Phase 1: Foundational Antimicrobial Susceptibility Testing
The initial phase of benchmarking involves determining the fundamental potency of novel phenothiazine compounds against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this assessment.[7][8][9]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][9] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[7][10][11]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel phenothiazine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the broth medium. The concentration range should be selected based on the anticipated potency of the compound.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[12]
-
-
Determination of MIC:
Caption: Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][13] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14]
-
Perform MIC Assay: First, determine the MIC of the novel phenothiazine compound as described above.
-
Sub-culturing:
-
From the wells of the MIC plate corresponding to the MIC and higher concentrations, aspirate a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto an agar medium that does not contain the test compound.
-
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[15]
-
Phase 2: Assessing Activity Against Bacterial Biofilms
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[16] Evaluating the efficacy of novel phenothiazines against biofilms is crucial for their potential clinical application.
Anti-Biofilm Assay
This assay quantifies the ability of a compound to inhibit biofilm formation and eradicate established biofilms.[16][17]
-
Biofilm Formation:
-
Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration in a suitable growth medium.
-
Dispense the bacterial suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
For biofilm inhibition, add serial dilutions of the novel phenothiazine compound to the wells along with the bacterial suspension at the beginning of the incubation period.
-
For biofilm eradication, gently wash the established biofilms with a sterile buffer to remove planktonic cells, and then add fresh medium containing serial dilutions of the compound. Incubate for another 24 hours.
-
-
Quantification:
-
After treatment, wash the wells to remove non-adherent cells.
-
Crystal Violet Staining: Add a crystal violet solution to stain the biofilm biomass. After incubation, wash away the excess stain and solubilize the bound dye. Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the total biofilm mass.[17]
-
Resazurin Assay: To assess the viability of the cells within the biofilm, a resazurin-based assay can be used. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.[17] Measure the fluorescence to determine cell viability.
-
Caption: Anti-Biofilm Assay Workflow.
Phase 3: Mechanistic Insights and Safety Profile
Understanding the mechanism of action and ensuring a favorable safety profile are critical steps in the drug development pipeline.
Proposed Mechanism of Action
The antimicrobial activity of many phenothiazines is linked to their ability to disrupt bacterial cell membranes and inhibit key cellular processes.[4]
Caption: Proposed Mechanisms of Action.
In Vitro Cytotoxicity Assay
It is imperative to assess the toxicity of novel compounds against mammalian cells to determine their therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[11][18][19]
-
Cell Culture:
-
Seed mammalian cells (e.g., hepatocytes, fibroblasts) in a 96-well plate and incubate until they reach a desired confluency.
-
-
Compound Exposure:
-
Treat the cells with serial dilutions of the novel phenothiazine compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[11]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
-
Data Presentation and Comparative Analysis
For effective comparison, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparative Antimicrobial Activity of Novel Phenothiazine Compounds
| Compound | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| NP-001 | Staphylococcus aureus | Gram-positive | 8 | 16 | Vancomycin | 1 |
| NP-001 | Escherichia coli | Gram-negative | 32 | 64 | Ciprofloxacin | 0.5 |
| NP-002 | Staphylococcus aureus | Gram-positive | 16 | 32 | Vancomycin | 1 |
| NP-002 | Escherichia coli | Gram-negative | 64 | >128 | Ciprofloxacin | 0.5 |
| Thioridazine | Staphylococcus aureus | Gram-positive | 16 | 32 | Vancomycin | 1 |
| Thioridazine | Escherichia coli | Gram-negative | 64 | 128 | Ciprofloxacin | 0.5 |
Table 2: Comparative Anti-Biofilm Activity and Cytotoxicity
| Compound | Test Organism | Biofilm Inhibition (IC₅₀, µg/mL) | Biofilm Eradication (MBEC, µg/mL) | Cytotoxicity (IC₅₀, µg/mL on Hepatocytes) |
| NP-001 | Staphylococcus aureus | 16 | 64 | >128 |
| NP-002 | Staphylococcus aureus | 32 | >128 | >128 |
| Thioridazine | Staphylococcus aureus | 32 | 128 | 50 |
Conclusion
The systematic evaluation of novel phenothiazine compounds using the standardized protocols outlined in this guide will enable a robust comparison of their antimicrobial potential. By determining their MIC, MBC, anti-biofilm activity, and cytotoxicity, researchers can identify lead candidates with promising efficacy and a favorable safety profile. The multifaceted nature of their antimicrobial action suggests that phenothiazines could play a significant role in combating drug-resistant infections, either as standalone therapies or as adjuvants to existing antibiotics.[2] Further investigation into the structure-activity relationships of these compounds will be crucial for the rational design of more potent and selective antimicrobial agents.
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Comparative Guide to the Cross-Validation of Analytical Methods for 10H-Phenothiazin-3-ol
This guide provides an in-depth comparison and cross-validation of two primary analytical methods for the quantitative and qualitative analysis of 10H-Phenothiazin-3-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical metabolite, impurity, or intermediate in the synthesis of various phenothiazine-based active pharmaceutical ingredients (APIs), the accurate analysis of this compound is paramount for ensuring drug safety, efficacy, and regulatory compliance.
The narrative herein is grounded in established analytical principles, synthesizing field-proven insights with technical accuracy to explain the causality behind experimental choices. Each protocol is designed as a self-validating system, ensuring trustworthiness and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound is a hydroxylated derivative of the phenothiazine tricycle, a core structure in many neuroleptic, antihistaminic, and antiemetic drugs.[1] Its polarity, conferred by the phenolic hydroxyl group, and its susceptibility to oxidation present unique challenges for analytical method development. A robust analytical method must not only accurately quantify the compound but also separate it from its parent compound (10H-Phenothiazine), potential isomers, and degradation products, such as the corresponding sulfoxide.[2] Therefore, stability-indicating methods are crucial.[3] This guide will explore two orthogonal methods, HPLC-UV and GC-MS, and establish a framework for their cross-validation to ensure data integrity across different analytical platforms.
Method 1: Stability-Indicating Reversed-Phase HPLC-UV
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds.[3] For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar stationary phase (e.g., C18) effectively retains the hydrophobic phenothiazine backbone, while a polar mobile phase allows for the elution and separation of the analyte from related substances. UV detection is highly suitable as the phenothiazine ring system is an excellent chromophore, exhibiting strong absorbance in the UV region.[4][5] The inclusion of an acidic modifier in the mobile phase, such as phosphoric acid, helps to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape.[6]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B).[8]
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30% to 70% A
-
15-18 min: 70% A
-
18-20 min: 70% to 30% A
-
20-25 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of acetonitrile and dilute to volume with water.
-
Sample Solution: Prepare the sample in the diluent to achieve a target concentration of approximately 100 µg/mL.
-
-
Analysis: Inject the standard solution to establish system suitability (e.g., tailing factor, theoretical plates) and for calibration. Follow with sample injections.
Workflow for HPLC-UV Analysis
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Expertise & Experience: GC-MS offers superior specificity and structural confirmation compared to HPLC-UV.[11] However, direct analysis of this compound by GC is problematic due to the low volatility and potential for thermal degradation of the polar phenolic hydroxyl group.[12] Derivatization is a necessary strategy to overcome this limitation.[13] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is a common and effective technique. This reaction replaces the active hydrogen on the hydroxyl group with a non-polar, thermally stable trimethylsilyl (TMS) group, rendering the molecule suitable for GC analysis. The mass spectrometer then serves as a highly specific detector, providing a fragmentation pattern that acts as a chemical fingerprint for unequivocal identification.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample solution (in a volatile solvent like methanol or acetonitrile) to dryness under a gentle stream of nitrogen at 40 °C.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and key fragment ions of the TMS-derivatized analyte.
-
Workflow for GC-MS Analysis
Cross-Validation of Analytical Methods
Trustworthiness: Cross-validation is the process of formally comparing two distinct analytical methods to ensure they produce comparable, reliable, and consistent results.[14] This is a critical step when transferring methods between labs or when establishing an orthogonal method for confirmatory purposes.[15][16] The core strategy is comparative testing, where a single, homogenous batch of samples is analyzed by both methods, and the results are statistically compared against predefined acceptance criteria.[15]
Cross-Validation Parameters & Acceptance Criteria
The following parameters, derived from ICH Q2(R1) guidelines, must be assessed for each method and then compared.
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For HPLC, this involves demonstrating baseline separation from impurities. For GC-MS, it involves unique retention times and mass spectra.
-
Linearity: Assessed using a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Determined by replicate analysis of samples containing known amounts of analyte (spiked matrix). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The precision over a short interval with the same analyst and equipment. Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Assessed on different days or with different analysts. RSD should be ≤ 3.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±2°C in column temperature).[17]
Cross-Validation Logical Flow
Data Comparison and Authoritative Discussion
The table below summarizes the expected performance characteristics of the two methods.
| Parameter | HPLC-UV Method | GC-MS Method | Discussion |
| Specificity | High (Chromatographic separation) | Very High (Chromatographic separation + Mass fragmentation pattern) | GC-MS is considered a more definitive technique for identification due to the specificity of the mass spectrum.[11] |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods provide excellent linearity. The derivatization step in GC-MS can sometimes introduce slightly more variability. |
| Accuracy (% Recovery) | 99.0 - 101.5% | 98.5 - 102.0% | Both methods demonstrate high accuracy, suitable for quantitative analysis. |
| Precision (RSD%) | < 1.5% | < 2.5% | HPLC is generally more precise due to fewer sample preparation steps (no derivatization). |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL (in SIM mode) | GC-MS, particularly in SIM mode, is significantly more sensitive, making it ideal for trace-level analysis. |
| Sample Throughput | High | Moderate | The derivatization and longer GC run times reduce the throughput of the GC-MS method compared to the direct injection HPLC method.[9] |
| Robustness | High | Moderate | The HPLC method is generally more robust. The GC-MS method's derivatization step is sensitive to moisture and reagent quality. |
Senior Application Scientist's Insight:
The choice between HPLC-UV and GC-MS is dictated by the analytical objective.
The HPLC-UV method stands out for its robustness, precision, and higher throughput. This makes it the ideal choice for routine quality control (QC) applications, such as release testing of finished products, content uniformity, and stability studies where the primary goal is accurate quantification of the main component and known impurities.[2][7]
The GC-MS method , while more complex due to the derivatization requirement, provides unparalleled specificity and sensitivity. Its strength lies in confirmatory analysis, the identification of unknown degradation products or metabolites, and trace-level quantification in complex matrices like biological fluids.[18][19] The structural information gleaned from the mass spectrum is invaluable during drug development and forced degradation studies.
Cross-validation ensures that the routine QC method (HPLC-UV) is providing data that is consistent and comparable with the more specific, reference method (GC-MS). If both methods yield statistically equivalent results for key parameters like assay, the confidence in the routine method is significantly enhanced, satisfying regulatory expectations for well-characterized analytical procedures.[14][17]
Conclusion
Both HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. A robust, stability-indicating HPLC-UV method is best suited for routine quantitative analysis in a quality control environment. A derivatization-based GC-MS method provides superior specificity and sensitivity, making it the preferred tool for structural confirmation and trace analysis. Implementing a rigorous cross-validation protocol between these two orthogonal methods provides the highest level of confidence in analytical data, ensuring product quality and patient safety.
References
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Phenothiazines in Human Body Fluids Using Disk Solid-Phase Extraction and Liquid Chromatography. Retrieved from [Link]
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Cruz-Vera, M., Lucena, R., Cárdenas, S., & Valcárcel, M. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. Journal of Chromatography B, 877(1-2), 37-42. Retrieved from [Link]
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Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design of new phenothiazine derivatives as visible light photoinitiators. Retrieved from [Link]
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Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-94. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in.... Retrieved from [Link]
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UniTo. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. Retrieved from [Link]
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El-Ragehy, N. A., Badawey, A. M., & El Khateeb, S. Z. (2002). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121-37. Retrieved from [Link]
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Piniazhko, R. M., & Turkevich, N. M. (1964). [ULTRAVIOLET ABSORPTION SPECTRA OF PHENOTHIAZINE DERIVATIVES]. Farmatsevtychnyi Zhurnal, 19, 44-7. Retrieved from [Link]
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Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465-70. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Phenothiazine on Newcrom R1 HPLC column. Retrieved from [Link]
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Alfred-Ugbenbo, D., Blazheyevskiy, M. Y., Kovalenko, V. S., & Merzlikin, S. I. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 18(3), 143-151. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
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Craig, J. C., Garland, W. A., Gruenke, L. D., Kray, L. R., & Walker, K. A. (1974). The use of combined gas chromatography-mass spectrometry techniques for the identification of hydroxylated and dihydroxylated metabolites of phenothiazine drugs. Advances in Biochemical Psychopharmacology, 9(0), 405-11. Retrieved from [Link]
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Acta Pharmaceutica Hungarica. (1990). [Chromatographic purity tests of various phenothiazine derivatives. II. Gas chromatography]. Acta Pharmaceutica Hungarica, 60(5-6), 204-11. Retrieved from [Link]
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Gumustas, M., Sengel-Turk, C. T., & Ozkan, S. A. (2022). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. Molecules, 27(21), 7189. Retrieved from [Link]
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OUCI. (n.d.). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Retrieved from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270-1280. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
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Sips, A. J., van der Heiden, C., & de Jong, G. J. (1998). A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 1059-65. Retrieved from [Link]
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A Comparative Guide to the Photophysical Properties of Phenothiazine Derivatives
This guide provides a comprehensive comparative analysis of the photophysical properties of phenothiazine derivatives. We will delve into the structural-property relationships that govern their absorption and emission characteristics, explore the experimental methodologies used to characterize them, and discuss their applications in various scientific and technological fields.
Introduction to Phenothiazine: A Privileged Scaffold in Photophysics
Phenothiazine is a sulfur and nitrogen-containing heterocyclic aromatic compound. Its unique butterfly-like structure, with a central thiazine ring flanked by two benzene rings, imparts it with exceptional electron-donating capabilities. This inherent electronic property makes phenothiazine and its derivatives highly attractive for a wide range of applications, including pharmaceuticals, organic electronics, and photoredox catalysis. The ability to easily modify the phenothiazine core at various positions allows for fine-tuning of its photophysical properties to suit specific needs.
Fundamentals of Photophysical Processes
Before we delve into a comparative analysis, it is crucial to understand the key photophysical parameters that define the behavior of a molecule upon interaction with light.
-
Absorption (λmax,abs): This refers to the wavelength at which a molecule absorbs the maximum amount of light, promoting an electron from the ground state to an excited state.
-
Emission (λmax,em): After excitation, the molecule relaxes back to the ground state, often by emitting light. The wavelength of maximum emission intensity is a key characteristic.
-
Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable to minimize self-absorption.
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
-
Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.
Below is a Jablonski diagram illustrating these key photophysical processes.
Caption: Jablonski diagram illustrating the key photophysical transitions.
Comparative Analysis of Phenothiazine Derivatives
The photophysical properties of phenothiazine derivatives can be significantly altered by chemical modifications. The following table summarizes the properties of several representative derivatives.
| Derivative | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference |
| Phenothiazine | 318 | 435 | 117 | 0.04 | 2.1 | |
| 10-Methylphenothiazine | 310 | 430 | 120 | 0.05 | 2.5 | |
| 3,7-Dibromophenothiazine | 330 | 450 | 120 | 0.02 | 1.8 | |
| 2-Acetylphenothiazine | 345 | 510 | 165 | 0.15 | 4.2 | |
| N-Phenylphenothiazine | 325 | 445 | 120 | 0.08 | 3.0 |
Key Observations and Mechanistic Insights:
-
Substitution at the 10-position (N-alkylation/arylation): Alkylation, such as in 10-methylphenothiazine, generally leads to minor changes in the photophysical properties compared to the parent phenothiazine. However, N-arylation can lead to more significant shifts depending on the nature of the aryl group, which can extend the π-conjugation of the system.
-
Substitution on the Aromatic Rings: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene rings can dramatically alter the photophysical properties. For instance, the presence of an acetyl group (EWG) at the 2-position in 2-acetylphenothiazine leads to a significant red-shift in both absorption and emission, along with an increase in the fluorescence quantum yield. This is attributed to the enhanced intramolecular charge transfer (ICT) character of the excited state. Conversely, halogenation, as seen in 3,7-dibromophenothiazine, often leads to a decrease in the quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.
Experimental Methodologies for Photophysical Characterization
Accurate and reproducible characterization of photophysical properties is paramount. Below is a generalized workflow for these measurements.
Caption: Generalized experimental workflow for photophysical characterization.
A. Steady-State Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the phenothiazine derivatives in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λmax,abs) is a key parameter.
-
Fluorescence Emission Measurement: Using a spectrofluorometer, excite the sample at or near its λmax,abs. Record the emission spectrum. The wavelength of maximum emission (λmax,em) is determined from this spectrum.
B. Fluorescence Quantum Yield Determination (Relative Method)
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Measurement: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample / ηstd)^2
Where:
-
ΦF,std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
C. Time-Resolved Fluorescence Spectroscopy
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Measurement: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) and measure the fluorescence decay profile.
-
Analysis: The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.
Applications Driven by Photophysical Properties
The tunable photophysical properties of phenothiazine derivatives have led to their use in a variety of applications:
-
Organic Light-Emitting Diodes (OLEDs): Derivatives with high fluorescence quantum yields and suitable energy levels are used as emissive materials in OLEDs.
-
Photodynamic Therapy (PDT): Phenothiazine derivatives can act as photosensitizers, generating reactive oxygen species upon light irradiation to kill cancer cells. This application leverages efficient intersystem crossing to the triplet state.
-
Fluorescent Probes and Sensors: Changes in the fluorescence properties of phenothiazine derivatives upon binding to specific analytes (e.g., metal ions, biomolecules) form the basis of fluorescent sensors.
Conclusion
This guide has provided a comparative overview of the photophysical properties of phenothiazine derivatives. The key takeaway is the remarkable tunability of their absorption, emission, and excited-state dynamics through synthetic modifications. A thorough understanding of these structure-property relationships, coupled with rigorous experimental characterization, is essential for the rational design of novel phenothiazine-based materials for advanced applications.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 10H-Phenothiazin-3-ol in a Laboratory Setting
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 10H-Phenothiazin-3-ol, a phenothiazine derivative. While specific safety data for this exact compound is limited, the procedures outlined here are grounded in the well-documented hazards of the parent compound, phenothiazine, and its analogs, as well as established best practices for hazardous waste management in research and development environments. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is essential. Phenothiazine and its derivatives are known to present several risks:
-
Toxicity: Phenothiazine is harmful if swallowed and may cause skin sensitization.[1]
-
Environmental Hazard: It is recognized as being very toxic to aquatic life with long-lasting effects.[2][3] Therefore, discharging this compound or its waste into the environment must be strictly avoided.[2]
-
Reactivity: While generally stable, phenothiazines can react with strong oxidizing agents and strong acids.[3]
Given these properties, this compound must be treated as hazardous waste. Its disposal requires a systematic approach to prevent accidental exposure and environmental contamination.
Quantitative Data Summary
The following table summarizes key data for phenothiazine, the parent compound of this compound, which informs our safety and disposal protocols.
| Property | Value | Source |
| Chemical Name | Phenothiazine | PubChem[4] |
| CAS Number | 92-84-2 | PubChem[4] |
| Molecular Formula | C₁₂H₉NS | PubChem[4] |
| Aquatic Toxicity (Fish) | LC50 - Oncorhynchus mykiss (rainbow trout) - 70.7 mg/l - 96 h | CDH[2] |
| Aquatic Toxicity (Daphnia) | EC50 - Daphnia magna (Water flea) - 11.92 mg/l - 48 h | CDH[2] |
| Biodegradability | Not readily biodegradable (0% after 28 days) | CDH[2] |
| Hazard Classification | Hazardous according to the criteria of Safe Work Australia | Redox[5] |
Core Disposal Protocol: A Step-by-Step Guide
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures compliance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent skin contact and inhalation.
-
Gloves: Nitrile rubber gloves are recommended. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][8]
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect against accidental splashes.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated items like gloves, filter paper, and weighing boats, in a dedicated, sealed waste container.[9]
-
Compatibility: The container must be made of a material that is compatible with the chemical and any solvents used. Plastic containers are often preferred for their durability and lack of reactivity.[10] Acids and bases should not be stored in metal containers.[6]
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][9] Specifically, keep it separate from incompatible materials like strong oxidizing agents.[3]
Step 3: Container Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled.
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name "this compound," the CAS number if available, and the approximate quantity and concentration.[9][11] Also, include the name and contact information of the generating laboratory.[12]
-
Hazard Symbols: Include any relevant hazard symbols as required by your institution.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific area for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[6][11]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[10][12]
-
Container Status: Keep the waste container securely capped at all times, except when adding waste.[11] The container should be placed in secondary containment to prevent spills.[6]
-
Time Limits: A partially filled container may remain in an SAA for up to one year, but once full, it must be removed within three days.[11]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[9] Laboratory personnel should not transport hazardous waste themselves.[12]
-
Disposal Method: The most common and recommended disposal method is controlled incineration by a licensed chemical destruction facility.[2]
Spill and Decontamination Procedures
-
Spill Cleanup: In the event of a spill, contain the material to prevent it from entering drains or waterways.[5] Collect the spilled material using an appropriate absorbent and dispose of it as hazardous waste.
-
Decontamination of Empty Containers: Containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[9] The defaced and cleaned container can then be disposed of as regular trash.[12]
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide. Benchchem.
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PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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SAFETY DATA SHEET. Thermo Fisher Scientific.
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SAFETY DATA SHEET. Fisher Scientific.
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Essential Safety and Logistical Information for Handling 10-Methyl-10H-phenothiazine-3-carbaldehyde. Benchchem.
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SAFETY DATA SHEET. CymitQuimica.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
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Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one. Benchchem.
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Hazardous Waste. US EPA.
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Special Wastes. US EPA.
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
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Review of the Secondary Standards for Ecological Effects of Oxides of Nitrogen, Oxides of Sulfur, and Particulate Matter: Risk and Exposure Assessment Planning Document. US EPA.
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US EPA 2008 Integrated Science Assessment for Oxides of Nitrogen and Sulfur. US EPA.
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A Researcher's Guide to the Safe Handling and Disposal of 10H-Phenothiazin-3-ol
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This guide provides essential safety and logistical information for the use of 10H-Phenothiazin-3-ol, a derivative of phenothiazine, in a laboratory setting. While specific data for this exact compound is limited, the following protocols are based on the well-documented hazards of the parent phenothiazine structure and are designed to ensure the safety of all personnel.
Understanding the Risks: The "Why" Behind the Precautions
Phenothiazine and its derivatives are known to pose several health risks. They can cause skin, eye, and respiratory irritation.[1][2] Furthermore, some individuals may develop skin photosensitization or an allergic skin reaction (sensitization) upon exposure.[3] The primary routes of exposure in a laboratory setting are inhalation of dust particles, direct skin or eye contact, and accidental ingestion.[3] Therefore, the cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Safety glasses with side shields or goggles.[2][4] | Nitrile or neoprene gloves (double-gloving recommended).[5] | Lab coat. | N95 or N100 respirator if not handled in a chemical fume hood.[5] |
| Dissolving/Handling Solutions | Chemical splash goggles.[2] | Nitrile or neoprene gloves. | Lab coat. | Not generally required if handled in a chemical fume hood. |
| Running Reactions/Work-up | Chemical splash goggles and a face shield.[1][4] | Nitrile or neoprene gloves. | Lab coat. | Not generally required if handled in a chemical fume hood. |
| Cleaning Spills | Chemical splash goggles and a face shield.[1][4] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or suit.[4] | A fit-tested N95/N100 respirator or a full face-piece respirator with appropriate cartridges.[4][5] |
Step-by-Step PPE Protocol:
-
Donning (Putting On) PPE:
-
Always inspect PPE for any damage before use.
-
Wash and dry hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
If required, don your respirator, ensuring a proper fit.
-
Put on eye and face protection.
-
Finally, put on your gloves, pulling the cuffs over the sleeves of your lab coat.[6]
-
-
Doffing (Taking Off) PPE:
-
The goal is to avoid contaminating yourself.
-
Remove gloves first, using a proper technique to avoid touching the outside of the gloves with your bare hands.[4]
-
Remove your lab coat, turning it inside out as you remove it.
-
Remove your eye and face protection.
-
If used, remove your respirator last.
-
Wash your hands thoroughly with soap and water.
-
Operational and Disposal Plans: A Systematic Approach
A clear plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Experimental Workflow:
The following diagram illustrates a typical experimental workflow and the key safety checkpoints.
Caption: A typical experimental workflow for handling this compound.
Disposal Protocol:
Improper disposal of this compound can lead to environmental contamination.[7] Therefore, all waste containing this compound must be treated as hazardous waste.
-
Segregation and Collection:
-
Collect all solid waste, including contaminated gloves, weighing paper, and filter paper, in a dedicated, clearly labeled hazardous waste container.[8]
-
Collect all liquid waste, including reaction mixtures and rinsates, in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
-
Decontamination of Glassware:
-
Triple-rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.[8]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[8]
-
-
Storage and Disposal:
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: Waste disposal workflow for this compound.
By adhering to these guidelines, researchers can safely handle this compound and minimize the risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1927-44-2 Name: this compound.
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- CymitQuimica.
- Thermo Fisher Scientific.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Phenothiazine.
- DrugFuture.
- Apollo Scientific. 10H-Phenothiazine-2-carbonitrile.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- National Oceanic and Atmospheric Administr
- Sigma-Aldrich.
- Fisher Scientific.
- BenchChem. Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
- National Institutes of Health. Nomination Background: Phenothiazine (CASRN: 92-84-2).
- Mitchell, S. C. (1994). The toxicity of phenothiazine. Drug Metabolism and Drug Interactions, 11(3), 201–235.
- National Center for Biotechnology Information. Phenothiazine. PubChem Compound Summary for CID 7108.
- Abdula, A. M., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central.
- BenchChem. Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one.
- Abdula, A. M., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents.
- Royal Society of Chemistry. (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: preparative, IR, NMR and DFT study on their substituent-dependent reactivity in hydrazinolysis and sonication-assisted oxidation with copper(ii)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
